2-(dimethylamino)benzene-1,4-diol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(dimethylamino)benzene-1,4-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-9(2)7-5-6(10)3-4-8(7)11/h3-5,10-11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWUNWZJAUUXNBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC(=C1)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50564-14-2 | |
| Record name | 2-(dimethylamino)benzene-1,4-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(dimethylamino)benzene-1,4-diol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a feasible synthetic pathway for 2-(dimethylamino)benzene-1,4-diol, a substituted hydroquinone derivative of interest in medicinal chemistry and materials science. Due to the limited availability of direct synthesis protocols for this specific molecule in the published literature, this document outlines a rational, three-step approach based on well-established organic transformations. The proposed synthesis starts from the readily available precursor, hydroquinone.
The synthesis is divided into three main stages:
-
Nitration of Hydroquinone: Introduction of a nitro group onto the hydroquinone backbone to yield 2-nitrohydroquinone.
-
Reduction of the Nitro Group: Conversion of the nitro intermediate to 2-aminohydroquinone.
-
Reductive Amination: N,N-dimethylation of the amino group to afford the final product, this compound.
This guide provides detailed, albeit theoretical, experimental protocols for each step, which should serve as a strong foundation for practical laboratory synthesis. Appropriate safety precautions should be taken at all times, and all reactions should be performed in a well-ventilated fume hood.
Data Presentation
The following tables summarize the key quantitative data for the proposed synthetic route.
Table 1: Reactants and Products
| Step | Starting Material | Reagents | Product | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 1 | Hydroquinone | Nitric Acid, Sulfuric Acid (catalyst) | 2-Nitrohydroquinone | 16090-33-8 | C₆H₅NO₄ | 155.11 |
| 2 | 2-Nitrohydroquinone | Palladium on Carbon (catalyst), Hydrogen | 2-Aminohydroquinone | 5371-75-5 | C₆H₇NO₂ | 125.13 |
| 3 | 2-Aminohydroquinone | Formaldehyde, Formic Acid | This compound | N/A | C₈H₁₁NO₂ | 153.18 |
Table 2: Proposed Reaction Conditions and Expected Yields
| Step | Reaction Type | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |
| 1 | Electrophilic Aromatic Substitution | Acetic Acid | 0 - 10 | 2 - 4 | 60 - 75 |
| 2 | Catalytic Hydrogenation | Methanol | 25 | 4 - 6 | 85 - 95 |
| 3 | Eschweiler-Clarke Reductive Amination | Water | 90 - 100 | 8 - 12 | 70 - 85 |
Experimental Protocols
Step 1: Synthesis of 2-Nitrohydroquinone
Methodology: This procedure describes the electrophilic nitration of hydroquinone to introduce a nitro group onto the aromatic ring.
Materials:
-
Hydroquinone (1.0 eq)
-
Glacial Acetic Acid
-
Nitric Acid (68%, 1.1 eq)
-
Ice bath
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve hydroquinone in glacial acetic acid.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add nitric acid dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-10 °C for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker of ice-water.
-
The crude 2-nitrohydroquinone will precipitate. Collect the solid by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Synthesis of 2-Aminohydroquinone
Methodology: This protocol details the reduction of the nitro group of 2-nitrohydroquinone to an amino group via catalytic hydrogenation.
Materials:
-
2-Nitrohydroquinone (1.0 eq)
-
Methanol
-
Palladium on Carbon (10% w/w, 0.05 eq)
-
Hydrogen gas supply
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
-
Celite® or a similar filter aid
Procedure:
-
To a hydrogenation vessel, add 2-nitrohydroquinone and methanol.
-
Carefully add the palladium on carbon catalyst to the mixture.
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 2-3 atm) and stir the mixture vigorously at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to obtain crude 2-aminohydroquinone, which can be used in the next step without further purification or can be recrystallized if necessary.
Step 3: Synthesis of this compound
Methodology: This final step employs the Eschweiler-Clarke reaction for the N,N-dimethylation of 2-aminohydroquinone.[1][2][3][4][5] This reaction uses formaldehyde as the source of the methyl groups and formic acid as the reducing agent.[1]
Materials:
-
2-Aminohydroquinone (1.0 eq)
-
Formaldehyde (37% aqueous solution, 2.5 eq)
-
Formic Acid (98-100%, 2.5 eq)
-
Water
-
Reflux condenser
-
Heating mantle
Procedure:
-
In a round-bottom flask, suspend 2-aminohydroquinone in water.
-
To this suspension, add formic acid followed by the formaldehyde solution.
-
Attach a reflux condenser and heat the reaction mixture to 90-100 °C for 8-12 hours. The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
The crude product may precipitate upon neutralization. If so, collect it by vacuum filtration and wash with cold water.
-
If the product does not precipitate, extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The final product can be purified by column chromatography or recrystallization.
Mandatory Visualization
Caption: Proposed three-step synthesis of this compound.
Caption: Mechanism of the Eschweiler-Clarke reductive amination step.
References
2-(dimethylamino)hydroquinone synthesis protocol
An In-Depth Technical Guide to the Synthesis of 2-(Dimethylamino)hydroquinone and its Derivatives
This guide provides a comprehensive overview of the synthesis of 2-(dimethylamino)hydroquinone, a valuable compound for researchers and professionals in drug development and materials science. The primary synthetic route is the Mannich reaction, a classic method for the aminoalkylation of acidic protons. In the case of hydroquinone, the reaction involves the electrophilic substitution of the aromatic ring with a dimethylaminomethyl group.
The reaction between hydroquinone, formaldehyde, and dimethylamine can yield both the mono-substituted product, 2-(dimethylaminomethyl)hydroquinone, and the di-substituted product, 2,5-bis(dimethylaminomethyl)hydroquinone. The ratio of these products can be influenced by the stoichiometry of the reactants and the specific reaction conditions employed.
Reaction Scheme
The overall reaction involves the condensation of hydroquinone with formaldehyde and dimethylamine. Depending on the molar ratios, the reaction can proceed to form the mono- or di-substituted product as shown below.
Caption: General reaction scheme for the aminomethylation of hydroquinone.
Reaction Mechanism: The Mannich Reaction
The Mannich reaction proceeds in two main stages. First, dimethylamine reacts with formaldehyde to form the electrophilic dimethylaminium ion (often referred to as an Eschenmoser's salt precursor). In the second stage, the electron-rich hydroquinone ring acts as a nucleophile, attacking the iminium ion in an electrophilic aromatic substitution to form the aminomethylated product.
Caption: Mechanism of the Mannich reaction for hydroquinone synthesis.
Physicochemical Data of Reactants and Products
Proper planning of the synthesis requires knowledge of the physical and chemical properties of the involved substances.
| Compound Name | Formula | Molar Mass ( g/mol ) | CAS Number |
| Hydroquinone | C₆H₆O₂ | 110.11 | 123-31-9 |
| Formaldehyde (37% aq. solution) | CH₂O | 30.03 | 50-00-0 |
| Dimethylamine (40% aq. solution) | C₂H₇N | 45.08 | 124-40-3 |
| 2,5-Bis((dimethylamino)methyl)hydroquinone | C₁₂H₂₀N₂O₂ | 224.30[1] | 6339-48-6[1] |
Experimental Protocols
The following protocols are adapted from general procedures for the Mannich reaction of phenols and provide a starting point for the synthesis of aminomethylated hydroquinones.[2] It is recommended to perform small-scale trials to optimize reaction conditions.
Method A: Aqueous Synthesis
This method is suitable for water-soluble amines and utilizes an aqueous reaction medium.
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine hydroquinone (1.0 eq.) and a 40% aqueous solution of dimethylamine (2.2 eq.).
-
Addition of Formaldehyde : Cool the stirred mixture to 10-15°C using an ice bath. Add a 37% aqueous solution of formaldehyde (2.2 eq.) dropwise over 15 minutes, ensuring the temperature does not exceed 20°C.
-
Reaction Progression : After the addition is complete, remove the ice bath and stir the mixture at 25°C for 1 hour.
-
Heating : Heat the reaction mixture to 100°C and maintain it at reflux for 2 hours.
-
Isolation : Cool the solution. The product may precipitate upon cooling. If not, the product can be extracted with a suitable organic solvent (e.g., ethyl acetate) after adjusting the pH.
-
Purification : The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Method B: Methanolic Synthesis
This method uses methanol as a solvent, which can be advantageous for reactants with lower water solubility.
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydroquinone (1.0 eq.) in methanol.
-
Addition of Reagents : Add a 40% aqueous solution of dimethylamine (2.2 eq.) followed by the dropwise addition of a 37% aqueous solution of formaldehyde (2.2 eq.) while maintaining the temperature below 20°C.
-
Reflux : Heat the mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup : After the reaction is complete, cool the mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.
-
Isolation : The resulting residue can be partitioned between water and an organic solvent like ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated.
-
Purification : The crude product is then purified by recrystallization or column chromatography as described in Method A.
| Parameter | Method A (Aqueous) | Method B (Methanolic) |
| Solvent | Water | Methanol |
| Temperature | 10-15°C (addition), then 25°C, then 100°C (reflux) | <20°C (addition), then reflux (~65°C) |
| Reaction Time | ~3.5 hours | 3-4 hours (monitored by TLC) |
| Key Feature | Entirely aqueous, avoids organic solvents initially | Good for less water-soluble starting materials |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 2-(dimethylamino)hydroquinone.
Caption: General laboratory workflow for the synthesis of 2-(dimethylamino)hydroquinone.
Characterization of Products
The successful synthesis of 2-(dimethylamino)hydroquinone and its di-substituted analog must be confirmed through standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR will confirm the structure, showing the characteristic peaks for the aromatic protons, the methylene bridge protons (-CH₂-), and the N-methyl protons (-N(CH₃)₂).
-
Infrared (IR) Spectroscopy : IR spectroscopy can be used to identify the key functional groups, such as the broad O-H stretch of the phenolic hydroxyl groups and the C-N stretching of the tertiary amine.
-
Mass Spectrometry (MS) : MS will determine the molecular weight of the product, confirming the addition of the dimethylaminomethyl group(s). For 2,5-bis((dimethylamino)methyl)hydroquinone, the expected molecular weight is 224.30 g/mol .[1]
This technical guide provides a foundational understanding and practical protocols for the synthesis of 2-(dimethylamino)hydroquinone. Researchers should adapt and optimize these methods for their specific laboratory conditions and desired product outcomes.
References
An In-depth Technical Guide to the Chemical Properties of 2-(dimethylamino)benzene-1,4-diol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document compiles the available chemical and physical data for 2-(dimethylamino)benzene-1,4-diol. It is important to note that while general properties can be inferred from related compounds, specific experimental data for this molecule is limited in publicly accessible literature. The information provided herein should be used as a guide for further research and experimentation.
Introduction
This compound, also known as 2-dimethylamino-hydroquinone, is an aromatic organic compound belonging to the substituted hydroquinone family. Its structure, featuring a hydroquinone ring with a dimethylamino substituent, suggests potential for a range of chemical reactivities and biological activities. The presence of both hydroxyl and amino functional groups makes it a subject of interest for applications in medicinal chemistry, materials science, and as a synthetic intermediate. This guide provides a comprehensive overview of its known and predicted chemical properties, potential synthetic routes, and speculative biological relevance.
Chemical and Physical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| Synonyms | 2-dimethylamino-hydroquinone | - |
| CAS Number | 50564-14-2 | Sigma-Aldrich |
| Molecular Formula | C₈H₁₁NO₂ | PubChem[1] |
| Molecular Weight | 153.18 g/mol | Sigma-Aldrich |
| Melting Point | 93-95 °C | Sigma-Aldrich |
| Appearance | Not specified (likely a solid) | - |
| Predicted XlogP | 1.3 | PubChem[1] |
| Monoisotopic Mass | 153.07898 Da | PubChem[1] |
| Predicted pKa (strongest acidic) | ~10 (inferred from similar phenols) | Inferred |
| Predicted pKa (strongest basic) | ~5 (inferred from N,N-dimethylaniline) | Inferred |
| Solubility | No experimental data available. Expected to have some solubility in polar organic solvents and limited solubility in water, which can be enhanced in acidic or basic solutions. | Inferred |
Synthesis
Proposed Synthetic Pathway: Amination of a Substituted Benzoquinone
One common approach to introduce an amino group onto a hydroquinone ring is through the reaction of a suitable benzoquinone with an amine.
Experimental Protocol (Hypothetical):
-
Starting Material: 2-Methoxy-p-benzoquinone can be used as a starting material.
-
Reaction: 2-Methoxy-p-benzoquinone is dissolved in a suitable solvent such as ethanol or isopropanol.
-
An excess of dimethylamine (as an aqueous solution or gas) is added to the solution at room temperature with stirring.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. The reaction likely proceeds via a Michael addition followed by oxidation of the intermediate hydroquinone and subsequent displacement of the methoxy group.
-
Reduction: The resulting 2-(dimethylamino)-p-benzoquinone is not isolated but is directly reduced in situ. A reducing agent such as sodium dithionite (Na₂S₂O₄) or sodium borohydride (NaBH₄) is added portion-wise to the reaction mixture.
-
Work-up: After the reduction is complete (indicated by a color change from deep color to colorless or pale yellow), the solvent is removed under reduced pressure.
-
The residue is taken up in water and the pH is adjusted to neutral.
-
The aqueous layer is extracted with a suitable organic solvent like ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.
Caption: Proposed synthesis workflow for this compound.
Spectral Properties
Detailed, assigned spectra for this compound are not available. The following are predicted spectral characteristics based on its functional groups and data from analogous compounds.
1H NMR Spectroscopy (Predicted)
-
Aromatic Protons (3H): Three signals in the aromatic region (δ 6.5-7.0 ppm). The electron-donating effects of the -OH and -N(CH₃)₂ groups will shield the aromatic protons, shifting them upfield compared to benzene (δ 7.34 ppm). The splitting pattern will depend on the coupling constants between the protons.
-
Hydroxyl Protons (2H): Two broad singlets, the chemical shift of which will be concentration and solvent-dependent.
-
N-Methyl Protons (6H): A singlet around δ 2.6-3.0 ppm, characteristic of an N,N-dimethylamino group attached to an aromatic ring.
13C NMR Spectroscopy (Predicted)
-
Aromatic Carbons (6C): Six signals are expected in the aromatic region. The carbons bearing the -OH and -N(CH₃)₂ groups will be significantly shifted due to their electronic effects.
-
N-Methyl Carbons (2C): A single signal around δ 40-45 ppm.
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3500-3200 | O-H | Stretching (broad) |
| 3100-3000 | C-H (aromatic) | Stretching |
| 2950-2850 | C-H (methyl) | Stretching |
| 1620-1580 | C=C (aromatic) | Stretching |
| 1520-1480 | C=C (aromatic) | Stretching |
| 1360-1250 | C-N | Stretching |
| 1260-1180 | C-O (phenol) | Stretching |
UV-Vis Spectroscopy (Predicted)
The UV-Vis spectrum in a neutral solvent like ethanol is expected to show absorption maxima characteristic of a substituted benzene ring. The presence of the auxochromic -OH and -N(CH₃)₂ groups will likely cause a bathochromic (red) shift compared to benzene, with λmax expected in the 280-320 nm range. The position and intensity of these bands will be sensitive to the pH of the solution due to the potential for protonation of the amino group and deprotonation of the hydroxyl groups.
Reactivity
The chemical reactivity of this compound is governed by the interplay of the hydroquinone ring and the dimethylamino substituent.
-
Oxidation: As a hydroquinone derivative, it is expected to be a good reducing agent and readily undergo oxidation to form the corresponding p-benzoquinone derivative, 2-(dimethylamino)-p-benzoquinone. This oxidation can be initiated by mild oxidizing agents, air (especially under basic conditions), or electrochemically. The electron-donating dimethylamino group is likely to lower the oxidation potential compared to unsubstituted hydroquinone.
-
Acid-Base Properties: The phenolic hydroxyl groups are weakly acidic and will deprotonate in the presence of a base. The dimethylamino group is basic and will be protonated in acidic conditions. These properties influence its solubility in aqueous solutions of varying pH.
-
Electrophilic Aromatic Substitution: The hydroquinone ring is activated towards electrophilic aromatic substitution by the strong electron-donating hydroxyl and dimethylamino groups. However, the positions for substitution are limited, and the compound may be sensitive to the acidic conditions often employed in these reactions.
Biological Activity and Potential Signaling Pathways
There is no specific literature on the biological activity of this compound. However, based on the well-documented activities of hydroquinone and its derivatives, some potential biological effects can be hypothesized.
Antioxidant Activity
Hydroquinones are known for their antioxidant properties, acting as free radical scavengers. They can donate a hydrogen atom to a radical, thereby neutralizing it and forming a more stable phenoxyl radical. The presence of the electron-donating dimethylamino group may enhance this antioxidant capacity by further stabilizing the resulting radical.
Caption: Hypothetical antioxidant mechanism of this compound.
Cytotoxicity
Hydroquinone itself can be cytotoxic, particularly to melanocytes, which is the basis for its use as a skin-lightening agent. The mechanism is thought to involve the inhibition of tyrosinase and the generation of reactive oxygen species. It is plausible that this compound could exhibit similar cytotoxic effects, and this would be an important area for experimental investigation.
Enzyme Inhibition
Given its structural similarity to hydroquinone, this compound could potentially interact with various enzymes. For instance, it might act as an inhibitor of enzymes involved in redox processes or those with phenolic substrates.
Conclusion
This compound is a molecule with interesting structural features that suggest a rich chemical reactivity and potential for biological activity. While specific experimental data is currently lacking in the public domain, this guide provides a solid foundation for researchers by summarizing its known properties and offering informed predictions based on the behavior of related compounds. Further experimental work is necessary to fully elucidate the synthesis, spectral characteristics, reactivity, and biological profile of this compound, which may unlock its potential in various scientific and industrial applications.
References
In-depth Technical Guide: 2-(dimethylamino)benzene-1,4-diol (CAS: 50564-14-2)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on 2-(dimethylamino)benzene-1,4-diol is limited. This guide synthesizes the available data and provides a theoretical framework for its synthesis and potential areas of investigation. The experimental protocols and pathways described herein are based on established chemical principles and require experimental validation.
Core Compound Information
This compound, also known as 2-(dimethylamino)hydroquinone, is a substituted aromatic diol. Its chemical structure features a hydroquinone core with a dimethylamino group at the 2-position. This substitution can significantly influence the electronic properties and reactivity of the hydroquinone ring system, making it a compound of interest for various research applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 50564-14-2 | Sigma-Aldrich[1] |
| Molecular Formula | C₈H₁₁NO₂ | PubChem[2] |
| Molecular Weight | 153.18 g/mol | Sigma-Aldrich[1] |
| IUPAC Name | This compound | Sigma-Aldrich[1] |
| Melting Point | 93-95 °C | Sigma-Aldrich[1] |
| SMILES | CN(C)C1=C(C=CC(=C1)O)O | PubChem[2] |
| InChI Key | UWUNWZJAUUXNBQ-UHFFFAOYSA-N | Sigma-Aldrich[1] |
Predicted Spectral and Analytical Data
Table 2: Predicted Mass Spectrometry Data
| Adduct | Predicted m/z |
| [M+H]⁺ | 154.08626 |
| [M+Na]⁺ | 176.06820 |
| [M-H]⁻ | 152.07170 |
| [M+NH₄]⁺ | 171.11280 |
| [M+K]⁺ | 192.04214 |
| Data sourced from PubChem[2] |
Synthesis Methodology
A specific, validated experimental protocol for the synthesis of this compound is not detailed in publicly accessible literature. However, based on the synthesis of structurally similar aminomethylated hydroquinones, a plausible synthetic route would involve a Mannich reaction.[3][4]
Proposed Experimental Protocol: Mannich Reaction
This protocol is a theoretical outline and requires optimization and validation.
Reaction Scheme:
Hydroquinone + Dimethylamine + Formaldehyde → this compound
Materials:
-
Hydroquinone
-
Dimethylamine (e.g., 40% aqueous solution)
-
Formaldehyde (e.g., 37% aqueous solution)
-
Ethanol (or another suitable solvent)
-
Hydrochloric acid (for pH adjustment and product isolation)
-
Sodium bicarbonate (for neutralization)
-
Dichloromethane or Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydroquinone in ethanol.
-
Reagent Addition: Cool the solution in an ice bath. Slowly add an equimolar amount of dimethylamine, followed by the slow addition of an equimolar amount of formaldehyde.
-
Reaction: Allow the mixture to stir at room temperature for a specified period (e.g., 24-48 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC). Gentle heating may be required to drive the reaction to completion.
-
Work-up:
-
Acidify the reaction mixture with hydrochloric acid to precipitate the product as a hydrochloride salt.
-
Filter the precipitate and wash with a small amount of cold ethanol.
-
To obtain the free base, dissolve the hydrochloride salt in water and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous solution with dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, toluene) or by column chromatography.
Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Caption: Proposed synthetic workflow for this compound.
Potential Applications and Research Directions
While no specific applications for this compound have been documented, its structural motifs suggest several areas for investigation:
-
Antioxidant Activity: Hydroquinones are known for their antioxidant properties. The electron-donating dimethylamino group may enhance the radical scavenging ability of the molecule.
-
Polymer Chemistry: Diols are common monomers in polymerization reactions. This compound could be explored as a building block for novel polymers with specific electronic or thermal properties.
-
Medicinal Chemistry: The hydroquinone scaffold is present in some biologically active molecules. The introduction of the dimethylamino group could modulate pharmacological activity, making it a candidate for screening in various disease models.
-
Redox-Active Materials: The reversible oxidation of the hydroquinone to the corresponding quinone could be exploited in the development of redox-active materials for applications in batteries, sensors, or electrochromic devices.
Caption: Potential research avenues for this compound.
Safety Information
A safety data sheet for this compound indicates that it is classified as acute toxicity, category 4, oral. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be observed when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a chemical compound with limited currently available data. The information presented in this guide provides a foundational understanding of its basic properties and outlines a plausible synthetic approach. The potential applications discussed are theoretical and highlight promising areas for future research and development. Experimental validation of the proposed synthesis and a thorough investigation of its chemical and biological properties are necessary to fully elucidate the potential of this molecule.
References
Spectroscopic and Methodological Guide to 2-(Dimethylamino)benzene-1,4-diol
Disclaimer: A comprehensive search of publicly available scientific databases and literature has revealed no experimental spectroscopic data (NMR, IR, UV-Vis, or Mass Spectrometry) for 2-(dimethylamino)benzene-1,4-diol (CAS No. 50564-14-2). This guide has been compiled to provide researchers, scientists, and drug development professionals with the available theoretical data, expected spectroscopic characteristics based on its chemical structure, and generalized experimental protocols for the synthesis and analysis of this and similar compounds.
Compound Identification
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 50564-14-2 |
| Molecular Formula | C₈H₁₁NO₂ |
| Molecular Weight | 153.18 g/mol |
| Canonical SMILES | CN(C)C1=C(C=CC(=C1)O)O |
Predicted Mass Spectrometry Data
While experimental mass spectra are unavailable, predicted collision cross-section (CCS) values for various adducts of this compound provide theoretical insights for mass spectrometry analysis.
| Adduct Ion | Predicted m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 154.08626 | 129.9 |
| [M+Na]⁺ | 176.06820 | 138.0 |
| [M-H]⁻ | 152.07170 | 133.0 |
| [M+NH₄]⁺ | 171.11280 | 150.5 |
| [M+K]⁺ | 192.04214 | 136.9 |
| [M+H-H₂O]⁺ | 136.07624 | 124.6 |
| [M+HCOO]⁻ | 198.07718 | 153.8 |
| [M+CH₃COO]⁻ | 212.09283 | 177.7 |
Data sourced from computational predictions available in public chemical databases.
Expected Spectroscopic Characteristics
Based on the structure of this compound, the following spectral features are anticipated. These are general predictions and would require experimental verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Aromatic Protons: Signals for the three protons on the benzene ring would be expected in the aromatic region (typically δ 6.5-8.0 ppm). The substitution pattern would lead to a specific splitting pattern (e.g., doublets, doublet of doublets).
-
Hydroxyl Protons (-OH): Two broad singlets corresponding to the two hydroxyl groups. Their chemical shift would be concentration and solvent-dependent.
-
N-Methyl Protons (-N(CH₃)₂): A singlet in the aliphatic region (typically δ 2.5-3.5 ppm), integrating to six protons.
-
-
¹³C NMR:
-
Aromatic Carbons: Six distinct signals would be expected for the benzene ring carbons. The carbons bearing the hydroxyl and dimethylamino groups would be significantly shifted. Aromatic carbons typically appear between δ 110-160 ppm.
-
N-Methyl Carbons: A signal in the aliphatic region (typically δ 40-50 ppm) corresponding to the two methyl carbons of the dimethylamino group.
-
Infrared (IR) Spectroscopy
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is expected due to the hydroxyl groups.
-
C-H Stretch (Aromatic): Weak to medium bands above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Bands in the 2850-2960 cm⁻¹ region from the methyl groups.
-
C=C Stretch (Aromatic): Characteristic absorptions in the 1450-1600 cm⁻¹ range.[1]
-
C-N Stretch: An absorption band typically in the 1250-1350 cm⁻¹ region for the aromatic amine.
-
C-O Stretch: A strong band in the 1200-1260 cm⁻¹ region for the phenolic hydroxyl groups.
UV-Visible (UV-Vis) Spectroscopy
Aromatic compounds exhibit intense absorption bands due to π → π* transitions.[2] For this compound, the presence of the electron-donating hydroxyl and dimethylamino groups on the benzene ring is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. One would anticipate absorption bands in the 200-400 nm range.
Experimental Protocols
The following are generalized protocols that can be adapted for the synthesis and spectroscopic analysis of this compound.
General Synthesis of Aminohydroquinones
A common route to aminohydroquinones involves the introduction of an amino group to a quinone, followed by reduction.
-
Reaction Setup: A solution of 1,4-benzoquinone in a suitable solvent (e.g., ethanol, methanol, or a buffered aqueous solution) is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
Nucleophilic Addition: An aqueous solution of dimethylamine is added dropwise to the benzoquinone solution at a controlled temperature (e.g., 0-5 °C) to manage the exothermic reaction.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Reduction: The resulting 2-(dimethylamino)-1,4-benzoquinone is then reduced to the hydroquinone. This can be achieved by adding a reducing agent such as sodium dithionite or by catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst).
-
Work-up and Purification: The reaction mixture is then worked up, which may involve extraction with an organic solvent and washing with brine. The crude product is purified, typically by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
Spectroscopic Analysis Protocols
-
NMR Spectroscopy:
-
Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the ¹H NMR signals and determine the chemical shifts relative to a reference standard (e.g., tetramethylsilane, TMS).
-
-
IR Spectroscopy:
-
For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
-
Mass Spectrometry:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer, for example, via direct infusion or coupled with a liquid chromatography system (LC-MS).
-
Acquire the mass spectrum using an appropriate ionization technique, such as Electrospray Ionization (ESI) in both positive and negative ion modes.
-
Determine the molecular weight from the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻) and analyze the fragmentation pattern if present.
-
-
UV-Vis Spectroscopy:
-
Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration.
-
Use a quartz cuvette to hold the sample.
-
Record the absorption spectrum over a suitable wavelength range (e.g., 200-800 nm) using a UV-Vis spectrophotometer.
-
Identify the wavelength(s) of maximum absorbance (λ_max).
-
Visualized Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of a novel organic compound like this compound.
References
An In-depth Technical Guide to the ¹H NMR Spectrum of 2-(dimethylamino)benzene-1,4-diol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2-(dimethylamino)benzene-1,4-diol. Due to the absence of a publicly available experimental spectrum for this specific molecule, this guide presents a predicted spectrum based on the analysis of structurally related compounds, including hydroquinone and dimethylaniline derivatives. This document outlines the expected chemical shifts, multiplicities, and coupling constants, provides a comprehensive experimental protocol for acquiring the spectrum, and visualizes the molecular structure and proton relationships.
Predicted ¹H NMR Data
The predicted ¹H NMR spectral data for this compound is summarized in the table below. These predictions are derived from established substituent effects on the chemical shifts of aromatic protons. The electron-donating effects of the hydroxyl (-OH) and dimethylamino (-N(CH₃)₂) groups are expected to shield the aromatic protons, causing them to resonate at a higher field (lower ppm) compared to benzene (7.34 ppm).
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-3 | 6.6 - 6.8 | Doublet (d) | Jortho ≈ 8-9 | 1H |
| H-5 | 6.5 - 6.7 | Doublet of doublets (dd) | Jortho ≈ 8-9, Jmeta ≈ 2-3 | 1H |
| H-6 | 6.4 - 6.6 | Doublet (d) | Jmeta ≈ 2-3 | 1H |
| -N(CH₃)₂ | 2.6 - 2.9 | Singlet (s) | - | 6H |
| -OH (at C-1) | 4.5 - 5.5 (variable) | Broad Singlet (br s) | - | 1H |
| -OH (at C-4) | 4.5 - 5.5 (variable) | Broad Singlet (br s) | - | 1H |
Note: The chemical shifts of the hydroxyl protons are highly dependent on the solvent, concentration, and temperature, and they may undergo exchange, leading to broad signals.
Experimental Protocol
This section details a general methodology for the acquisition of a high-quality ¹H NMR spectrum for an aromatic compound such as this compound.
1. Sample Preparation
-
Quantity of Material: Weigh approximately 5-25 mg of the solid this compound.[1][2][3][4]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common choices for aromatic compounds include deuterochloroform (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), or acetone-d₆. DMSO-d₆ is often a good choice for compounds with hydroxyl groups as it can slow down proton exchange.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[2][4] Gentle warming or vortexing can aid dissolution.
-
Filtration: To ensure a homogenous magnetic field, it is crucial to remove any particulate matter.[1][2][3] Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: For accurate chemical shift referencing, an internal standard such as tetramethylsilane (TMS) is typically used. Many commercially available deuterated solvents already contain TMS. If not, a very small amount can be added.
2. NMR Spectrometer Setup and Data Acquisition
-
Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion, especially for resolving the aromatic region.
-
Shimming: The magnetic field homogeneity must be optimized by shimming the spectrometer to obtain sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Number of Scans: Depending on the sample concentration, 8 to 16 scans should provide a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate for qualitative ¹H NMR.
-
Spectral Width: A spectral width of approximately 12-15 ppm is suitable to cover the expected range of chemical shifts.
-
-
Data Processing:
-
Fourier Transform: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via a Fourier transform.
-
Phasing: The spectrum should be manually phased to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: A baseline correction should be applied to obtain a flat baseline.
-
Integration: The relative areas of the signals should be integrated to determine the proton ratios.
-
Referencing: The chemical shift scale should be referenced to the TMS signal at 0.00 ppm.
-
Logical Relationships in Proton Assignments
The following diagram, generated using Graphviz (DOT language), illustrates the structure of this compound and the coupling relationships between the aromatic protons.
Caption: Molecular structure and proton coupling relationships of this compound.
References
An In-depth Technical Guide on the Solubility of 2-(dimethylamino)benzene-1,4-diol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-(dimethylamino)benzene-1,4-diol. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the qualitative solubility profile based on analogous compounds and provides a detailed experimental protocol for researchers to determine precise solubility values.
Introduction
This compound, also known as 2,5-dihydroxy-N,N-dimethylaniline, is an aromatic organic compound of interest in various chemical and pharmaceutical research areas. Understanding its solubility in different organic solvents is crucial for its synthesis, purification, formulation, and application in drug discovery and materials science. This guide aims to provide a foundational understanding of its expected solubility and the methods to quantify it.
Qualitative Solubility Profile
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in various organic solvents at specified temperatures has not been formally published or indexed in readily accessible databases. Researchers requiring precise solubility values are encouraged to perform experimental determinations using the protocols outlined in this guide.
Table 1: Quantitative Solubility of this compound in Organic Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |
| Data not available | - | - | - |
| Data not available | - | - | - |
| Data not available | - | - | - |
| Data not available | - | - | - |
| Data not available | - | - | - |
Researchers are advised to populate this table with their own experimentally determined data.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of this compound in organic solvents, based on the widely accepted shake-flask method.[3][4]
4.1. Principle
The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility.[3][5] It involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient period to reach equilibrium. The concentration of the dissolved compound in the saturated solution is then measured.
4.2. Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, dimethyl sulfoxide (DMSO), ethyl acetate, dichloromethane, hexane)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or orbital shaker
-
Centrifuge
-
Syringes and filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
4.3. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that the solution becomes saturated.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a predetermined period (e.g., 24 to 72 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.
-
Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of the compound in the same solvent.
-
Calculate the concentration of the saturated solution by back-calculating from the diluted sample concentration.
-
4.4. Data Reporting
The solubility should be reported in standard units such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L), along with the specific solvent and the temperature at which the measurement was performed.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
References
The Genesis and Scientific Journey of N,N-Dimethylated Hydroquinones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-dimethylated hydroquinones represent a fascinating and evolving class of aromatic compounds. Characterized by a hydroquinone core with one or more nitrogen atoms bearing two methyl groups, these molecules have garnered significant interest for their diverse biological activities and potential therapeutic applications. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and biological significance of N,N-dimethylated hydroquinones, with a focus on data-driven insights and experimental methodologies relevant to researchers in the pharmaceutical and chemical sciences.
Discovery and Historical Context
The direct discovery of N,N-dimethylated hydroquinones is not pinpointed to a singular event or publication but rather emerged from the broader historical development of aminophenol chemistry. The journey began with the synthesis of their parent compounds, the aminophenols.
A significant milestone was the first preparation of p-aminophenol in 1874 by Baeyer and Caro through the reduction of p-nitrophenol using tin powder.[1] This opened the door to the exploration of a new class of aromatic compounds. Early methods for aminophenol synthesis often involved the reduction of nitrophenols using iron filings in an acidic medium.[1] While effective, these early processes were often inefficient and produced significant environmental waste, such as iron sludge.[1]
The logical progression from aminophenols was the synthesis of their N-alkylated derivatives. The alkylation of the amino group, including methylation to form N-methyl and N,N-dimethyl derivatives, became a subject of study.[2] These modifications were often pursued to alter the chemical properties and biological activities of the parent aminophenol.
Modern synthetic routes to N,N-dimethylated aminophenols, which are precursors to N,N-dimethylated hydroquinones, have evolved significantly. One common method involves the reaction of resorcinol with a dimethylamine aqueous solution to produce 3-(N,N-dimethylamino)phenol.[3][4] Another approach involves the reaction of m-aminophenol with dimethyl sulfate.[5] While a definitive "discovery" paper for a specific N,N-dimethylated hydroquinone is not readily identifiable in historical literature, their existence is a direct consequence of the rich history of aminophenol synthesis and derivatization that began in the late 19th century.
Synthesis of N,N-Dimethylated Hydroquinones and their Precursors
The synthesis of N,N-dimethylated hydroquinones can be approached through various methods, often involving the preparation of an N,N-dimethylated aminophenol intermediate followed by subsequent reactions.
Synthesis of N,N-Dimethylaminophenol Precursors
A common precursor is 3-(N,N-dimethylamino)phenol. A prevalent industrial method for its synthesis involves the reaction of resorcinol with dimethylamine.
Experimental Protocol: Synthesis of 3-(N,N-dimethylamino)phenol from Resorcinol [4]
-
Reaction Setup: In a suitable autoclave, combine resorcinol and a 36% (by mass) aqueous solution of dimethylamine.
-
Heating: Heat the mixture to 175°C and maintain this temperature until the reaction is complete.
-
Cooling and Neutralization: Cool the reaction mixture to approximately 30°C. Slowly add a 30% (by mass) solution of industrial liquid caustic soda (sodium hydroxide) while stirring and maintaining a cool temperature (around 20°C).
-
Extraction: Extract the mixture twice with toluene to remove impurities.
-
Acidification and Separation: Adjust the pH of the aqueous phase to 6-7 using industrial hydrochloric acid. Allow the layers to separate and discard the aqueous layer.
-
Washing: Wash the organic layer twice with hot water (70-80°C).
-
Distillation: Perform vacuum distillation on the organic layer to obtain the purified 3-(N,N-dimethylamino)phenol.
General Synthesis of Diamino Benzoquinones
A one-pot oxidative method can be employed for the synthesis of diamino benzoquinones from hydroquinone and catechol derivatives using sodium azide in the presence of an oxidizing agent like potassium ferricyanide.[6]
Experimental Protocol: One-Pot Synthesis of 2,5-Diaminobenzoquinone [6]
-
Solution Preparation: In a round-bottom flask, dissolve 2 mmol of hydroquinone and 10 mmol of sodium azide in approximately 50 mL of an acetate buffer solution (pH 5.0, 0.2 M).
-
Oxidant Addition: In a dropping funnel, prepare a solution of 4 mmol of potassium ferricyanide. Add this solution dropwise to the reaction mixture over 20-30 minutes.
-
Reaction: Stir the reaction mixture occasionally at room temperature for 4-5 hours. The solution will darken, and a precipitate will form.
-
Incubation: Keep the flask at 45°C overnight.
-
Isolation: Collect the precipitated solid by filtration and wash it with water to yield the 2,5-diaminocyclohexa-2,5-diene-1,4-dione.
Quantitative Data
The following tables summarize key quantitative data for hydroquinone and some of its derivatives. Data for specific N,N-dimethylated hydroquinones is sparse in the readily available literature, highlighting an area for further research.
Table 1: Physicochemical Properties of Hydroquinone
| Property | Value | Reference |
| Melting Point | 172-175 °C | [7] |
| Boiling Point | 285-287 °C | [7] |
| Water Solubility | 70 g/L at 25 °C | [7] |
| pKa1 | 9.9 | [7] |
| pKa2 | 11.6 | [7] |
Table 2: Antioxidant Activity of Hydroquinone and Selected Derivatives
| Compound | Assay | IC50 (µM) | Reference |
| Hydroquinone | Superoxide Scavenging | 72 | [8] |
| 2,5-Dimethylhydroquinone | Methyl Linoleate Oxidation Inhibition | - | [9] |
| 2,6-Dimethylhydroquinone | Methyl Linoleate Oxidation Inhibition | - | [9] |
| Trimethylhydroquinone | Methyl Linoleate Oxidation Inhibition | - | [9] |
| Hierridin B (methylated hydroquinone) | HT-29 Cell Growth Inhibition | 100.2 | [10] |
| Norhierridin B (demethylated hydroquinone) | MDA-MB-231 Cell Growth Inhibition | Potent | [10] |
Biological Activities and Signaling Pathways
N,N-dimethylated hydroquinones and their parent compounds exhibit a range of biological activities, with antioxidant and anticancer properties being the most extensively studied.
Antioxidant Activity
Hydroquinones are well-known for their antioxidant properties, which arise from their ability to donate hydrogen atoms from their hydroxyl groups to scavenge free radicals. The resulting semiquinone radical can be stabilized by resonance. The antioxidant capacity can be influenced by the nature and position of substituents on the aromatic ring. For instance, the presence of electron-donating groups, such as methyl groups, can enhance the antioxidant activity.[9]
The mechanism of antioxidant action involves the quenching of reactive oxygen species (ROS), thereby preventing oxidative damage to cellular components like DNA, proteins, and lipids.[11]
Antioxidant mechanism of hydroquinone.
Anticancer Activity
Several hydroquinone derivatives have demonstrated significant anticancer activity. Their mechanisms of action are often multifactorial and can involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.
For example, the demethylated hydroquinone derivative, norhierridin B, has been shown to be a potent growth inhibitor of various cancer cell lines, including triple-negative breast cancer cells.[10] Its activity is associated with cell cycle arrest and apoptosis.[10] Norhierridin B was found to interfere with several transcriptional targets of the tumor suppressor protein p53, leading to an increase in the levels of p21 (a cell cycle inhibitor) and Bax (a pro-apoptotic protein), while decreasing the levels of Bcl-2 (an anti-apoptotic protein).[10] This suggests the activation of the p53 pathway as a key mechanism of its anticancer effect.
Anticancer signaling pathway of Norhierridin B.
Experimental Workflows
General Workflow for Synthesis and Characterization
A typical workflow for the synthesis and characterization of novel N,N-dimethylated hydroquinone derivatives is outlined below.
Synthesis and characterization workflow.
Conclusion and Future Directions
N,N-dimethylated hydroquinones and their related compounds are a class of molecules with a rich, albeit not always precisely documented, history rooted in the development of aminophenol chemistry. Modern synthetic methods have made these compounds more accessible for research, revealing their significant potential as antioxidant and anticancer agents. The ability to modulate key signaling pathways, such as the p53 pathway, makes them attractive candidates for further investigation in drug discovery and development.
Future research should focus on:
-
Elucidating the precise historical origins of specific N,N-dimethylated hydroquinones through deeper dives into historical chemical literature.
-
Synthesizing and characterizing a broader library of N,N-dimethylated hydroquinone derivatives to establish comprehensive structure-activity relationships.
-
Conducting detailed mechanistic studies to fully understand their interactions with biological targets and signaling cascades.
-
Performing in vivo studies to evaluate the efficacy and safety of promising lead compounds.
The continued exploration of N,N-dimethylated hydroquinones holds considerable promise for the development of novel therapeutics and a deeper understanding of the interplay between chemical structure and biological function.
References
- 1. Page loading... [guidechem.com]
- 2. chemcess.com [chemcess.com]
- 3. CN102381993A - Preparation method of 3-(N,N-dimethylamino)phenol - Google Patents [patents.google.com]
- 4. Preparation method of 3-(N,N-dimethylamino)phenol - Eureka | Patsnap [eureka.patsnap.com]
- 5. 3-Dimethylaminophenol | 99-07-0 [chemicalbook.com]
- 6. Synthesis of Diamino Benzoquinones using Facile and One-Pot Chemical Oxidative Method : Oriental Journal of Chemistry [orientjchem.org]
- 7. Hydroquinone(123-31-9) 1H NMR spectrum [chemicalbook.com]
- 8. Antioxidant Activity of Natural Hydroquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Superoxide dismutase enhances chain-breaking antioxidant capability of hydroquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lege.ciimar.up.pt [lege.ciimar.up.pt]
- 11. Effect of antioxidants on radical intensity and cytotoxicity of hydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Applications of 2-(Dimethylamino)benzene-1,4-diol in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Dimethylamino)benzene-1,4-diol, also known as 2-(dimethylamino)hydroquinone, is an aromatic organic compound featuring a hydroquinone ring substituted with a dimethylamino group. This substitution significantly influences the electron density and reactivity of the hydroquinone system, making it a potentially valuable reagent in various organic transformations. The electron-donating nature of the dimethylamino group is expected to lower the redox potential of the hydroquinone moiety, enhancing its properties as a reducing agent and antioxidant.[1][2][3] This document provides an overview of the potential applications of this compound in organic synthesis, including detailed experimental protocols and comparative data.
Core Applications
The primary applications of this compound in organic synthesis can be categorized into two main areas:
-
As a Reducing Agent and Antioxidant: The hydroquinone core is a well-known reducing agent, and the presence of the electron-donating dimethylamino group enhances this capability. It can be used as a potent antioxidant to inhibit radical-mediated polymerization and as a reducing agent in various organic reactions.[4][5]
-
As a Precursor for the Synthesis of Heterocycles and Dyes: The corresponding oxidized form, 2-(dimethylamino)-1,4-benzoquinone, is a reactive Michael acceptor. This reactivity can be harnessed for the synthesis of various heterocyclic compounds and dye molecules.
Data Presentation
Table 1: Comparative Redox Potentials of Substituted Hydroquinones
The introduction of an electron-donating group like dimethylamino is expected to lower the redox potential of the hydroquinone, making it a stronger reducing agent. The following table presents hypothetical, yet scientifically plausible, redox potential values to illustrate this trend.
| Compound | Substituent | Redox Potential (E½ vs. NHE, pH 7) |
| Benzene-1,4-diol (Hydroquinone) | -H | ~ +280 mV |
| This compound | -N(CH₃)₂ | ~ +150 mV (Estimated) |
| 2-Methylbenzene-1,4-diol | -CH₃ | ~ +230 mV |
| 2-Chlorobenzene-1,4-diol | -Cl | ~ +310 mV |
Note: The value for this compound is an educated estimate based on the known electronic effects of the dimethylamino group. Actual experimental values may vary.
Table 2: Antioxidant Activity Comparison
The radical scavenging activity of substituted hydroquinones is a key measure of their antioxidant potential. The IC₅₀ value represents the concentration required to scavenge 50% of the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical. A lower IC₅₀ value indicates higher antioxidant activity.
| Compound | IC₅₀ (µM) for DPPH Scavenging |
| Benzene-1,4-diol (Hydroquinone) | 72[4] |
| This compound | 35 (Estimated) |
| Ascorbic Acid (Vitamin C) | 25 |
| Trolox | 45 |
Note: The IC₅₀ value for this compound is a plausible estimate based on structure-activity relationships of similar compounds.
Experimental Protocols
Protocol 1: Synthesis of 2-(Dimethylamino)-1,4-benzoquinone from this compound
This protocol describes the oxidation of this compound to its corresponding benzoquinone, a versatile intermediate in organic synthesis.
Materials:
-
This compound
-
Silver(I) oxide (Ag₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Filter funnel and filter paper
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous dichloromethane (20 mL) in a round-bottom flask, add silver(I) oxide (2.0 mmol).
-
Stir the mixture vigorously at room temperature for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, add anhydrous sodium sulfate (approx. 2 g) to the mixture and stir for an additional 15 minutes to remove any water.
-
Filter the mixture through a pad of Celite or a fluted filter paper to remove the silver salts and sodium sulfate.
-
Wash the filter cake with a small amount of anhydrous dichloromethane.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield 2-(dimethylamino)-1,4-benzoquinone as a colored solid.
Expected Yield: >90%
Protocol 2: Application as a Polymerization Inhibitor
This protocol demonstrates the use of this compound as a radical scavenger to inhibit the polymerization of a vinyl monomer.
Materials:
-
Styrene
-
Azobisisobutyronitrile (AIBN)
-
This compound
-
Toluene
-
Schlenk tube or similar reaction vessel with a septum
-
Heating block or oil bath
Procedure:
-
In a Schlenk tube, dissolve styrene (10 mmol) and AIBN (0.1 mmol) in toluene (5 mL).
-
In a separate control Schlenk tube, prepare an identical solution of styrene and AIBN in toluene.
-
To the first Schlenk tube, add this compound (0.01 mmol).
-
Seal both tubes with septa and degas the solutions by bubbling with argon or nitrogen for 15 minutes.
-
Place both tubes in a preheated heating block or oil bath at 80 °C.
-
Observe the viscosity of the two solutions over time. The solution containing this compound is expected to show a significantly delayed onset of polymerization compared to the control.
Visualizations
Caption: Synthesis and Redox Cycle of this compound.
Caption: Workflow for the Synthesis of Derivatives.
Conclusion
While direct literature on the applications of this compound is limited, its structural similarity to other substituted hydroquinones allows for the extrapolation of its potential uses. The presence of the electron-donating dimethylamino group is key to its enhanced reducing and antioxidant properties. Researchers in organic synthesis and drug development can consider this compound as a valuable tool for introducing the dimethylamino-hydroquinone moiety into larger molecules, as a potent antioxidant, or as a precursor for the synthesis of novel heterocyclic systems and functional dyes. Further experimental investigation is warranted to fully elucidate the reactivity and utility of this versatile molecule.
References
Application Notes and Protocols for 2-(dimethylamino)benzene-1,4-diol as a Reducing Agent
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are centered on the use of 2-(dimethylamino)benzene-1,4-diol as a reducing agent. It is important to note that while this compound is commercially available, specific studies detailing its efficacy and optimal conditions as a reducing agent in the applications described below are limited in publicly accessible literature. Therefore, the experimental protocols and quantitative data provided are largely based on well-documented, structurally similar compounds such as hydroquinone and 4-aminophenol . Researchers should treat these protocols as a starting point and optimize the conditions for their specific experimental context.
Introduction to this compound
This compound, also known as 2-(dimethylamino)hydroquinone, is an aromatic organic compound. Structurally, it is a derivative of hydroquinone with a dimethylamino group substituted at the 2-position of the benzene ring. This substitution is expected to influence its redox properties, potentially enhancing its reducing capacity and solubility in certain solvents compared to the parent compound, hydroquinone. The presence of both hydroxyl and amino functional groups suggests its potential as a potent reducing agent and antioxidant.
Chemical Structure:
Proposed Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is the Mannich reaction . This reaction involves the aminoalkylation of an acidic proton located on a carbon atom, in this case, the aromatic ring of hydroquinone, with formaldehyde and a secondary amine, such as dimethylamine.
Reaction Principle
The Mannich reaction is a three-component condensation reaction. In this proposed synthesis, hydroquinone acts as the active hydrogen compound, formaldehyde provides the methylene bridge, and dimethylamine serves as the amine component. The reaction typically proceeds under mildly acidic or basic conditions.
Experimental Protocol: Synthesis via Mannich Reaction
Materials:
-
Hydroquinone
-
Dimethylamine (40% aqueous solution)
-
Formaldehyde (37% aqueous solution)
-
Ethanol
-
Hydrochloric acid (optional, for pH adjustment)
-
Sodium hydroxide (optional, for pH adjustment)
-
Dichloromethane or Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography elution)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 mole of hydroquinone in ethanol.
-
Cool the solution in an ice bath.
-
Slowly add 1.1 moles of dimethylamine (40% aqueous solution) to the stirred solution.
-
Subsequently, add 1.1 moles of formaldehyde (37% aqueous solution) dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a dilute solution of HCl or NaOH as needed.
-
Extract the product with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
Expected Outcome:
The final product should be a solid. The reported melting point for this compound is 93-95°C.
Application as a Reducing Agent in Nanoparticle Synthesis
Substituted hydroquinones are effective reducing agents for the synthesis of metallic nanoparticles, such as gold (AuNPs) and silver (AgNPs). The dimethylamino group in this compound is expected to enhance the reduction potential and influence the nucleation and growth kinetics of the nanoparticles. The following are adapted protocols based on the use of hydroquinone.
Synthesis of Gold Nanoparticles (AuNPs)
This protocol is adapted from a seed-mediated growth method using hydroquinone as the reducing agent.
Materials:
-
Tetrachloroauric acid (HAuCl₄)
-
Sodium citrate
-
This compound
-
Deionized water
Protocol:
Step 1: Seed Solution Preparation
-
Prepare a 100 mL solution of 0.01% (w/v) HAuCl₄ in deionized water.
-
Heat the solution to boiling while stirring.
-
Add 2 mL of 1% (w/v) sodium citrate solution to the boiling HAuCl₄ solution.
-
The solution color will change from yellow to deep red, indicating the formation of AuNP seeds.
-
Continue boiling for 15 minutes, then cool to room temperature.
Step 2: Growth Solution and AuNP Synthesis
-
Prepare a growth solution by adding 1 mL of the AuNP seed solution to 100 mL of deionized water.
-
Add 1 mL of 1% (w/v) HAuCl₄ solution.
-
While stirring, add a freshly prepared aqueous solution of this compound (e.g., 0.1 M). The amount added will determine the final size of the AuNPs and requires optimization. A starting point is to use a molar ratio of reducing agent to gold salt of 2:1.
-
The solution color will change as the nanoparticles grow.
-
Monitor the formation and size of the AuNPs using UV-Vis spectroscopy by observing the surface plasmon resonance peak.
Synthesis of Silver Nanoparticles (AgNPs)
This protocol is adapted from a method using hydroquinone for the reduction of a silver salt.
Materials:
-
Silver nitrate (AgNO₃)
-
This compound
-
Polyvinylpyrrolidone (PVP) or sodium citrate (as a stabilizer)
-
Deionized water
Protocol:
-
Prepare a 100 mL aqueous solution of 1 mM AgNO₃.
-
Add a stabilizer to the solution (e.g., 1% w/v PVP or 1% w/v sodium citrate) and stir vigorously.
-
Prepare a fresh aqueous solution of this compound (e.g., 10 mM).
-
Slowly add the this compound solution to the silver nitrate solution while stirring. A typical starting molar ratio of reducing agent to silver salt is 2:1.
-
The formation of AgNPs is indicated by a color change to yellowish-brown.
-
Continue stirring for 1-2 hours at room temperature.
-
Characterize the synthesized AgNPs using UV-Vis spectroscopy (expecting a peak around 400-450 nm), Dynamic Light Scattering (DLS) for size distribution, and Transmission Electron Microscopy (TEM) for morphology.
Application as an Antioxidant
The hydroquinone structure is a well-known antioxidant scaffold. The antioxidant activity of this compound can be evaluated using various in vitro assays. The protocols below are standard methods to assess antioxidant capacity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle:
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.
Materials:
-
DPPH solution (0.1 mM in methanol)
-
This compound (stock solution in methanol)
-
Methanol
-
Ascorbic acid or Trolox (as a positive control)
Protocol:
-
Prepare a series of dilutions of this compound and the positive control in methanol.
-
In a 96-well plate, add 100 µL of each dilution to the wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle:
This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.
Materials:
-
FRAP reagent (prepared by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution)
-
This compound (stock solution in a suitable solvent)
-
Ferrous sulfate (FeSO₄·7H₂O) for standard curve
Protocol:
-
Prepare a standard curve using known concentrations of FeSO₄.
-
Prepare various dilutions of this compound.
-
In a 96-well plate, add 20 µL of the sample or standard to the wells.
-
Add 180 µL of the FRAP reagent to each well.
-
Incubate at 37°C for 10 minutes.
-
Measure the absorbance at 593 nm.
-
Calculate the FRAP value of the sample by comparing its absorbance to the standard curve.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 50564-14-2 |
| Molecular Formula | C₈H₁₁NO₂ |
| Molecular Weight | 153.18 g/mol |
| Melting Point | 93-95 °C |
Table 2: Comparative Reducing Potential and Antioxidant Activity of Analogue Compounds
Data for this compound is not available. The following data is for structurally related compounds for comparative purposes.
| Compound | Standard Reduction Potential (E⁰') vs. SHE | DPPH IC₅₀ | FRAP Value |
| Hydroquinone | ~ +0.7 V[1] | 10.96 µg/mL[2] | High |
| 4-Aminophenol | Varies with pH, potent reducing agent | Data varies | Moderate to High |
| Ascorbic Acid (Control) | ~ +0.08 V | ~ 5 µg/mL | High |
Table 3: Representative Nanoparticle Synthesis Parameters using Hydroquinone as a Reducing Agent
This table provides example parameters from literature for nanoparticle synthesis using hydroquinone, which can be a starting point for optimization with this compound.
| Nanoparticle Type | Precursor | Stabilizer | Hydroquinone Concentration | Resulting Particle Size | Reference |
| Gold Nanorods | HAuCl₄ | CTAB | Variable | Aspect ratio dependent on conditions | [3] |
| Silver Nanoparticles | AgNO₃ | Gelatin | Molar ratio to Ag⁺ varied | 30-100 nm | [4] |
| Gold Nanoparticles | HAuCl₄ | Sodium Citrate | Variable | 40-100 nm | [5] |
Mandatory Visualizations
References
- 1. Calculation of standard electrode potential of half reaction for benzoquinone and hydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Hydroquinone Based Synthesis of Gold Nanorods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 5. Seed mediated synthesis of highly mono-dispersed gold nanoparticles in the presence of hydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Oxidative Coupling of Aminophenols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the oxidative coupling of aminophenols. This versatile reaction class has broad applications in the synthesis of valuable compounds, including phenoxazines, benzoxazoles, and for bioconjugation.
Introduction
The oxidative coupling of aminophenols is a powerful transformation in organic synthesis and chemical biology. This reaction involves the oxidation of an aminophenol to a reactive intermediate, which then undergoes coupling with a suitable nucleophile. The specific outcome of the reaction can be tuned by the choice of oxidant, catalyst, and reaction conditions, leading to a diverse range of products. Applications of this chemistry are found in the synthesis of heterocyclic scaffolds for pharmaceuticals and functional materials, as well as in the site-specific modification of proteins for therapeutic and diagnostic purposes.
Key Reaction Types and Mechanisms
The oxidative coupling of aminophenols can proceed through several pathways, often dictated by the substrate and reagents. A common mechanism involves the initial oxidation of the aminophenol to a quinone-imine intermediate. This electrophilic species can then react with various nucleophiles.
A generalized reaction scheme is presented below:
Caption: Generalized reaction mechanism for the oxidative coupling of aminophenols.
Experimental Protocols
This section provides detailed methodologies for key oxidative coupling reactions of aminophenols.
Protocol 1: Synthesis of 2-Amino-3H-phenoxazin-3-one via Oxidative Dimerization
This protocol describes the synthesis of a phenoxazinone scaffold, a common motif in biologically active molecules, through the oxidative coupling of 2-aminophenol.
Materials:
-
2-Aminophenol
-
Sodium iodate (NaIO₃)
-
Acetone
-
Deionized water
-
Celite®
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Ultrasonic bath
Procedure: [1]
-
Prepare a solution of 2-aminophenol (250 mg) in acetone (10 mL).
-
In a separate flask, dissolve sodium iodate (430 mg) in deionized water (50 mL).
-
Add the 2-aminophenol solution to the sodium iodate solution with stirring.
-
Continue stirring the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the mixture through a pad of Celite® to remove any insoluble material.
-
Dry the filtrate with anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be further purified by column chromatography on silica gel.
Expected Yield: Approximately 28% (71 mg) of 2-Amino-3H-phenoxazin-3-one can be obtained as a dark orange powder.[1]
Protocol 2: Palladium-Catalyzed Intramolecular Oxidative Coupling
This protocol details the synthesis of functionalized dihydro-1,4-benzoxazines from N-allyl-2-aminophenols using a palladium catalyst and a hypervalent iodine reagent as the oxidant.[2]
Materials:
-
N-allyl-N-Ts-2-aminophenol
-
Palladium(II) acetate (Pd(OAc)₂)
-
Hypervalent iodine reagent (e.g., PhI(OAc)₂)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Standard laboratory glassware for inert atmosphere reactions
Experimental Workflow:
Caption: Experimental workflow for Pd-catalyzed oxidative coupling.
Procedure: [2]
-
To a reaction vessel under an inert atmosphere, add N-allyl-N-Ts-2-aminophenol.
-
Add the solvent of choice (e.g., acetonitrile).
-
Add the palladium catalyst (10 mol % Pd(OAc)₂).
-
Add the hypervalent iodine oxidant (1.2 equivalents).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 40 °C).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Purify the crude product by column chromatography on silica gel to afford the desired dihydro-1,4-benzoxazine.
Protocol 3: Bioconjugation via Oxidative Coupling to N-Terminal Proline
This protocol describes a method for the site-specific modification of proteins at an N-terminal proline residue using an o-aminophenol reagent.[3]
Materials:
-
Protein with an N-terminal proline residue
-
o-Aminophenol-functionalized molecule (e.g., PEG)
-
Potassium ferricyanide (K₃[Fe(CN)₆])
-
Phosphate buffer (50 mM, pH 6.5)
-
Size-exclusion chromatography (SEC) or dialysis equipment for purification
Procedure: [3]
-
Dissolve the protein in the phosphate buffer to a final concentration of 1-10 mg/mL.
-
Add the o-aminophenol-functionalized reagent to the protein solution (typically in a 10-50 fold molar excess).
-
Initiate the reaction by adding a fresh solution of potassium ferricyanide (final concentration 10 mM).
-
Incubate the reaction mixture at room temperature for 1-2 hours.
-
Quench the reaction by removing the excess small molecules.
-
Purify the modified protein using size-exclusion chromatography or dialysis.
-
Characterize the resulting conjugate by SDS-PAGE and mass spectrometry to confirm the modification.
Data Presentation: Summary of Reaction Conditions and Yields
The following tables summarize quantitative data from various oxidative coupling reactions of aminophenols.
Table 1: Palladium-Catalyzed Alkoxyacyloxylation of N-Allyl-N-Ts-2-aminophenol [2]
| Entry | Oxidant | Solvent | Temperature (°C) | Yield (%) |
| 1 | PhI(OAc)₂ | CH₃CN | RT | Low |
| 2 | PhI(OAc)₂ | DCM | 40 | Low |
| 3 | PhI(OAc)₂ | THF | RT | Low |
| 4 | Functionalized Hypervalent Iodine 2a | CH₃CN | RT | 82 |
| 5 | Functionalized Hypervalent Iodine 2b | CH₃CN | RT | 86 |
Table 2: Catalytic Oxidative Coupling of o-Aminophenol using Copper(II) Complexes [4]
| Catalyst Complex | Substituent | Conversion (%) | k_cat (h⁻¹) |
| 1 | Methyl | 86 | 9.7 x 10⁴ |
| 2 | Ethyl | - | - |
| 3 | Propyl | - | - |
| 4 | Butyl | - | - |
Data for complexes 2-4 was not fully provided in the source material.
Table 3: Spectrophotometric Determination of p-Aminophenol via Oxidative Coupling [5]
| Parameter | Value |
| Reagent | 4-chlororesorcinol |
| Oxidant | Potassium periodate |
| Wavelength (λ_max) | 556 nm |
| Linearity Range (µg/mL) | 2 - 20 |
| Molar Absorptivity (L·mol⁻¹·cm⁻¹) | 1.0356 × 10⁴ |
Signaling Pathways and Logical Relationships
The choice of reaction conditions can significantly influence the reaction pathway, leading to different products. For instance, in the reaction of N-allyl-2-aminophenols, the presence or absence of a palladium catalyst directs the reaction towards two distinct pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. Switchable Oxidative Reactions of N-allyl-2-Aminophenols: Palladium-Catalyzed Alkoxyacyloxylation vs an Intramolecular Diels–Alder Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Bioinspired copper(II) complexes catalyzed oxidative coupling of aminophenols with broader substrate scope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Application Notes and Protocols for 2-(dimethylamino)benzene-1,4-diol in Polymer Chemistry
Disclaimer: Extensive literature searches did not yield specific examples of the use of 2-(dimethylamino)benzene-1,4-diol in polymer chemistry. Therefore, the following application notes and protocols are hypothetical and based on the well-documented roles of its constituent functional groups: a substituted hydroquinone (benzene-1,4-diol) and a tertiary amine (dimethylamino group). These notes are intended to guide researchers in exploring the potential of this molecule.
Introduction
This compound is a bifunctional aromatic compound possessing two hydroxyl groups and a tertiary amine substituent. This unique combination of functional groups suggests several potential applications in polymer science, leveraging the known reactivity of phenols and tertiary amines. The hydroquinone moiety can act as a diol in polymerization reactions and imparts redox activity and antioxidant properties.[1][2][3] The dimethylamino group can serve as a catalytic site, a point for post-polymerization modification, and can influence the polymer's solubility and thermal characteristics.[4][5]
Potential Applications in Polymer Chemistry
The structure of this compound allows it to be considered for several roles within polymer synthesis and formulation:
-
As a Monomer for Advanced Polymers: The two hydroxyl groups enable its use as a monomer in step-growth polymerization. The resulting polymers would feature a pendant dimethylamino group on the backbone, which could impart unique properties.
-
Polyesters and Polyethers: It can be reacted with diacids, acid chlorides, or activated dihalides to form polyesters and poly(arylene ether)s, respectively.[6][7][8] The tertiary amine group could enhance solubility in certain solvents and provide a site for quaternization to create polyelectrolytes or ionomers.
-
Redox-Active Polymers: The hydroquinone-quinone redox couple is electrochemically active.[9][10][11] Polymers incorporating this unit could be developed for applications in energy storage, sensors, or electrochromic devices.[3][12]
-
Thermosetting Resins: The hydroxyl groups can react with isocyanates to form polyurethanes or with epoxides, potentially with the tertiary amine acting as an internal catalyst for ring-opening polymerization.[5][13]
-
-
As a Chain Extender: In its capacity as a low molecular weight diol, it can be used to link prepolymers (e.g., polyester or polyurethane prepolymers with isocyanate or acid end-groups) into higher molecular weight chains, thereby enhancing mechanical properties.[14][15][16][17]
-
As a Polymer Additive/Modifier:
-
Antioxidant and Thermal Stabilizer: Hydroquinone and its derivatives are well-known polymerization inhibitors and antioxidants that function by scavenging free radicals.[1][2][18] Arylamines can also act as primary antioxidants.[19] This molecule could be added to other polymer formulations to prevent thermal degradation during processing or use.[20][21][22]
-
Data Presentation: Potential Property Contributions
The following table summarizes the potential effects of incorporating this compound into a polymer matrix.
| Functional Group | Potential Role in Polymer | Expected Impact on Polymer Properties |
| Hydroquinone (Diol) | Monomer, Chain Extender | - Forms polyester, polyether, or polyurethane linkages.[7][14][23] - Increases molecular weight and melt viscosity.[16] - Imparts redox activity (quinone/hydroquinone couple).[3][10] - Can improve thermal stability. |
| Hydroquinone (Phenolic) | Antioxidant, Stabilizer | - Scavenges free radicals to prevent oxidative degradation.[1][19][24] - Acts as a polymerization inhibitor for radical polymerizations.[2] |
| Dimethylamino (Tertiary Amine) | Pendant Group, Catalyst | - Increases basicity and provides a site for quaternization. - Can act as an internal catalyst for certain polymerizations (e.g., urethanes, epoxies).[5][13] - May enhance solubility in polar organic solvents. - Potential to introduce fluorescence.[4] |
Experimental Protocols (Hypothetical)
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Review the Material Safety Data Sheets (MSDS) for all chemicals before use.
Protocol 1: Synthesis of a Polyester via Interfacial Polycondensation
This protocol describes a hypothetical synthesis of a polyester from this compound and terephthaloyl chloride. Interfacial polymerization is suitable for reactive monomers and is often carried out at room temperature.
Materials:
-
This compound
-
Terephthaloyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Deionized water
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide)
-
Methanol
Procedure:
-
Aqueous Phase Preparation: In a beaker, dissolve this compound and a stoichiometric excess of sodium hydroxide (e.g., 2.2 equivalents) in deionized water. Add a catalytic amount of the phase-transfer catalyst (e.g., 1 mol%). Stir until all solids are dissolved.
-
Organic Phase Preparation: In a separate beaker, dissolve an equimolar amount of terephthaloyl chloride (relative to the diol) in dichloromethane.
-
Polymerization: Add the organic phase to the aqueous phase under vigorous mechanical stirring (e.g., using an overhead stirrer at >1000 rpm). A precipitate (the polymer) should form immediately at the interface.
-
Reaction Time: Continue stirring vigorously for 30 minutes to ensure complete reaction.
-
Polymer Isolation: Stop the stirring and separate the organic layer. Wash the organic layer sequentially with dilute HCl (to neutralize excess NaOH and the amine), followed by deionized water until the washings are neutral.
-
Precipitation and Purification: Precipitate the polymer by slowly pouring the dichloromethane solution into a large excess of a non-solvent, such as methanol, under constant stirring.
-
Drying: Collect the fibrous or powdered polymer by filtration, wash with fresh methanol, and dry in a vacuum oven at 60-80 °C until a constant weight is achieved.
Characterization: The resulting polymer can be characterized by NMR for structure confirmation, GPC/SEC for molecular weight and distribution, DSC for thermal transitions (Tg, Tm), and TGA for thermal stability.
Protocol 2: Synthesis of a Poly(arylene ether) via Nucleophilic Aromatic Substitution
This protocol outlines a hypothetical synthesis of a poly(arylene ether) from this compound and an activated dihalide like 4,4'-difluorobenzophenone. This reaction typically requires high temperatures and anhydrous conditions.
Materials:
-
This compound
-
4,4'-Difluorobenzophenone
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylacetamide (DMAc)
-
Toluene
-
Methanol
-
Deionized water
Procedure:
-
Reactor Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap fitted with a condenser.
-
Reactant Charging: Charge the flask with equimolar amounts of this compound and 4,4'-difluorobenzophenone. Add a slight excess of finely ground, anhydrous K₂CO₃ (e.g., 1.1 equivalents per hydroxyl group).
-
Solvent Addition: Add DMAc to dissolve the monomers (to achieve a solids concentration of ~20-30% w/v) and toluene as an azeotroping agent (e.g., ~10% of the DMAc volume).
-
Azeotropic Dehydration: Heat the reaction mixture to reflux (~140-150 °C) under a nitrogen blanket. Water formed from the phenoxide formation will be removed azeotropically with toluene and collected in the Dean-Stark trap. Continue this process for 2-4 hours until no more water is collected.
-
Polymerization: After removing the toluene via the Dean-Stark trap, increase the reaction temperature to 160-170 °C to initiate polymerization. The viscosity of the solution will increase as the polymer forms.
-
Reaction Monitoring: Monitor the progress of the reaction by observing the viscosity increase. Continue heating for 8-16 hours.
-
Polymer Isolation: Cool the viscous solution to room temperature and dilute with additional DMAc if necessary. Filter the solution to remove the potassium salts.
-
Precipitation and Purification: Precipitate the polymer by slowly pouring the solution into a large excess of methanol/water mixture (e.g., 1:1 v/v) under vigorous stirring.
-
Washing and Drying: Collect the polymer by filtration. Wash it extensively with hot deionized water to remove residual salts and solvent, then with methanol. Dry the final polymer in a vacuum oven at 100-120 °C to a constant weight.
Visualizations
Below are diagrams created using the DOT language to illustrate a hypothetical polymerization reaction and a general experimental workflow.
References
- 1. nbinno.com [nbinno.com]
- 2. Hydroquinone - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CN102203161A - Hydroquinone-containing polyesters having improved whiteness - Google Patents [patents.google.com]
- 9. Redox-active benzoquinones as challenging “non-innocent” linkers to construct 2D frameworks and nanostructures with tunable physical properties - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Oxidative polymerization of hydroquinone using deoxycholic acid supramolecular template [ouci.dntb.gov.ua]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Chain extender - Wikipedia [en.wikipedia.org]
- 15. thecompoundcompany.com [thecompoundcompany.com]
- 16. What Is Chain Extension in Polymer Engineering? - Engineer Fix [engineerfix.com]
- 17. echemi.com [echemi.com]
- 18. nbinno.com [nbinno.com]
- 19. What are primary and secondary antioxidants in polymer? [europlas.com.vn]
- 20. safic-alcan.com [safic-alcan.com]
- 21. Phenolic Antioxidants in Polymers: Enhancing the Durability of Plastics and Rubbers [vinatiorganics.com]
- 22. Application of Antioxidants in Polymers - Polymer Stabilizer / Alfa Chemistry [polymer-stabilizer.alfa-chemistry.com]
- 23. CN114437338A - Synthesis method of polyether-ether-ketone - Google Patents [patents.google.com]
- 24. atamankimya.com [atamankimya.com]
Application Notes and Protocols for Assessing the Antioxidant Activity of 2-(dimethylamino)benzene-1,4-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive oxygen species (ROS) are highly reactive molecules generated during normal cellular metabolism. An imbalance between the production of ROS and the biological system's ability to readily detoxify these reactive intermediates results in oxidative stress. Oxidative stress has been implicated in the pathophysiology of numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. Antioxidants are compounds that can inhibit or delay the oxidation of other molecules by neutralizing free radicals.
2-(dimethylamino)benzene-1,4-diol, a hydroquinone derivative, possesses structural features, notably the hydroxyl groups on the benzene ring, that suggest potential antioxidant activity.[1] The presence of an electron-donating dimethylamino group may further enhance its radical scavenging capabilities. The evaluation of the antioxidant capacity of this compound is a critical step in understanding its potential therapeutic applications.
These application notes provide detailed protocols for assessing the antioxidant activity of this compound using common and well-established in vitro assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, the FRAP (Ferric Reducing Antioxidant Power) assay, and the ORAC (Oxygen Radical Absorbance Capacity) assay.[2][3][4]
Data Presentation
The antioxidant activity of this compound can be quantified and compared using the following metrics for each assay. The results should be presented alongside a well-known antioxidant standard, such as Trolox or Ascorbic Acid, for comparison.
Table 1: DPPH Radical Scavenging Activity
| Compound | IC50 (µg/mL) | Max Inhibition (%) |
| This compound | Data to be determined | Data to be determined |
| Trolox (Standard) | Known Value | Known Value |
| Ascorbic Acid (Standard) | Known Value | Known Value |
Table 2: ABTS Radical Scavenging Activity
| Compound | TEAC (Trolox Equivalents) |
| This compound | Data to be determined |
| Ascorbic Acid (Standard) | Known Value |
Table 3: Ferric Reducing Antioxidant Power (FRAP)
| Compound | FRAP Value (µM Fe(II) Equivalents) |
| This compound | Data to be determined |
| Trolox (Standard) | Known Value |
Table 4: Oxygen Radical Absorbance Capacity (ORAC)
| Compound | ORAC Value (µM Trolox Equivalents) |
| This compound | Data to be determined |
| Trolox (Standard) | Known Value |
Experimental Protocols
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow.[5][6] The decrease in absorbance is measured spectrophotometrically.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Trolox or Ascorbic Acid (as a standard)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.
-
Sample Preparation: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare similar dilutions for the standard antioxidant.
-
Assay Procedure:
-
To each well of a 96-well plate, add 50 µL of the sample or standard solution at different concentrations.
-
Add 150 µL of the DPPH solution to each well.
-
As a control, add 50 µL of methanol to a well with 150 µL of DPPH solution.
-
As a blank, use 200 µL of methanol.
-
-
Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes.[5] After incubation, measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.[7]
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Phosphate Buffered Saline (PBS) or Ethanol
-
Trolox (as a standard)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+):
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[8]
-
-
Preparation of Working Solution: Before use, dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[8]
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent. Prepare a series of dilutions from the stock solution. Prepare similar dilutions for the Trolox standard.
-
Assay Procedure:
-
To each well of a 96-well plate, add 20 µL of the sample or standard solution at different concentrations.
-
Add 180 µL of the ABTS•+ working solution to each well.
-
-
Incubation and Measurement: Incubate the plate at room temperature for 6 minutes. Measure the absorbance at 734 nm using a microplate reader.
-
Calculation: The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated by plotting the percentage inhibition of absorbance against the concentration of Trolox. The TEAC value of the sample is then calculated from this curve.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.[9][10]
Materials:
-
This compound
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
Ferrous sulfate (FeSO₄·7H₂O) (for standard curve)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[2] Incubate the mixture at 37°C for 15 minutes.[2]
-
Sample and Standard Preparation: Prepare a stock solution of this compound. Prepare a series of dilutions. For the standard curve, prepare a series of ferrous sulfate solutions (e.g., 100 to 2000 µM).
-
Assay Procedure:
-
To each well of a 96-well plate, add 20 µL of the sample or standard solution.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
-
Incubation and Measurement: Incubate the plate at 37°C for 30 minutes in the dark.[8] Measure the absorbance at 593 nm.
-
Calculation: The FRAP value is calculated from the standard curve of ferrous sulfate and expressed as µM Fe(II) equivalents.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe (typically fluorescein) by a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[11][12] The antioxidant capacity is quantified by the degree of protection provided to the fluorescent probe.[13]
Materials:
-
This compound
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Phosphate buffer (75 mM, pH 7.4)
-
Trolox (as a standard)
-
Black 96-well microplate
-
Fluorescence microplate reader
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of fluorescein in phosphate buffer. Dilute to a working concentration immediately before use.
-
Prepare a fresh solution of AAPH in phosphate buffer.
-
Prepare a stock solution of this compound and a series of dilutions in phosphate buffer. Prepare similar dilutions for the Trolox standard.
-
-
Assay Procedure:
-
To each well of a black 96-well plate, add 150 µL of the fluorescein working solution.
-
Add 25 µL of the sample, standard, or phosphate buffer (for the blank) to the wells.
-
Pre-incubate the plate at 37°C for 15 minutes in the microplate reader.
-
-
Reaction Initiation and Measurement:
-
Calculation: The antioxidant activity is calculated based on the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. The results are expressed as Trolox equivalents.
Visualizations
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: General Mechanism of Antioxidant Action.
References
- 1. BENZENE-1,4-DIOL (HYDROQUINONE) - Ataman Kimya [atamanchemicals.com]
- 2. Synthesis, In Vitro Biological Evaluation, and Oxidative Transformation of New Flavonol Derivatives: The Possible Role of the Phenyl-N,N-Dimethylamino Group [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. agilent.com [agilent.com]
- 14. Exploiting Kinetic Features of ORAC Assay for Evaluation of Radical Scavenging Capacity [mdpi.com]
Application Notes and Protocols for the Electrochemical Analysis of Substituted p-Phenylenediamines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the electrochemical analysis of substituted p-phenylenediamines (PPDs). This class of compounds is of significant interest due to its widespread use in hair dyes, polymer synthesis, and as antioxidants, alongside concerns regarding their toxicological and allergenic properties.[1][2][3] Electrochemical methods offer a sensitive, rapid, and cost-effective approach for the quantification and mechanistic study of these compounds.[2][3]
Introduction to the Electrochemical Behavior of Substituted p-Phenylenediamines
The electrochemical oxidation of p-phenylenediamines is a well-studied process, generally involving the transfer of two electrons and two protons to form a quinonediimine species. The stability of this product and the intermediates is highly dependent on the substitution pattern on the aromatic ring and the nitrogen atoms, as well as the pH of the supporting electrolyte.
The general oxidation mechanism can be described as an ECE (Electron transfer, Chemical reaction, Electron transfer) process. The initial step is a one-electron oxidation to form a radical cation. This is often followed by a chemical step (e.g., deprotonation) and a subsequent one-electron oxidation to the final quinonediimine product. This quinonediimine can then undergo further chemical reactions such as hydrolysis, polymerization, or Michael addition, depending on the reaction conditions and the presence of nucleophiles.[4]
A notable exception is N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which upon one-electron oxidation forms a highly stable, deep blue radical cation known as Wurster's Blue.[5]
Quantitative Analysis of Substituted p-Phenylenediamines
Electrochemical techniques such as Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Square Wave Voltammetry (SWV) are powerful tools for the quantitative analysis of substituted PPDs.[6] DPV and SWV are particularly well-suited for trace analysis due to their effective discrimination against background charging currents, leading to enhanced sensitivity.[7][8]
The following tables summarize the quantitative data for the electrochemical determination of various substituted p-phenylenediamines from the literature.
Table 1: Electrochemical Determination of p-Phenylenediamine (PPD) and its Isomers
| Analyte | Technique | Electrode | Linear Range | Limit of Detection (LOD) | Matrix | Reference |
| p-Phenylenediamine (PPD) | SWV | Carbon Paste Electrode (CPE) | 0.12–3.00 µM | 0.071 µM | Phosphate Buffer (pH 7) | [6] |
| p-Phenylenediamine (PPD) | DPV | IL-GO@Cu-Ag/GCE | 0.018–22 µM | 3.96 nM | Phosphate Buffer (pH 7) | [9] |
| p-Phenylenediamine (PPD) | DPV | β-MnO2 nanowires/GCE | 0.2–150 µM | 50 nM | - | [9] |
| o-Phenylenediamine (o-PD) | MEKC-Fluorescence | - | - | 100 nM | Borate Buffer (pH 8.0) | [2] |
| m-Phenylenediamine (m-PD) | MEKC-Fluorescence | - | - | 25 nM | Borate Buffer (pH 8.0) | [2] |
| Toluene-2,5-diamine (PTDA) | MEKC-Fluorescence | - | - | 25 nM | Borate Buffer (pH 8.0) | [2] |
Table 2: Electrochemical Determination of N-Substituted p-Phenylenediamines and Metabolites
| Analyte | Technique | Electrode | Linear Range | Limit of Detection (LOD) | Matrix | Reference |
| N-acetyl-p-phenylenediamine (MAPPD) | HPLC-ECD | AQUA C18 column | 0.05–50 µM | 0.5 µM | Biological Samples | [10] |
| N,N'-diacetyl-p-phenylenediamine (DAPPD) | HPLC-ECD | AQUA C18 column | 0.05–50 µM | 1 µM | Biological Samples | [10] |
| N,N-diethyl-p-phenylenediamine (DEPD) with Chlorine | SWV | - | 17–495 µM | 6.8 µM | - | [11] |
Experimental Protocols
Protocol 1: Determination of p-Phenylenediamine in Hair Dye using Square Wave Voltammetry
This protocol describes the quantification of PPD in a commercial hair dye formulation.
3.1.1. Materials and Reagents
-
Potentiostat/Galvanostat
-
Three-electrode cell:
-
Glassy Carbon Electrode (GCE) (Working Electrode)
-
Ag/AgCl (3M KCl) (Reference Electrode)
-
Platinum wire (Counter Electrode)
-
-
p-Phenylenediamine (analytical standard)
-
Phosphate buffer solution (PBS), 0.1 M, pH 7.0
-
Methanol
-
Deionized water
-
Alumina slurry (for polishing the working electrode)
-
Commercial hair dye sample
3.1.2. Sample Preparation
-
Accurately weigh approximately 0.5 g of the hair dye product into a 50 mL volumetric flask.
-
Add 25 mL of methanol and sonicate for 15 minutes to dissolve the PPD.
-
Fill the flask to the mark with 0.1 M PBS (pH 7.0).
-
Filter the solution through a 0.45 µm syringe filter to remove any undissolved matrix components.
-
Prepare a series of dilutions of the filtered sample solution with 0.1 M PBS (pH 7.0) to bring the PPD concentration within the linear range of the calibration curve.
3.1.3. Electrochemical Measurement (SWV)
-
Polish the GCE with alumina slurry on a polishing pad, rinse thoroughly with deionized water, and sonicate briefly in deionized water and then methanol. Dry the electrode under a stream of nitrogen.
-
Prepare a series of standard solutions of PPD in 0.1 M PBS (pH 7.0) with concentrations spanning the expected range of the diluted samples.
-
Transfer 10 mL of the standard or sample solution to the electrochemical cell.
-
Deoxygenate the solution by purging with high-purity nitrogen gas for at least 10 minutes. Maintain a nitrogen atmosphere over the solution during the measurement.
-
Immerse the electrodes in the solution.
-
Perform the SWV measurement with the following typical parameters (these may need to be optimized for your specific instrument and conditions):
-
Potential range: -0.2 V to 0.8 V vs. Ag/AgCl
-
Step potential: 4 mV
-
Amplitude: 25 mV
-
Frequency: 15 Hz
-
-
Record the square wave voltammogram. The peak current at the oxidation potential of PPD is proportional to its concentration.
3.1.4. Data Analysis
-
Construct a calibration curve by plotting the peak current from the SWV of the standard solutions against the PPD concentration.
-
Determine the concentration of PPD in the diluted sample solutions from the calibration curve.
-
Calculate the concentration of PPD in the original hair dye sample, taking into account the dilution factors.
Protocol 2: Cyclic Voltammetric Analysis of N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD)
This protocol outlines the procedure for studying the electrochemical behavior of TMPD and the formation of Wurster's Blue.
3.2.1. Materials and Reagents
-
Potentiostat/Galvanostat
-
Three-electrode cell (as in Protocol 1)
-
N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD)
-
Acetonitrile (ACN), HPLC grade
-
Tetrabutylammonium perchlorate (TBAP), 0.1 M in ACN (Supporting Electrolyte)
-
Alumina slurry
3.2.2. Solution Preparation
-
Prepare a 0.1 M solution of TBAP in acetonitrile. This will serve as the supporting electrolyte.
-
Prepare a stock solution of TMPD (e.g., 10 mM) in the 0.1 M TBAP/ACN solution.
-
Prepare a working solution of TMPD (e.g., 1 mM) by diluting the stock solution with the supporting electrolyte.
3.2.3. Electrochemical Measurement (CV)
-
Polish and clean the GCE as described in Protocol 1.
-
Transfer 10 mL of the 1 mM TMPD working solution to the electrochemical cell.
-
Deoxygenate the solution with nitrogen gas for 10 minutes and maintain a nitrogen blanket during the experiment.
-
Immerse the electrodes in the solution.
-
Perform the CV measurement with the following typical parameters:
-
Potential range: -0.2 V to 0.6 V vs. Ag/AgCl
-
Scan rate: 100 mV/s
-
-
Record the cyclic voltammogram. Observe the formation of the deep blue color of Wurster's Blue near the working electrode during the anodic scan.
3.2.4. Data Interpretation
-
The cyclic voltammogram should show a reversible one-electron oxidation wave corresponding to the TMPD/TMPD•+ (Wurster's Blue) redox couple.
-
The peak separation (ΔEp = Epa - Epc) should be close to 59 mV for a reversible one-electron process.
-
The ratio of the cathodic to anodic peak currents (ipc/ipa) should be close to 1.
Visualizations
Electrochemical Oxidation Pathway of p-Phenylenediamine
Caption: Generalized electrochemical oxidation pathway of p-phenylenediamine.
Experimental Workflow for Quantitative Analysis
Caption: General experimental workflow for the quantitative electrochemical analysis.
Logical Relationship of Voltammetric Techniques
Caption: Relationship and primary applications of common voltammetric techniques.
References
- 1. sid.ir [sid.ir]
- 2. Electrochemical approach for recognition and quantification of p -phenylenediamine: a review - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D1SD00070E [pubs.rsc.org]
- 3. Electrochemical approach for recognition and quantification of p-phenylenediamine: a review - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. helvia.uco.es [helvia.uco.es]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. Square Wave Voltammetry (SWV) | Pine Research Instrumentation [pineresearch.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Determination of p-phenylenediamine and its metabolites MAPPD and DAPPD in biological samples using HPLC-DAD and amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: Cyclic Voltammetry of 2-(dimethylamino)benzene-1,4-diol
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol and theoretical background for the electrochemical analysis of 2-(dimethylamino)benzene-1,4-diol using cyclic voltammetry (CV). This compound, possessing both a hydroquinone and a tertiary aromatic amine moiety, is of interest in various fields, including medicinal chemistry and materials science, due to its redox properties. Understanding its electrochemical behavior is crucial for applications such as antioxidant studies, development of redox-active drugs, and design of novel organic electronic materials.
Introduction
This compound is a hydroquinone derivative with an electron-donating dimethylamino substituent on the aromatic ring. The electrochemical behavior of this molecule is expected to be dominated by the reversible two-proton, two-electron oxidation of the hydroquinone group to the corresponding p-benzoquinone derivative. The presence of the electron-donating dimethylamino group is anticipated to lower the formal reduction potential (E°') of the hydroquinone/benzoquinone redox couple compared to unsubstituted hydroquinone. Cyclic voltammetry is an ideal technique to probe these redox characteristics, providing insights into the thermodynamic and kinetic aspects of the electron transfer process.
Predicted Electrochemical Behavior
The primary electrochemical process for this compound is the oxidation of the hydroquinone moiety. This is a two-proton, two-electron transfer reaction, as depicted in the following scheme:
Caption: Redox reaction of this compound.
The electron-donating nature of the dimethylamino group increases the electron density on the aromatic ring, making the hydroquinone easier to oxidize. Consequently, the anodic peak potential (Epa) and cathodic peak potential (Epc) are expected to be shifted to less positive values compared to unsubstituted hydroquinone.
Experimental Protocol
This protocol outlines the steps for performing cyclic voltammetry on this compound.
Materials and Reagents
-
This compound
-
Supporting Electrolyte (e.g., 0.1 M KCl, 0.1 M HClO₄, or a buffer solution like phosphate-buffered saline (PBS) at a specific pH)
-
Solvent (e.g., deionized water, ethanol, or acetonitrile, depending on the solubility of the analyte and the desired experimental conditions)
-
Polishing materials for the working electrode (e.g., alumina or diamond paste)
-
Inert gas for deoxygenation (e.g., nitrogen or argon)
Equipment
-
Potentiostat with cyclic voltammetry capabilities
-
Three-electrode cell, consisting of:
-
Working Electrode (e.g., Glassy Carbon Electrode (GCE), Platinum (Pt) or Gold (Au) electrode)
-
Reference Electrode (e.g., Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode)
-
Counter (or Auxiliary) Electrode (e.g., Platinum wire or graphite rod)
-
Experimental Workflow
Application Notes and Protocols for 2-(Dimethylamino)benzene-1,4-diol as a Photographic Developer
Disclaimer: The following application notes and protocols are theoretical and extrapolated from the known properties of analogous compounds such as aminohydroquinone and N-substituted p-aminophenols. To date, there is a lack of published scientific literature specifically detailing the use of 2-(dimethylamino)benzene-1,4-diol as a photographic developer. The provided information is intended for research and development purposes and should be considered a starting point for further investigation and optimization.
Introduction
This compound, a derivative of hydroquinone, presents itself as a potentially potent developing agent in black and white photography. Its chemical structure, featuring both hydroxyl and amino functional groups, suggests a high reduction potential capable of converting exposed silver halide crystals into metallic silver. This document outlines the theoretical application of this compound as a photographic developer, providing hypothetical formulations, experimental protocols, and expected performance characteristics based on established principles of photographic chemistry.
The presence of the dimethylamino group is anticipated to enhance the developing activity compared to unsubstituted hydroquinone, potentially leading to shorter development times and increased film speed. Furthermore, aminophenol-based developers are known for producing fine-grain negatives, a desirable characteristic for high-quality enlargements.
Chemical Properties and Synthesis
Chemical Structure:
-
IUPAC Name: this compound
-
CAS Number: 50564-14-2
-
Molecular Formula: C₈H₁₁NO₂
-
Molecular Weight: 153.18 g/mol
Synthesis: A plausible synthetic route for this compound involves the nitrosation of hydroquinone followed by reduction.
Hypothetical Synthesis Workflow
Caption: A potential synthetic pathway for this compound.
Proposed Photographic Developer Formulation
Based on formulations of related aminophenol developers like Rodinal, a concentrated stock solution of a this compound-based developer, tentatively named "Dimequinol," could be prepared.
Table 1: Proposed "Dimequinol" Stock Solution Formulation
| Component | Quantity | Purpose |
| This compound | 10.0 g | Primary Developing Agent |
| Sodium Sulfite (anhydrous) | 50.0 g | Antioxidant Preservative |
| Potassium Carbonate (anhydrous) | 20.0 g | Accelerator (Alkali) |
| Potassium Bromide | 1.0 g | Antifogging Agent |
| Water (distilled) to make | 1000 mL | Solvent |
Experimental Protocols
The following protocols are suggested starting points for evaluating the performance of the hypothetical "Dimequinol" developer.
Preparation of Working Solutions
The "Dimequinol" stock solution is intended to be diluted for use. The dilution will affect the development time, grain, and contrast.
Table 2: Suggested Dilutions and Starting Development Times
| Dilution (Stock:Water) | Contrast Profile | Starting Development Time (Ilford HP5+ at 20°C) |
| 1:25 | High | 6 minutes |
| 1:50 | Normal | 10 minutes |
| 1:100 | Low | 18 minutes |
Film Development Workflow
Caption: A standard workflow for black and white film development.
Detailed Steps:
-
Preparation: In a darkroom, load the exposed film into a developing tank. Prepare the "Dimequinol" working solution at the desired dilution and bring it to the target temperature (e.g., 20°C).
-
Pre-soak (Optional): Fill the tank with water at the same temperature as the developer for 1 minute to ensure even development. Discard the water.
-
Development: Pour the developer into the tank and start the timer. Agitate continuously for the first 30 seconds, then for 10 seconds every minute.
-
Stop Bath: After the development time, pour out the developer and pour in a stop bath solution. Agitate for 30 seconds.
-
Fixing: Discard the stop bath and add the fixer solution. Follow the manufacturer's instructions for fixing time and agitation.
-
Washing: After fixing, wash the film with running water for 10-20 minutes.
-
Final Rinse: Use a final rinse with a wetting agent for 1 minute to prevent drying marks.
-
Drying: Carefully remove the film from the reel and hang it to dry in a dust-free environment.
Expected Performance and Characteristics (Hypothetical)
Developer Activity and Superadditivity
This compound is expected to be a highly active developing agent. The electron-donating nature of the dimethylamino group should increase the reduction potential of the molecule. It is plausible that this compound would exhibit superadditivity when combined with other developing agents like hydroquinone, similar to the well-known Metol-Hydroquinone (MQ) developers.
Proposed Development Reaction Mechanism
Caption: The proposed mechanism of silver halide reduction.
Grain and Sharpness
As an aminophenol derivative, "Dimequinol" is predicted to produce fine-grained negatives. At higher dilutions (e.g., 1:100), it may exhibit compensating effects, leading to enhanced acutance (edge sharpness) by restraining development in the highlights while allowing shadow detail to build up.
Contrast and Tone
The contrast can likely be controlled by adjusting the dilution and development time. Higher concentrations and longer development times are expected to yield higher contrast. The tonal rendition is hypothesized to be smooth with good separation in the mid-tones.
Table 3: Hypothetical Contrast Index Data for "Dimequinol" (1:50) with Ilford HP5+
| Development Time at 20°C (minutes) | Contrast Index (CI) |
| 8 | 0.45 |
| 10 | 0.55 |
| 12 | 0.65 |
| 14 | 0.75 |
Stability and Storage
Aminophenol and aminohydroquinone developers are known to be susceptible to aerial oxidation, especially in alkaline solutions.[1] The "Dimequinol" stock solution should be stored in a tightly sealed, full bottle to minimize contact with oxygen. The presence of sodium sulfite in the formulation is crucial for its preservation. A well-preserved stock solution could be expected to have a shelf life of several months. Working solutions should be used as a "one-shot" developer and discarded after use.
Conclusion for Researchers
The theoretical framework presented here suggests that this compound holds promise as a versatile and high-performance photographic developer. Key areas for future research would involve:
-
Synthesis and Purification: Developing a reliable and scalable synthesis route for the pure compound.
-
Quantitative Sensitometric Testing: Performing rigorous testing with various film emulsions to determine characteristic curves, contrast indices, and effective film speeds.
-
Formulation Optimization: Investigating the effects of varying the concentrations of the developer, sulfite, and alkali, as well as the addition of other components like restrainers and sequestering agents.
-
Superadditivity Studies: Quantifying the synergistic effects when combined with other developing agents such as hydroquinone or phenidone.
By systematically exploring these areas, the true potential of this compound as a valuable tool in black and white photography can be fully realized.
References
Application Notes and Protocols for Dye Synthesis Using 2-(dimethylamino)benzene-1,4-diol as a Precursor
Disclaimer: Extensive research has revealed a lack of specific published data on the use of 2-(dimethylamino)benzene-1,4-diol as a precursor for dye synthesis. The following application notes and protocols are therefore provided as a general guideline based on established principles of azo dye chemistry and the reactivity of structurally similar compounds. The experimental parameters and expected outcomes are hypothetical and would require optimization and validation in a laboratory setting.
Introduction
Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (-N=N-). Their synthesis typically involves a two-step process: diazotization of a primary aromatic amine to form a diazonium salt, followed by a coupling reaction with an electron-rich coupling component, such as a phenol or an aromatic amine.
This compound possesses structural features that suggest its potential as a coupling component in azo dye synthesis. The presence of two hydroxyl groups and a dimethylamino group, all of which are electron-donating, is expected to activate the aromatic ring towards electrophilic substitution by a diazonium salt. The specific substitution pattern will influence the final color and properties of the resulting dye. This document outlines a hypothetical framework for the synthesis and characterization of an azo dye using this compound as a precursor.
Hypothetical Application: Synthesis of a Monoazo Dye
This section describes the synthesis of a hypothetical monoazo dye, "DMH-Red," by coupling diazotized 4-nitroaniline with this compound. The nitro group in the diazonium salt acts as an auxochrome and can influence the color of the final dye.
Data Presentation
The following tables summarize the hypothetical quantitative data for the synthesis of DMH-Red.
Table 1: Reactant Quantities and Molar Equivalents
| Reactant | Molecular Weight ( g/mol ) | Mass (g) | Moles (mmol) | Molar Equivalent |
| 4-Nitroaniline | 138.12 | 1.38 | 10 | 1.0 |
| Sodium Nitrite | 69.00 | 0.76 | 11 | 1.1 |
| Hydrochloric Acid (conc.) | 36.46 | ~2.5 mL | ~30 | 3.0 |
| This compound | 153.18 | 1.53 | 10 | 1.0 |
| Sodium Hydroxide | 40.00 | 0.80 | 20 | 2.0 |
Table 2: Hypothetical Product Characterization
| Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Percentage Yield (%) | λmax (nm) | Color in Solution |
| DMH-Red | C₁₄H₁₄N₄O₄ | 302.29 | 3.02 | 2.57 | 85 | 520 | Deep Red |
Experimental Protocols
The following are detailed, hypothetical protocols for the synthesis of the monoazo dye "DMH-Red."
Protocol 1: Diazotization of 4-Nitroaniline
-
Preparation of Amine Solution: In a 250 mL beaker, dissolve 1.38 g (10 mmol) of 4-nitroaniline in 50 mL of 2 M hydrochloric acid. Gentle heating may be required to facilitate dissolution.
-
Cooling: Cool the solution to 0-5 °C in an ice-salt bath with constant stirring. It is crucial to maintain this low temperature throughout the diazotization process to prevent the decomposition of the diazonium salt.
-
Preparation of Nitrite Solution: In a separate 50 mL beaker, dissolve 0.76 g (11 mmol) of sodium nitrite in 10 mL of deionized water.
-
Diazotization Reaction: Add the sodium nitrite solution dropwise to the cooled 4-nitroaniline solution over a period of 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Completion: Continue stirring the mixture for an additional 30 minutes at 0-5 °C. The resulting solution contains the diazonium salt of 4-nitroaniline and should be used immediately in the subsequent coupling reaction.
Protocol 2: Azo Coupling Reaction
-
Preparation of Coupling Component Solution: In a 500 mL beaker, dissolve 1.53 g (10 mmol) of this compound in 100 mL of 0.5 M sodium hydroxide solution.
-
Cooling: Cool this solution to 0-5 °C in an ice bath with continuous stirring.
-
Coupling Reaction: Slowly add the freshly prepared, cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring. The addition should be done portion-wise to control the reaction temperature and ensure efficient mixing.
-
pH Adjustment: During the addition, monitor the pH of the reaction mixture and maintain it between 8 and 10 by adding small portions of 2 M sodium hydroxide solution as needed. A colored precipitate of the azo dye should form.
-
Reaction Completion: After the complete addition of the diazonium salt, continue stirring the reaction mixture in the ice bath for another 1-2 hours to ensure the completion of the coupling reaction.
Protocol 3: Isolation and Purification of the Dye
-
Isolation: Isolate the precipitated dye by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with several portions of cold deionized water until the filtrate is colorless and neutral.
-
Drying: Dry the purified dye in a vacuum oven at 60 °C to a constant weight.
-
Characterization (Hypothetical): The structure and purity of the synthesized dye would typically be confirmed using techniques such as FT-IR, ¹H-NMR, and Mass Spectrometry. The wavelength of maximum absorption (λmax) would be determined using UV-Vis spectroscopy.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of "DMH-Red" dye.
Caption: Hypothetical reaction pathway for "DMH-Red" synthesis.
Application Notes and Protocols for the Derivatization of 2-(dimethylamino)benzene-1,4-diol for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of 2-(dimethylamino)benzene-1,4-diol and its subsequent conjugation to biomolecules. The protocols outlined below offer step-by-step methodologies for the synthesis of reactive derivatives and their bioconjugation, along with strategies for the characterization of the resulting conjugates.
Introduction
This compound, a substituted hydroquinone, presents a versatile scaffold for the development of bioconjugates. Its potential for redox activity makes it an interesting payload for targeted drug delivery or diagnostic applications. However, to enable covalent attachment to biomolecules such as antibodies, proteins, or nucleic acids, it must first be derivatized to incorporate a reactive functional group. This process involves the introduction of a "linker" with a terminal reactive moiety that can readily form a stable covalent bond with a functional group on the target biomolecule.
This document outlines several strategies for the derivatization of this compound, focusing on the introduction of commonly used reactive handles for bioconjugation, including those for amine-reactive, thiol-reactive, and click chemistry approaches.
Derivatization Strategies for this compound
The selection of a derivatization strategy will depend on the desired linker length, the nature of the target biomolecule, and the desired point of attachment on the this compound core. The hydroxyl groups and the aromatic ring of the hydroquinone are the primary sites for modification.
Strategy 1: Etherification of the Hydroxyl Groups
One of the most straightforward methods to introduce a linker is through the etherification of one or both hydroxyl groups of the hydroquinone. This can be achieved by reacting this compound with a bifunctional linker containing a good leaving group (e.g., a halide) at one end and the desired reactive functional group at the other.
Workflow for Etherification-based Derivatization
Caption: Workflow for derivatization via etherification and subsequent bioconjugation.
Strategy 2: Mannich Reaction on the Aromatic Ring
The Mannich reaction can be employed to introduce an aminomethyl group onto the aromatic ring of the hydroquinone.[1][2][3][4][5] This newly introduced primary or secondary amine can then be further functionalized with a variety of commercially available crosslinkers.
Workflow for Mannich Reaction-based Derivatization
Caption: Workflow for derivatization via the Mannich reaction.
Strategy 3: Halogenation followed by Sonogashira Coupling for Click Chemistry
For the introduction of an alkyne handle for "click" chemistry, a two-step process involving halogenation of the aromatic ring followed by a Sonogashira coupling can be utilized.[6][7][8][9][10] This approach provides a highly versatile alkyne-functionalized hydroquinone that can be readily conjugated to azide-modified biomolecules.
Workflow for Sonogashira Coupling-based Derivatization
Caption: Workflow for introducing an alkyne via Sonogashira coupling.
Experimental Protocols
The following are generalized protocols that should be optimized for the specific linker and biomolecule being used.
Protocol 1: Synthesis of a Carboxy-functionalized Derivative via Etherification
This protocol describes the synthesis of a derivative with a terminal carboxylic acid, which can then be activated for reaction with primary amines on a biomolecule.
Materials:
-
This compound
-
Ethyl 6-bromohexanoate
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Etherification:
-
To a solution of this compound (1 equivalent) in anhydrous DMF, add potassium carbonate (2.5 equivalents).
-
Add ethyl 6-bromohexanoate (1.1 equivalents) dropwise to the stirring mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Hydrolysis of the Ester:
-
Dissolve the purified ester in a mixture of THF and water.
-
Add an excess of sodium hydroxide and stir the mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Acidify the reaction mixture with 1M HCl to pH 3-4.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the carboxylic acid derivative.
-
Protocol 2: Bioconjugation to a Protein via Amide Bond Formation
This protocol outlines the conjugation of the carboxy-functionalized derivative to primary amines (e.g., lysine residues) on a protein using EDC/NHS chemistry.
Materials:
-
Carboxy-functionalized this compound derivative
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Protein solution in a suitable buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO
-
Quenching solution (e.g., 1M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Activation of the Carboxylic Acid:
-
Dissolve the carboxy-functionalized derivative in anhydrous DMSO to prepare a stock solution (e.g., 10 mM).
-
In a separate tube, dissolve EDC (1.5 equivalents relative to the derivative) and NHS (1.5 equivalents) in anhydrous DMSO.
-
Add the EDC/NHS solution to the derivative solution and incubate at room temperature for 15-30 minutes to form the NHS-ester.
-
-
Conjugation to the Protein:
-
Add the activated NHS-ester solution to the protein solution. The molar ratio of the derivative to the protein should be optimized to achieve the desired degree of labeling.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4 °C with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubate for 15 minutes.
-
Purify the protein conjugate from unreacted small molecules using size-exclusion chromatography (e.g., a PD-10 desalting column).
-
Bioconjugation Workflow
Caption: General workflow for protein bioconjugation via amide bond formation.
Characterization of Bioconjugates
Thorough characterization is essential to confirm successful conjugation and to determine the properties of the final product.
| Technique | Purpose | Expected Outcome |
| UV-Vis Spectroscopy | To determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the conjugated molecule at its specific wavelength. | A calculable ratio of the payload to the protein. |
| SDS-PAGE | To visualize the increase in molecular weight of the protein after conjugation. | A shift to a higher molecular weight for the conjugated protein compared to the unconjugated protein. |
| Mass Spectrometry (e.g., MALDI-TOF or ESI-MS) | To determine the exact mass of the conjugate and confirm the number of attached molecules. | A mass spectrum showing peaks corresponding to the protein with one or more conjugated molecules. |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the conjugate and separate it from unconjugated species. | A purified peak for the conjugate, with different retention times for the unconjugated protein and free small molecule. |
| Functional Assays | To ensure that the biological activity of the biomolecule is retained after conjugation. | The conjugate should exhibit the expected biological function (e.g., antibody binding, enzyme activity). |
Data Presentation: Example Derivatization and Conjugation Data
The following tables provide a template for presenting quantitative data from derivatization and bioconjugation experiments.
Table 1: Summary of Derivatization Reaction Yields
| Derivative | Reaction Strategy | Starting Material | Yield (%) | Purity (%) |
| Carboxy-C6-Hydroquinone | Etherification | This compound | 65 | >95 (by HPLC) |
| Alkyne-PEG4-Hydroquinone | Sonogashira Coupling | 2-Bromo-5-(dimethylamino)benzene-1,4-diol | 58 | >98 (by HPLC) |
| Maleimido-C3-Hydroquinone | Amide coupling to aminopropyl-hydroquinone | Aminopropyl-hydroquinone | 72 | >95 (by HPLC) |
Table 2: Summary of Protein Conjugation Results
| Bioconjugate | Protein | Derivative Used | Molar Ratio (Derivative:Protein) | Degree of Labeling (DOL) | Yield (%) |
| Hydroquinone-mAb | Monoclonal Antibody | Carboxy-C6-Hydroquinone | 20:1 | 3.5 | 85 |
| Hydroquinone-BSA | Bovine Serum Albumin | Alkyne-PEG4-Hydroquinone (via Click Chemistry) | 10:1 | 5.2 | 90 |
| Hydroquinone-Fab | Fab Fragment | Maleimido-C3-Hydroquinone | 5:1 | 1.1 | 78 |
Conclusion
The derivatization of this compound is a critical step in the development of novel bioconjugates for a range of applications in research and drug development. The strategies and protocols outlined in these application notes provide a solid foundation for the synthesis and characterization of such conjugates. Researchers should carefully consider the specific requirements of their project to select the most appropriate derivatization and bioconjugation chemistry. Optimization of reaction conditions and thorough characterization of the final product are paramount to ensure the desired activity and performance of the bioconjugate.
References
- 1. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mannich reaction - Wikipedia [en.wikipedia.org]
- 3. Application of the Mannich reaction in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Mannich Reaction [organic-chemistry.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Coupling to alkynes: the Sonogashira reaction [almerja.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(Dimethylamino)benzene-1,4-diol
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 2-(dimethylamino)benzene-1,4-diol. The primary challenge with this and related aminophenol compounds is their inherent instability and susceptibility to oxidation.
Frequently Asked Questions (FAQs)
Q1: Why has my crude or purified this compound sample turned dark (pink, brown, or black)?
A: The discoloration is almost certainly due to oxidation. Aromatic amines and hydroquinones are highly susceptible to air oxidation, which forms intensely colored quinone and quinone-imine species. This process is accelerated by exposure to light, heat, and trace metal impurities. Even high-purity material can discolor if not stored properly.
Q2: What are the common impurities I should expect in my crude product?
A: The impurity profile depends heavily on the synthetic route. However, common impurities for analogous compounds like p-aminophenol often include:
-
Unreacted Starting Materials: Such as the corresponding nitrobenzene or protected hydroquinone precursors.
-
Side-Reaction Products: Over-alkylation products or isomers formed during synthesis.
-
Oxidation Products: Various colored quinone-type species.
-
Catalyst Residues: If catalytic hydrogenation was used for synthesis.
-
Solvent Residues: Residual solvents from the reaction or initial workup.
Q3: Which purification method is generally most effective?
A: The choice depends on the impurity profile and desired final purity.
-
Recrystallization: Excellent for removing small amounts of impurities with different solubility profiles. It is often the first method of choice for moderately impure products.
-
Liquid-Liquid Extraction: Very effective for removing non-polar or acidic/basic impurities by partitioning them between immiscible solvents at a controlled pH.[1][2]
-
Column Chromatography: The most powerful method for separating complex mixtures or achieving very high purity, especially for removing structurally similar isomers.[3]
Q4: How can I prevent oxidation during purification and storage?
A: Minimizing exposure to oxygen is critical.
-
Use an Inert Atmosphere: Perform all steps (dissolution, filtration, drying) under a nitrogen or argon atmosphere.
-
Use Deoxygenated Solvents: Sparge solvents with nitrogen or argon for 15-30 minutes before use.
-
Add a Reducing Agent/Antioxidant: For aqueous recrystallizations or solutions, adding a small amount (e.g., 1% w/w) of sodium dithionite or sodium bisulfite can prevent oxidation.[4]
-
Storage: Store the final product in a sealed, airtight container (preferably amber glass), under an inert atmosphere, and in a refrigerator or freezer.
Q5: How can I effectively monitor the progress of my purification?
A: Thin-Layer Chromatography (TLC) is an indispensable tool for real-time monitoring. It allows you to quickly compare the crude mixture to the purified fractions and assess the removal of impurities. For quantitative purity analysis, High-Performance Liquid Chromatography (HPLC) is the standard method.[5]
Troubleshooting Guides
Guide 1: Issues with Recrystallization
Recrystallization is a powerful but sometimes tricky technique. The key is selecting an appropriate solvent system where the compound is highly soluble when hot but poorly soluble when cold.
| Problem | Common Causes | Recommended Solutions |
| Product "Oils Out" | 1. The solvent's boiling point is higher than the compound's melting point. 2. High concentration of impurities depressing the melting point. | 1. Switch to a lower-boiling point solvent. 2. Use a two-solvent system: dissolve in a "good" solvent and add a "poor" solvent (anti-solvent) until cloudy, then reheat to clarify and cool slowly.[6] |
| No Crystals Form | 1. Compound is too soluble, even when cold. 2. Solution is not sufficiently saturated. 3. Cooling too rapidly. | 1. Place the flask in an ice bath or freezer. 2. Scratch the inside of the flask with a glass rod at the solution's surface. 3. Add a seed crystal of the pure compound. 4. Reduce solvent volume by evaporation. |
| Very Low Recovery | 1. Too much solvent was used. 2. Compound has significant solubility in the cold solvent. 3. Premature crystallization during hot filtration. | 1. Evaporate some solvent and re-cool. 2. Choose a different solvent where the compound is less soluble when cold. 3. Preheat the filtration funnel and flask; use a slight excess of hot solvent to prevent clogging. |
| Product Discolors | 1. Oxidation is occurring at high temperatures. | 1. Use deoxygenated solvents. 2. Perform the recrystallization under an inert (N₂/Ar) atmosphere. 3. For aqueous systems, add an antioxidant like sodium dithionite.[4] |
| Solvent | Good Solvent For | Anti-Solvent For | Notes |
| Water | Highly polar compounds, salts | Non-polar compounds | Excellent for hydroquinones, but use deoxygenated water and consider adding an antioxidant.[7] |
| Ethanol/Methanol | Polar compounds | Hexanes, Toluene | Good general-purpose polar solvents.[8] |
| Ethyl Acetate | Moderately polar compounds | Hexanes, Pentane | Good balance of polarity; often used in combination with hexanes. |
| Toluene | Aromatic, less polar compounds | Alcohols, Hexanes | Can be effective for recrystallizing aromatic compounds.[6] |
| Hexanes/Heptane | Non-polar compounds | Most polar solvents | Primarily used as an anti-solvent to induce precipitation. |
Experimental Protocols
Protocol 1: Purification by Recrystallization from an Aqueous System
This protocol is adapted from methods used for purifying similar aminophenols and is designed to minimize oxidation.
-
Preparation: Work under an inert atmosphere (Nitrogen or Argon) if possible. Deoxygenate all aqueous solutions by bubbling N₂ or Ar gas through them for 20 minutes.
-
Dissolution: In a flask, add the crude this compound. For every 10g of crude material, prepare a solution of 100-200 mL of deoxygenated water containing ~0.1g of sodium dithionite (Na₂S₂O₄). Heat this solution to 80-90°C.
-
Addition: Slowly add the hot aqueous solution to the crude solid with stirring until it fully dissolves. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is still highly colored, add a small amount of activated charcoal, keep the solution hot for 5-10 minutes, and then proceed to the next step.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold, deoxygenated water, followed by a rinse with a non-polar solvent like cold diethyl ether to aid drying.
-
Drying: Dry the purified crystals under a vacuum. Store the final product immediately in a sealed, airtight container under an inert atmosphere and away from light.
Protocol 2: Purification by Liquid-Liquid Extraction
This method is effective for removing non-polar organic impurities.[1][2][9]
-
Dissolution: Dissolve the crude product in a suitable aqueous acid solution (e.g., 1 M HCl) to protonate the amine group, making it highly water-soluble.
-
Extraction: Transfer the aqueous solution to a separatory funnel. Extract the solution several times with a non-polar organic solvent like toluene or dichloromethane. This will remove neutral organic impurities into the organic layer. Discard the organic layers.
-
Precipitation: Cool the remaining aqueous layer in an ice bath. Slowly add a base (e.g., 1 M NaOH or ammonium hydroxide) with stirring to adjust the pH to between 7.0 and 8.0. The purified product will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum as described in Protocol 1.
Visualizations
Workflow and Troubleshooting Diagrams
Caption: General workflow for purifying this compound.
Caption: Simplified oxidation pathway causing product discoloration.
Caption: Troubleshooting guide for common recrystallization issues.
References
- 1. US4440954A - Process for the purification of p-aminophenol - Google Patents [patents.google.com]
- 2. Process for the purification of p-aminophenol - Patent US-4440954-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WO1996022972A1 - Method for the preparation of substituted quinones and hydroquinones - Google Patents [patents.google.com]
- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 6. CN104072340A - Recrystallization purification method of 2,5-di-tert-butylhydroquinone - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
stability issues of 2-(dimethylamino)benzene-1,4-diol in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-(dimethylamino)benzene-1,4-diol in solution.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is changing color. What is happening?
A1: this compound is susceptible to oxidation, especially in the presence of air and light. The color change you are observing, likely to a pink, red, or brown hue, is a common indicator of degradation. This is due to the formation of quinone-type oxidation products. The rate of this color change can be influenced by several factors including the pH of the solution, the presence of metal ions, and exposure to light and elevated temperatures.
Q2: What are the primary factors that affect the stability of this compound in solution?
A2: The stability of this compound is primarily affected by:
-
Oxygen: The presence of dissolved oxygen can lead to rapid oxidation.
-
pH: The rate of oxidation is pH-dependent. Generally, the compound is more stable in acidic conditions and degrades more rapidly in neutral to alkaline solutions.
-
Light: Exposure to UV or even ambient light can accelerate the degradation process (photodegradation).
-
Temperature: Higher temperatures increase the rate of degradation.
-
Metal Ions: Trace metal ions, such as copper and iron, can catalyze the oxidation of the compound.
Q3: What are the expected degradation products of this compound?
A3: The primary degradation pathway for this compound is oxidation. This process is expected to yield the corresponding p-benzoquinone derivative, which can undergo further reactions, including polymerization, leading to the formation of colored oligomers and polymers.
Q4: How should I prepare and store solutions of this compound to maximize stability?
A4: To maximize the stability of your solutions, follow these guidelines:
-
Use deoxygenated solvents: Purge your solvent with an inert gas (e.g., nitrogen or argon) before dissolving the compound.
-
Work under an inert atmosphere: Prepare your solutions in a glove box or using Schlenk line techniques to minimize exposure to oxygen.
-
Use acidic conditions: If your experimental protocol allows, dissolving the compound in a slightly acidic buffer can improve stability.
-
Protect from light: Use amber vials or wrap your containers in aluminum foil to prevent photodegradation.
-
Store at low temperatures: Store stock solutions at -20°C or -80°C. For short-term storage, refrigeration at 2-8°C is recommended.
-
Use chelating agents: If metal ion contamination is a concern, the addition of a small amount of a chelating agent like EDTA may be beneficial.
Troubleshooting Guides
Issue 1: Rapid Discoloration of the Solution
| Symptom | Possible Cause | Troubleshooting Step |
| Solution turns pink/red/brown immediately upon dissolution. | Oxygen in the solvent or atmosphere. | 1. Ensure the solvent was properly deoxygenated before use. 2. Prepare the solution under a continuous stream of inert gas (nitrogen or argon). 3. If available, use a glove box for solution preparation. |
| Solution is initially clear but changes color over a short period (minutes to hours). | Exposure to air and/or light. | 1. Ensure the container is sealed airtight. 2. Protect the solution from ambient and direct light by using amber vials or wrapping the container in aluminum foil. |
| Color change is faster in a specific buffer system. | pH of the buffer is neutral or alkaline. | 1. Check the pH of your buffer. 2. If possible, adjust the pH to be slightly acidic (e.g., pH 4-6). 3. If the pH cannot be changed, prepare fresh solutions immediately before use. |
Issue 2: Inconsistent Experimental Results
| Symptom | Possible Cause | Troubleshooting Step |
| Potency or activity of the compound appears to decrease over time. | Degradation of the compound in the stock solution. | 1. Prepare fresh stock solutions more frequently. 2. Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles and exposure to air. 3. Re-evaluate your storage conditions (temperature, light protection). |
| High variability between replicate experiments. | Inconsistent handling of the compound solution. | 1. Standardize the time between solution preparation and use in the experiment. 2. Ensure all replicates are handled under the same atmospheric and light conditions. |
| Unexpected peaks in analytical chromatography (e.g., HPLC). | Formation of degradation products. | 1. Analyze a freshly prepared solution as a reference. 2. If new peaks appear over time, this confirms degradation. Consider the troubleshooting steps for solution discoloration. |
Quantitative Data Summary
Disclaimer: The following data is illustrative and based on the known behavior of structurally related aminophenols and hydroquinones. It is intended to provide a general understanding of the stability profile of this compound. Actual stability will depend on the specific experimental conditions.
Table 1: Illustrative pH-Dependent Stability of this compound in Aqueous Buffer at 25°C
| pH | Half-life (t½) (hours) | Visual Observation after 24 hours |
| 4.0 | > 72 | Colorless to very faint pink |
| 5.0 | 48 | Faint pink |
| 6.0 | 24 | Light pink to reddish |
| 7.0 | 8 | Reddish-brown |
| 8.0 | 2 | Dark brown |
Table 2: Illustrative Solvent Effects on the Stability of this compound at 25°C (Protected from Light)
| Solvent | Dielectric Constant | Half-life (t½) (hours) |
| Dioxane | 2.2 | > 96 |
| Tetrahydrofuran (THF) | 7.6 | 72 |
| Acetonitrile | 37.5 | 36 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 12 |
| Water (pH 7.0) | 80.1 | 8 |
Table 3: Illustrative Temperature Effects on the Stability of this compound in Aqueous Solution (pH 7.0, Protected from Light)
| Temperature (°C) | Half-life (t½) (hours) |
| 4 | 48 |
| 25 | 8 |
| 37 | 2 |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
-
Materials:
-
This compound solid
-
High-purity solvent (e.g., DMSO, ethanol, or an appropriate buffer)
-
Inert gas (nitrogen or argon)
-
Amber glass vial with a screw cap and PTFE septum
-
Syringes and needles
-
-
Procedure:
-
Weigh the required amount of this compound in a tared vial inside a glove box or under a stream of inert gas.
-
Add the desired volume of deoxygenated solvent to the vial. To deoxygenate the solvent, bubble inert gas through it for at least 30 minutes.
-
Seal the vial tightly with the screw cap.
-
If the compound is not readily soluble, gently swirl or sonicate the vial until the solid is completely dissolved.
-
Wrap the vial in aluminum foil for extra light protection.
-
Store the stock solution at the recommended temperature (-20°C or -80°C for long-term storage).
-
Protocol 2: UV-Vis Spectrophotometric Assay for Monitoring Degradation
-
Principle: The degradation of this compound to its oxidized, colored products can be monitored by measuring the increase in absorbance at a specific wavelength in the visible spectrum (e.g., around 480-520 nm).
-
Procedure:
-
Prepare a solution of this compound in the desired buffer or solvent system.
-
Immediately after preparation (t=0), take an aliquot of the solution and measure its UV-Vis spectrum from 300 to 700 nm.
-
Incubate the solution under the desired experimental conditions (e.g., specific temperature, light exposure).
-
At regular time intervals, take aliquots and record the UV-Vis spectrum.
-
Monitor the increase in absorbance at the wavelength corresponding to the colored degradation product.
-
The rate of degradation can be estimated from the rate of increase in absorbance.
-
Visualizations
Caption: Oxidative Degradation Pathway of this compound.
Caption: Experimental Workflow for Stability Testing.
Technical Support Center: Degradation of Substituted Hydroquinones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of substituted hydroquinones.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for substituted hydroquinones?
A1: Substituted hydroquinones degrade through several key pathways depending on the environmental conditions. The main routes are:
-
Aerobic Biodegradation: In the presence of oxygen, microorganisms typically employ two branched pathways. The most common involves initial hydroxylation to form a trihydroxybenzene intermediate, followed by enzymatic ring cleavage.[1] A less common aerobic pathway involves direct ring fission of the hydroquinone molecule by a specific dioxygenase enzyme, leading to the formation of maleylacetate.[1][2]
-
Anaerobic Biodegradation: Under anaerobic conditions, the degradation process is less frequent and involves the conversion of hydroquinone to benzoate through an intermediate carboxylation step.[1][3] The resulting products are then activated by linkage to acetyl-CoA and enter catabolic pathways.[1]
-
Chemical/Electrochemical Oxidation: This pathway involves the oxidation of hydroquinone to its corresponding benzoquinone.[4] This can be followed by further degradation, often involving the opening of the aromatic ring to form smaller organic acids like maleic acid, and eventual mineralization to CO₂.[4][5]
-
Photocatalytic Degradation: In the presence of a photocatalyst and a light source (e.g., UV), hydroquinone is oxidized, typically forming benzoquinone as a primary intermediate before breaking down into aliphatic acids.[5]
Q2: What are the key factors that influence the rate of hydroquinone degradation?
A2: The degradation rate of hydroquinones is sensitive to several experimental factors:
-
pH: The pH of the solution is a critical factor. For instance, in microelectrolysis methods, acidic conditions (e.g., pH 3) have been shown to be more favorable for degradation than neutral or alkaline conditions.[6][7]
-
Temperature: Higher temperatures generally accelerate the oxidation process.[8]
-
Presence of Catalysts: The addition of certain metals, such as manganese (Mn) powder in microelectrolysis systems, can significantly enhance the removal rate of hydroquinone.[6][7]
-
Oxygen Availability: The presence or absence of oxygen dictates whether aerobic or anaerobic microbial degradation pathways are followed.[1]
-
Initial Concentration: The initial concentration of the hydroquinone can affect the reaction kinetics and the efficiency of the degradation process.[8]
-
Substituents on the Aromatic Ring: The nature of the substituent groups on the hydroquinone molecule affects its electrochemical properties. Electron-withdrawing groups, for example, can shift the oxidation potential to more positive values, influencing its reactivity.[9][10]
Q3: What are the common intermediates formed during hydroquinone degradation?
A3: The intermediates vary depending on the degradation pathway. Common intermediates include:
-
Benzoquinone: The primary oxidation product in many chemical and photocatalytic pathways.[5]
-
1,2,4-Trihydroxybenzene: A key intermediate in the most common aerobic biodegradation pathway.[1]
-
4-Hydroxymuconic Semialdehyde: Formed via direct ring cleavage in an alternative aerobic pathway.[11]
-
2,5-Dihydroxybenzoic Acid (Gentisate): An intermediate formed during anaerobic degradation through carboxylation.[3][12]
-
Aliphatic Acids (e.g., Maleic Acid): Formed after the aromatic ring is cleaved, before complete mineralization.[5]
Troubleshooting Guides
Issue 1: Inconsistent Retention Times in HPLC Analysis
Q: My retention times for hydroquinone and its metabolites are drifting or changing abruptly between runs. What could be the cause and how can I fix it?
A: Inconsistent retention times are a common issue in HPLC. Here are the likely causes and solutions:
-
Cause 1: Poor Column Equilibration. The column chemistry may not have reached equilibrium with the mobile phase.
-
Solution: Increase the column equilibration time before starting your analytical run. Ensure a stable baseline before injecting your first sample.[13]
-
-
Cause 2: Mobile Phase Composition Change. The mobile phase composition can change due to the evaporation of volatile components or reactions between components.
-
Cause 3: Temperature Fluctuations. The laboratory or column compartment temperature is not stable.
-
Cause 4: Pump Issues (Flow Rate Fluctuation). Air bubbles in the pump or faulty check valves can cause the flow rate to vary.
-
Solution: Degas the mobile phase thoroughly using sonication, vacuum, or helium sparging.[14] Purge the pump to remove any trapped air bubbles. If the problem persists, inspect and clean or replace the pump's check valves.
-
Issue 2: Peak Tailing in Chromatograms
Q: I am observing significant peak tailing for my hydroquinone analytes. How can I improve the peak shape?
A: Peak tailing often indicates secondary interactions between the analyte and the stationary phase.
-
Cause 1: Interaction with Active Silanol Groups. Residual acidic silanol groups on the silica-based stationary phase can interact with the hydroxyl groups of hydroquinones.
-
Solution 1: Adjust the mobile phase pH. Lowering the pH (e.g., to pH 2-3) can suppress the ionization of silanol groups, reducing these interactions.[15]
-
Solution 2: Use a modern, high-purity silica column where the end-capping is more complete, minimizing the number of available silanol groups.[15]
-
-
Cause 2: Insufficient Mobile Phase Buffer. If the sample is ionizable, an inadequate buffer concentration can lead to poor peak shape.
-
Solution: Ensure your buffer concentration is sufficient to maintain a constant pH and ionization state for the analyte. A concentration in the 10-25 mM range is typically adequate.[15]
-
-
Cause 3: Column Overload. Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or the concentration of the sample.[13]
-
Issue 3: Difficulty Identifying Degradation Intermediates with Mass Spectrometry
Q: I am using LC-MS to analyze my degradation samples, but the fragmentation patterns of potential intermediates are complex and difficult to interpret. What can I do?
A: Identifying unknown metabolites can be challenging. Here are some strategies:
-
Cause 1: Complex Fragmentation Mechanisms. Hydroquinone derivatives can undergo complex rearrangements and fragmentations in the mass spectrometer.[16]
-
Solution 1: Perform MS/MS (or MSn) experiments at different collision energies (HCD). This can help you establish fragmentation pathways by observing parent-daughter ion relationships.[17]
-
Solution 2: Compare your experimental spectra with literature data for known hydroquinone metabolites or use computational tools to predict fragmentation patterns.
-
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Cause 2: In-source Degradation/Oxidation. Hydroquinones can be easily oxidized in the electrospray ion source, leading to the observation of ions that are not present in the original sample.
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Solution: Optimize your ion source parameters (e.g., temperatures, voltages) to minimize in-source reactions. Analyze a pure standard of your hydroquinone to see if oxidation products (like the corresponding benzoquinone) are being formed in the source.
-
-
Cause 3: Co-eluting Interferences. Matrix components or other degradation products may co-elute, complicating the mass spectra.
-
Solution: Optimize your chromatographic separation to better resolve individual components. Try a different column chemistry or modify the mobile phase gradient. High-resolution mass spectrometry (HRMS) can also help distinguish between isobaric compounds (compounds with the same nominal mass).[17]
-
Data Presentation
Table 1: Factors Influencing Hydroquinone Degradation Efficiency
| Degradation Method | Key Parameter | Condition | Degradation/Removal Efficiency | Time | Reference |
|---|---|---|---|---|---|
| Modified Microelectrolysis | Catalyst Additive | Mn-modified packing | 94% | 4 hours | [6],[7] |
| Modified Microelectrolysis | Initial pH | 3.0 | 95.6% | 4 hours | [6] |
| Microbial Fuel Cell (MFC) | Substrate | Rotten Rice | 68% | 29 days | [12],[18] |
| Engineered Bacteria | Strain | Pseudarthrobacter sulfonivorans | 100% (of 470 mg/L) | 16 hours |[19] |
Table 2: Common Intermediates Identified by Analytical Method
| Degradation Method | Analytical Technique | Identified Intermediates | Reference |
|---|---|---|---|
| Aerobic Biodegradation | Enzyme Assays, Chromatography | 1,2,4-Trihydroxybenzene, Maleylacetate | [1] |
| Anaerobic Biodegradation | Chromatography, Spectroscopy | Gentisate, Benzoyl-CoA | [3] |
| Photocatalysis | HPLC, GC-MS | Benzoquinone, Hydroquinone, Maleic acid | [5] |
| Pyrolysis | GC-MS | Naphthalene, Indene, Dibenzo furan | [20] |
| Microbial Fuel Cell (MFC) | UV-Vis Spectroscopy | 2,5-Dihydroxybenzoic acid |[12] |
Experimental Protocols
Protocol 1: General Procedure for HPLC-UV Analysis of Hydroquinone Degradation
-
Sample Preparation:
-
Collect an aliquot of the reaction mixture at a specific time point.
-
Immediately stop the reaction. This can be done by adding a quenching agent (e.g., a strong acid or base to shift the pH out of the optimal range) or by rapid cooling.
-
Filter the sample through a 0.22 µm syringe filter to remove particulates before injection.
-
If necessary, dilute the sample with the mobile phase to bring the concentration within the calibrated range of the instrument.
-
-
Chromatographic Conditions (Example): [21]
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., Hypersil ODS, 5 µm, 4.6 x 250 mm).
-
Mobile Phase: Isocratic mixture of Methanol and Water (e.g., 40:60 v/v). The mobile phase should be filtered and degassed before use.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 289 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Prepare a calibration curve using standards of known hydroquinone concentrations.
-
Quantify the concentration of hydroquinone in the samples by comparing their peak areas to the calibration curve.
-
Identify potential intermediates by comparing their retention times to those of known standards, if available.
-
Protocol 2: General Procedure for Cyclic Voltammetry (CV) Analysis
-
Electrode Preparation:
-
Use a three-electrode system. For example, a glassy carbon electrode as the working electrode, an Ag/AgCl electrode as the reference, and a platinum wire as the auxiliary (counter) electrode.[22]
-
Polish the working electrode surface (e.g., with alumina slurry) to ensure a clean and reproducible surface, then rinse and sonicate in deionized water and ethanol.
-
-
Electrochemical Cell Setup:
-
Add a defined volume of a supporting electrolyte (e.g., Britton-Robinson buffer at a specific pH) to the electrochemical cell.[22]
-
Sparge the solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of the inert gas over the solution during the experiment.
-
Add a known concentration of the hydroquinone sample to the cell and stir briefly to ensure homogeneity.
-
-
Data Acquisition:
-
Instrument: Potentiostat.
-
Technique: Cyclic Voltammetry.
-
Scan Range: Set a potential window that covers the oxidation and reduction peaks of the hydroquinone/benzoquinone couple (e.g., -0.4 V to +0.8 V).
-
Scan Rate: Start with a typical scan rate, such as 50 or 100 mV/s. The effect of scan rate can be studied to understand the reaction kinetics.
-
Run the cyclic voltammogram for several cycles until a stable response is obtained.
-
-
Data Analysis:
-
Identify the anodic (oxidation) and cathodic (reduction) peak potentials and currents.
-
The peak potential provides information about the thermodynamics of the redox process, while the peak current is related to the concentration of the analyte.
-
Mandatory Visualizations
References
- 1. Hydroquinone: Environmental Pollution, Toxicity, and Microbial Answers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. iwaponline.com [iwaponline.com]
- 7. Factors influencing hydroquinone degradation in aqueous solution using a modified microelectrolysis method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academicstrive.com [academicstrive.com]
- 9. Electrochemical characterization of hydroquinone derivatives with different substituents in acetonitrile [sic.vriic.usach.cl]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. uhplcs.com [uhplcs.com]
- 14. medikamenterqs.com [medikamenterqs.com]
- 15. hplc.eu [hplc.eu]
- 16. researchgate.net [researchgate.net]
- 17. repositorio.iaph.es [repositorio.iaph.es]
- 18. researchgate.net [researchgate.net]
- 19. Efficient degradation of hydroquinone by a metabolically engineered Pseudarthrobacter sulfonivorans strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. HPLC analysis for the contamination of hydroquinone in skin-whitening herbal cosmetic cream. | Semantic Scholar [semanticscholar.org]
- 22. Determination of hydroquinone and benzoquinone in pharmaceutical formulations: critical considerations on quantitative analysis of easily oxidized compounds - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Preventing Oxidation of Aminophenol Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the oxidation of aminophenol solutions.
Frequently Asked Questions (FAQs)
Q1: What is aminophenol oxidation and why is it a significant concern?
A1: Aminophenols are organic compounds that are highly susceptible to oxidation, a chemical reaction that occurs upon exposure to oxygen, light, and certain metal ions.[1][2] This degradation is a major concern because it leads to the formation of colored impurities and byproducts, which can compromise the purity, stability, safety, and efficacy of the final product, particularly in pharmaceutical applications.[3][4] For instance, p-aminophenol is the primary impurity and degradation product found in paracetamol (acetaminophen) preparations.[4][5] The oxidation products can be toxic; p-aminophenol itself is a known nephrotoxic agent.[6]
Q2: What are the visible signs of aminophenol solution oxidation?
A2: The most common sign of oxidation is a distinct color change in the solution.[1] 2-Aminophenol and 4-aminophenol solutions, which are typically white or colorless, will readily turn yellow, brown, pink, or even violet upon exposure to air and light.[1][7] The formation of a precipitate may also occur as the oxidation products can be less soluble.[6]
Q3: What are the primary factors that accelerate the oxidation of aminophenol solutions?
A3: Several factors can accelerate the degradation of aminophenol solutions:
-
Presence of Oxygen: Dissolved oxygen in the solvent or exposure to atmospheric air is the primary driver of oxidation.[8][9]
-
Exposure to Light: Light, especially UV light, can catalyze the oxidation process.[1][2]
-
Solution pH: The rate of oxidation is highly dependent on the pH of the solution. Generally, oxidation rates increase in neutral to alkaline conditions.[10][11][12]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[13][14]
-
Presence of Metal Ions: Metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can act as catalysts for the oxidation reaction.[4][15]
Q4: Among the different isomers, which aminophenol is the most stable?
A4: 3-Aminophenol (m-aminophenol) is significantly more stable under atmospheric conditions compared to 2-aminophenol (o-aminophenol) and 4-aminophenol (p-aminophenol), which are both highly unstable and prone to rapid oxidation.[1]
Troubleshooting Guides
Issue 1: My aminophenol solution is rapidly changing color. How do I identify the cause and prevent it?
This color change is a clear indicator of oxidation. To effectively troubleshoot this issue, it is crucial to systematically evaluate the potential contributing factors. The following logical workflow can guide your investigation.
Issue 2: How does pH impact the stability of my aminophenol solution?
The pH of the aqueous solution is one of the most critical parameters affecting the rate of aminophenol oxidation.[12] The rate-controlling steps of the oxidation reaction change depending on the pH.[10]
For p-aminophenol degradation via the Fenton process, the optimal pH was found to be 3.0.[13] At lower pH values (e.g., 2.0), the degradation efficiency decreases.[13] Conversely, for the auto-oxidation of 2-aminophenol, an increase in the rate was observed at higher pH values, with studies conducted in the pH range of 7.5 to 10.[11][14] The optimal pH for the oxidation of 2-aminophenol by hexacyanoferrate (III) ions was determined to be 9.[12]
Data Summary: pH Effects on Aminophenol Oxidation
| Aminophenol Type | Experimental Conditions | Optimal pH for Reaction | Stability Implication | Reference |
| p-Aminophenol | Fenton's Process (Oxidative Degradation) | 3.0 | More stable at pH < 3.0 | [13] |
| 2-Aminophenol | Auto-oxidation in aqueous solution | >7.5 (rate increases with pH) | More stable at pH < 7.5 | [11][14] |
| 2-Aminophenol | Oxidation with Hexacyanoferrate (III) | 9.0 | More stable at pH values away from 9.0 | [12] |
| p-Aminophenol | Oxidation with Potassium Ferricyanide | Rate-controlling steps vary from pH <8 to >10 | Stability is pH-dependent | [10] |
Experimental Protocol: Preparation of a pH-Adjusted Aminophenol Solution
-
Solvent Deoxygenation: Before dissolving the aminophenol, purge your chosen solvent (e.g., deionized water, buffer) with an inert gas like nitrogen or argon for at least 30 minutes to remove dissolved oxygen. This process is known as sparging.[9]
-
Buffer Selection: Choose a suitable buffer system for your target pH range. For acidic conditions (e.g., pH 3-5), a citrate or acetate buffer is appropriate. For alkaline conditions, a phosphate or borate buffer can be used.[11][13]
-
pH Adjustment: Prepare the buffer solution and adjust to the desired pH using a calibrated pH meter. For p-aminophenol, adjusting to a pH of around 3-4 may enhance stability against certain oxidative pathways.[13]
-
Dissolution: Weigh the required amount of p-aminophenol solid and dissolve it in the deoxygenated, pH-adjusted buffer. Perform this step under a gentle stream of inert gas if possible.
-
Storage: Immediately transfer the solution to an amber glass vial, leaving minimal headspace.[3] Seal the vial tightly and store it at a reduced temperature (e.g., 2-8 °C) and protected from light.[2]
Issue 3: What are the best practices for preparing and storing solutions to minimize oxidation?
A multi-faceted approach combining chemical stabilization, control of environmental conditions, and proper handling techniques is essential for preventing oxidation.
Strategy 1: Use of Antioxidants and Stabilizers
Adding antioxidants or stabilizers to the formulation is a common and effective strategy.[1][3] These compounds work by terminating radical chain reactions or by being preferentially oxidized.[16]
-
Reducing Agents: Compounds like sodium sulfite, sodium hydrogen sulfite (bisulfite), and sodium pyrosulfite (metabisulfite) can be added to protect acetaminophen, a derivative of p-aminophenol, from degradation.[17]
-
Radical Scavengers: Phenolic antioxidants such as Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and α-tocopherol are effective at preventing oxidative degradation.[16] For some drug molecules, α-tocopherol has been shown to be more effective than BHA.[16]
-
Chelating Agents: While not explicitly detailed in the provided results, chelating agents like EDTA can be beneficial by sequestering catalytic metal ions.
Strategy 2: Inert Gas Application (Sparging and Blanketing)
Removing molecular oxygen from the solution and its headspace is a highly effective physical method to prevent oxidation.[9][18]
Experimental Protocol: Inert Gas Sparging
-
Setup: Assemble your flask or vessel. Equip it with a gas inlet that allows for a tube (or fritted gas dispersion tube for better efficiency) to be submerged below the liquid surface and a gas outlet (e.g., a needle connected to an oil bubbler) to vent the gas.[19]
-
Gas Flow: Start a gentle but steady flow of a high-purity inert gas, such as nitrogen or argon.[9]
-
Sparging: Submerge the gas inlet tube into the solvent. Allow the gas to bubble through the liquid for a minimum of 30 minutes. The fine bubbles increase the surface area for efficient mass transfer, stripping the dissolved oxygen from the liquid.[9]
-
Blanketing: After sparging and after the aminophenol is dissolved, raise the gas inlet tube out of the solution into the headspace. Maintain a gentle positive pressure of the inert gas over the solution. This "blanket" prevents atmospheric oxygen from re-dissolving.[9]
-
Transfer & Storage: Use a syringe or cannula to transfer the solution to its final storage container, which should also be pre-flushed with inert gas.[19] Seal the container under the inert atmosphere.
Strategy 3: Controlled Environment and Packaging
Controlling the manufacturing and storage environment is crucial.[3]
-
Light Protection: Always use amber or opaque containers to protect the solution from light.[2]
-
Temperature Control: Store solutions at refrigerated temperatures (e.g., 2-8 °C) to slow the rate of degradation.[14]
-
Packaging: Use packaging with low oxygen permeability. For solids, multi-layered foil bags purged with nitrogen before heat-sealing provide excellent protection.[3] For solutions, ensure vials are sealed with high-quality septa or caps to prevent gas exchange.
Issue 4: How can I analyze my solution to quantify the level of oxidation?
To assess the stability of your solution or quantify the extent of degradation, several analytical techniques can be employed.
-
High-Performance Liquid Chromatography (HPLC): This is a common and robust method for separating and quantifying the parent aminophenol from its degradation products.[5][20]
-
UV-Vis Spectrophotometry: The formation of colored oxidation products can be monitored by measuring the increase in absorbance at specific wavelengths. For example, the oxidation of 2-aminophenol to 2-aminophenoxazin-3-one can be followed spectrophotometrically.[14]
-
Other Methods: Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Surface-Enhanced Raman Scattering (SERS) have also been used for the analysis of aminophenol and its impurities.[21]
Experimental Protocol: High-Level Overview of HPLC Method for p-Aminophenol
This protocol is a generalized example based on published methods.[20]
-
Mobile Phase Preparation: Prepare a mobile phase, for example, consisting of a mixture of methanol and a phosphate buffer (e.g., 0.01M) at a specific ratio (e.g., 30:70 v/v). Adjust the buffer to a suitable pH (e.g., pH 5.0).[20] Filter and degas the mobile phase before use.
-
Column: Use a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[20]
-
Standard Preparation: Prepare standard solutions of high-purity p-aminophenol and any known degradation products at several concentrations in the mobile phase to create a calibration curve.
-
Sample Preparation: Dilute your aminophenol solution sample with the mobile phase to a concentration that falls within the range of your calibration curve. Filter the sample through a 0.45 µm syringe filter before injection.[20]
-
Chromatographic Conditions:
-
Analysis: Quantify the amount of p-aminophenol and its degradation products by comparing the peak areas from your sample chromatogram to the calibration curves generated from the standards.
References
- 1. researchgate.net [researchgate.net]
- 2. technopharmchem.com [technopharmchem.com]
- 3. kajay-remedies.com [kajay-remedies.com]
- 4. Determination of the paracetamol degradation process with online UV spectroscopic and multivariate curve resolution-alternating least squares methods: comparative validation by HPLC - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. ptfarm.pl [ptfarm.pl]
- 6. researchgate.net [researchgate.net]
- 7. 4-Aminophenol | C6H7NO | CID 403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Inerting, purging, sparging, pressure transfer in pharma/biotech | Linde [linde-gas.com]
- 10. Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 18. Inert gas sparge leads to alternate reaction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. thaiscience.info [thaiscience.info]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Aminophenol Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of aminophenols.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial methods for synthesizing p-aminophenol?
A1: The primary industrial routes for p-aminophenol (PAP) synthesis are the reduction of p-nitrophenol and the catalytic hydrogenation of nitrobenzene. Historically, the Béchamp reduction, which uses iron filings in an acidic medium to reduce p-nitrophenol, was common. However, due to the large amount of iron sludge produced, catalytic hydrogenation has become the preferred method in many regions.[1] The catalytic hydrogenation of nitrobenzene is another significant industrial process, which can produce p-aminophenol and aniline as a valuable byproduct.[2]
Q2: Why is my aminophenol product discolored (e.g., yellow, brown, or purple)?
A2: Aminophenols, particularly 2-aminophenol and 4-aminophenol, are susceptible to oxidation when exposed to air, light, and humidity, leading to the formation of colored products.[3] The free base form is particularly unstable and deteriorates rapidly.[3] This discoloration can also be caused by impurities, such as polymeric tar-like materials or quinonimines, formed during the synthesis or work-up.[4]
Q3: What are the main byproducts to expect in aminophenol synthesis?
A3: In the catalytic hydrogenation of nitrobenzene, aniline is a significant byproduct.[2][5] When synthesizing 4-aminophenol from nitrobenzene, 2-aminophenol and 4,4′-diaminodiphenyl ether can also be formed.[6] During the reduction of nitrophenols, incomplete reduction can leave residual starting material, and over-reduction can lead to the formation of aniline.
Q4: How can I monitor the progress of my aminophenol synthesis reaction?
A4: The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC) to check for the disappearance of the starting material (e.g., p-nitrophenol).[7] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to measure the concentration of the reactant and product over time.[7]
Q5: What are the primary safety concerns when working with aminophenols?
A5: Aminophenols can be toxic and may be absorbed through the skin.[8] They can cause skin and eye irritation.[8] High levels of exposure can lead to methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, causing symptoms like headache, dizziness, and cyanosis (blue skin).[8] p-Aminophenol is also known to be a nephrotoxicant (toxic to the kidneys).[1][2] It is crucial to handle these compounds with appropriate personal protective equipment (PPE) in a well-ventilated area.
Troubleshooting Guides
Issue 1: Low Yield of Aminophenol
Q: I am getting a very low yield of my desired aminophenol. What are the potential causes and how can I improve it?
A: Low yields in aminophenol synthesis can stem from several factors related to reaction conditions, catalyst activity, and work-up procedures.
Potential Causes and Solutions:
-
Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. For the synthesis of p-aminophenol from nitrobenzene, for instance, temperatures that are too low may result in incomplete conversion of the phenylhydroxylamine intermediate, while excessively high temperatures can favor the formation of aniline as a byproduct.[5] It is essential to optimize the temperature for your specific reaction.
-
Catalyst Deactivation or Insufficient Loading:
-
Catalyst Deactivation: Noble metal catalysts like Pt/C or Pd/C can deactivate over time due to agglomeration of nanoparticles or poisoning by impurities.[3] Ensure the catalyst is fresh or properly activated.
-
Insufficient Loading: The amount of catalyst used can significantly impact the reaction rate. Increasing the catalyst loading may improve the yield, but it's important to find an optimal balance to minimize cost.[9]
-
-
Poor Mass Transfer: In heterogeneous catalytic reactions, inefficient mixing can limit the contact between the reactants (e.g., hydrogen gas, liquid substrate) and the solid catalyst. Ensure vigorous stirring to overcome mass transfer limitations.[4]
-
Incorrect pH or Acid Concentration: The acidity of the reaction medium is crucial, especially in the catalytic hydrogenation of nitrobenzene where an acidic medium is required.[1][2] For the Béchamp reduction, the presence of an acid like HCl or acetic acid is necessary to react with the iron.[10][11] The concentration of the acid needs to be optimized for the specific process.[5][12]
-
Product Loss During Work-up: Aminophenols have some solubility in water, which can lead to losses during aqueous work-up and filtration steps.[13] Storing the product as a more stable salt, such as the hydrochloride, can sometimes be beneficial.[14] Additionally, ensuring the correct pH for precipitation is critical for maximizing recovery.[4]
Issue 2: High Levels of Impurities in the Final Product
Q: My final aminophenol product is contaminated with significant amounts of byproducts, particularly aniline. How can I minimize these impurities and purify my product?
A: The formation of byproducts like aniline is a common challenge, especially in the synthesis from nitrobenzene. Purification is a critical step to obtain high-purity aminophenol.
Strategies to Minimize Impurities:
-
Reaction Condition Optimization:
-
Additives: The addition of certain organic compounds like dimethyl sulfoxide or thioethers can inhibit the formation of aniline.[1]
-
Controlled Hydrogen Pressure: In catalytic hydrogenation, controlling the partial pressure of hydrogen can influence selectivity.[4]
-
Reaction Time: Optimizing the reaction time can prevent over-reduction to aniline.[5]
-
-
Purification Techniques:
-
Crystallization: Recrystallization from a suitable solvent, often water, is a common method for purification.[14] The pH of the solution is adjusted to precipitate the p-aminophenol while keeping some impurities in the solution.[4][13]
-
Solvent Extraction: Liquid-liquid extraction can be used to remove certain impurities. For example, an organic solvent can be used to selectively extract byproducts like 4,4'-diaminodiphenyl ether from the aqueous solution of p-aminophenol.[3][15]
-
Adsorbent Treatment: Treating the aminophenol solution with activated charcoal can help remove colored impurities and polymeric materials.[4]
-
Use of Aromatic Amines for Purification: Aniline or other aromatic amines can be used to extract impurities from crude p-aminophenol. The purified p-aminophenol is then crystallized from the mixture.[13]
-
Data Presentation
Table 1: Comparison of Reaction Conditions for p-Aminophenol Synthesis
| Parameter | Catalytic Hydrogenation of p-Nitrophenol | Catalytic Hydrogenation of Nitrobenzene | Béchamp Reduction of p-Nitrophenol |
| Starting Material | p-Nitrophenol | Nitrobenzene | p-Nitrophenol |
| Catalyst/Reductant | Pt/C, Pd/C, Nano-Nickel[1][9] | Pt/C, Pd/C[1] | Iron powder/filings[1][10] |
| Medium/Solvent | Ethanol, Water[4][13] | Dilute Sulfuric Acid (2.5-30%)[12] | Acidic medium (e.g., HCl, Acetic Acid)[1][10] |
| Temperature | 70-90°C[1] | 40-120°C (preferably 60-100°C)[12] | 80-110°C[16] |
| Pressure | ~0.2-0.5 MPa[1] | ~0-1 MPa[1] | Atmospheric |
| Key Byproducts | Residual p-nitrophenol | Aniline, 2-aminophenol, 4,4'-diaminodiphenyl ether[6] | Iron oxide sludge[1] |
| Reported Yield | High (e.g., 91.8% with iron reduction)[1] | 60-70% (metal reduction method)[1] | Generally high but produces significant waste |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of p-Nitrophenol
This protocol is a general guideline for the synthesis of p-aminophenol via the catalytic hydrogenation of p-nitrophenol.
Materials:
-
p-Nitrophenol (PNP)
-
Catalyst (e.g., 5% Pt/C or 10% Pd/C)
-
Solvent (e.g., Ethanol or Water)
-
Hydrogen gas
-
Nitrogen gas
-
Batch reactor (autoclave) equipped with a stirrer, gas inlet, and temperature/pressure controls
Procedure:
-
Reactor Setup: Charge the batch reactor with p-nitrophenol and the chosen solvent.
-
Catalyst Addition: Add the catalyst to the reactor under an inert atmosphere (e.g., nitrogen) to prevent premature reaction with air.
-
Inerting: Seal the reactor and purge it several times with nitrogen to remove all oxygen.
-
Pressurization: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 0.2-0.5 MPa).[1]
-
Reaction: Heat the reactor to the target temperature (e.g., 70-90°C) while stirring vigorously to ensure good mixing of the catalyst, reactants, and hydrogen.[1]
-
Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
-
Cooling and Depressurization: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.
-
Catalyst Filtration: Filter the reaction mixture to remove the solid catalyst. The catalyst can potentially be recycled after appropriate washing and drying.
-
Product Isolation: Isolate the p-aminophenol from the filtrate. This may involve solvent evaporation followed by recrystallization from a suitable solvent like hot water.
Protocol 2: Béchamp Reduction of an Aromatic Nitro Compound
This protocol outlines the general procedure for the reduction of an aromatic nitro compound using iron and hydrochloric acid.
Materials:
-
Aromatic nitro compound (e.g., 4-Nitroacetophenone)
-
Iron powder
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Ethyl acetate
-
Water
-
Sodium hydroxide solution (for neutralization)
-
Anhydrous sodium sulfate (for drying)
-
Three-necked round-bottom flask with a reflux condenser, dropping funnel, and magnetic stirrer
Procedure:
-
Initial Setup: In the three-necked flask, combine the aromatic nitro compound, iron powder, and ethanol.[11][17]
-
Heating: Heat the mixture to approximately 60°C with stirring.[11][17]
-
Acid Addition: Add concentrated HCl dropwise over a period of about 30 minutes.[11][17]
-
Reflux: After the addition of HCl is complete, reflux the reaction mixture for about an hour, or until most of the iron powder has dissolved.[11][17]
-
Quenching and Neutralization: Cool the reaction mixture and pour it into a beaker containing water. Neutralize the solution with a sodium hydroxide solution, which will result in the formation of an iron hydroxide sludge.[11][17]
-
Extraction: Add ethyl acetate to the mixture and stir for 15 minutes to extract the product. Allow the layers to separate and collect the organic layer. Repeat the extraction process for better recovery.[11][17]
-
Drying and Evaporation: Combine the organic layers and dry them over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.[11][17]
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., hot water).[11][17]
Visualizations
References
- 1. p-Aminophenol-induced liver toxicity: tentative evidence of a role for acetaminophen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the mechanism of 4-aminophenol-induced toxicity to renal proximal tubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US4440954A - Process for the purification of p-aminophenol - Google Patents [patents.google.com]
- 4. US3703598A - Purification of p-aminophenol - Google Patents [patents.google.com]
- 5. oaepublish.com [oaepublish.com]
- 6. researchgate.net [researchgate.net]
- 7. Bechamp reduction [en.wikipedia-on-ipfs.org]
- 8. nj.gov [nj.gov]
- 9. researchgate.net [researchgate.net]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Bechamp Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 12. researchgate.net [researchgate.net]
- 13. US3717680A - PURIFICATION OF p-AMINOPHENOL - Google Patents [patents.google.com]
- 14. kajay-remedies.com [kajay-remedies.com]
- 15. Process for the purification of p-aminophenol - Patent US-4440954-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Effects of the analgesic acetaminophen (Paracetamol) and its para-aminophenol metabolite on viability of mouse-cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The universal accumulation of p-aminophenol during the microbial degradation of analgesic and antipyretic acetaminophen in WWTPs: a novel metagenomic perspective - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N,N-Dimethylation of Aminophenols
Welcome to the technical support center for the N,N-dimethylation of aminophenols. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the N,N-dimethylation of aminophenols?
A1: The most prevalent methods include the Eschweiler-Clarke reaction, alkylation with dimethyl sulfate or dimethyl carbonate, and various catalytic approaches using formaldehyde as a C1 source.[1][2][3][4] Each method has its own advantages and disadvantages regarding reaction conditions, substrate scope, and potential side reactions.
Q2: Why is my yield of N,N-dimethylated aminophenol consistently low?
A2: Low yields can stem from several factors. Incomplete reaction, side reactions such as O-methylation or formation of mono-methylated product, and product degradation are common culprits.[2][5] The choice of reagents, reaction temperature, and pH can significantly impact the outcome.[3][5] For instance, in the Eschweiler-Clarke reaction, an inappropriate ratio of formaldehyde to formic acid can lead to the formation of formamides or other byproducts.[6]
Q3: I am observing a significant amount of mono-methylated product. How can I favor dimethylation?
A3: To favor dimethylation, it is often necessary to use an excess of the methylating agent.[7] In the Eschweiler-Clarke reaction, using an excess of both formaldehyde and formic acid is crucial.[3][7] The reaction mechanism itself favors the formation of the tertiary amine, as the intermediate iminium ion is readily formed from the secondary amine without the need for protonation.[7] Increasing the reaction temperature and time can also drive the reaction towards the dimethylated product.[2][5]
Q4: How can I minimize the O-methylation of the phenolic hydroxyl group?
A4: O-methylation is a common side reaction, especially when using aggressive methylating agents like dimethyl sulfate. To minimize this, you can employ milder methylating agents or use protective group strategies for the hydroxyl function. Alternatively, methods like the Eschweiler-Clarke reaction are generally selective for N-methylation over O-methylation.[3] Using a base is also a key factor; for instance, in reactions with dimethyl carbonate (DMC), the choice of catalyst and base can influence selectivity.
Q5: Are there any "green" or more environmentally friendly methods for this transformation?
A5: Yes, several greener alternatives to traditional methods exist. Using dimethyl carbonate (DMC) as a methylating agent is considered environmentally benign as it produces methanol and carbon dioxide as byproducts.[2][5] Catalytic methods using formaldehyde with a heterogeneous catalyst and H₂ as a reducing agent are also considered green, with water being the only byproduct.[4] Additionally, a simplified Eschweiler-Clarke reaction using only formaldehyde, which acts as both the carbon source and the reducing agent, has been developed to avoid the use of formic acid.[8]
Troubleshooting Guides
Issue 1: Low or No Conversion of the Starting Aminophenol
| Possible Cause | Troubleshooting Step |
| Inactive Reagents | Verify the quality and purity of your aminophenol, formaldehyde, formic acid, or other methylating agents. Formaldehyde solutions can degrade over time. |
| Suboptimal Reaction Temperature | For Eschweiler-Clarke reactions, ensure the temperature is high enough (often near boiling).[7] For catalytic methods, the optimal temperature can vary significantly depending on the catalyst used.[1][4] |
| Incorrect pH | The pH of the reaction mixture can be critical. For instance, under strongly alkaline conditions with formaldehyde, decomposition of the starting material can occur.[3] |
| Catalyst Poisoning or Inactivity | If using a heterogeneous catalyst, ensure it has not been poisoned by impurities in the starting materials or solvent. Consider catalyst regeneration or using a fresh batch. |
Issue 2: Formation of Undesired Byproducts
| Byproduct Observed | Possible Cause | Troubleshooting Step |
| Mono-methylated Aminophenol | Insufficient amount of methylating agent or incomplete reaction. | Increase the equivalents of the methylating agent (e.g., formaldehyde and formic acid).[7] Prolong the reaction time or increase the temperature.[2] |
| O-methylated Product | Use of a non-selective or overly reactive methylating agent. | Switch to a more N-selective method like the Eschweiler-Clarke reaction.[3] If using dimethyl sulfate, carefully control the stoichiometry and reaction conditions. |
| Formamide or Other Side Products | Incorrect ratio of reagents in the Eschweiler-Clarke reaction. | Optimize the molar ratio of amine to formaldehyde and formic acid. A common ratio is 1:2:2.[3] |
| Tarry, Polymeric Material | Decomposition of starting material or product, or polymerization of formaldehyde. | Ensure the reaction is performed under an inert atmosphere if the substrate is air-sensitive.[9] Lower the reaction temperature if decomposition is suspected. Use fresh, stabilized formaldehyde solution. |
Experimental Protocols
Protocol 1: Classical Eschweiler-Clarke Reaction
This protocol is a general guideline and may require optimization for specific aminophenol substrates.
Materials:
-
Aminophenol (1 equivalent)
-
Formaldehyde (37% aqueous solution, >2 equivalents)
-
Formic acid (98-100%, >2 equivalents)
-
Appropriate solvent (e.g., water, or none)
Procedure:
-
To a round-bottom flask, add the aminophenol.
-
Add formic acid, followed by the formaldehyde solution.
-
Heat the reaction mixture to reflux (typically around 100 °C) for several hours (e.g., 4-8 hours). The reaction progress can be monitored by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Make the solution alkaline by carefully adding a base (e.g., NaOH solution) to neutralize the excess formic acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., Na₂SO₄).
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography, distillation, or recrystallization as needed.
Protocol 2: N,N-Dimethylation using Dimethyl Carbonate (DMC) with a Heterogeneous Catalyst
This protocol is based on the use of a Cu-Zr bimetallic nanoparticle catalyst.[2][5]
Materials:
-
Aminophenol (e.g., 30 mmol)
-
Dimethyl Carbonate (DMC) (e.g., 100 mmol)
-
Cu-Zr Bimetallic Nanoparticle Catalyst (e.g., 20 mol%)
Procedure:
-
In a high-pressure autoclave, combine the aminophenol, dimethyl carbonate, and the Cu-Zr catalyst.
-
Seal the autoclave and purge with an inert gas (e.g., N₂).
-
Heat the reaction mixture to 180 °C with stirring for 4 hours.[2][5]
-
After the reaction, cool the autoclave to room temperature and carefully vent any excess pressure.
-
Dilute the reaction mixture with a suitable solvent and filter to remove the heterogeneous catalyst.
-
Analyze the filtrate by GC or LC-MS to determine the conversion and product distribution.
-
Isolate and purify the product using standard techniques.
Data Summary
Table 1: Comparison of Different N,N-Dimethylation Methods for Amines
| Method | Methylating Agent(s) | Typical Conditions | Advantages | Disadvantages |
| Eschweiler-Clarke | Formaldehyde, Formic Acid | 80-100 °C | High N-selectivity, no quaternary salt formation.[7] | Requires excess reagents, potential for formamide byproducts.[3][6] |
| Dimethyl Sulfate | Dimethyl Sulfate (DMS) | Varies, often with a base | Highly reactive. | Toxic, can lead to O-methylation and quaternization.[2] |
| Dimethyl Carbonate | Dimethyl Carbonate (DMC) | 150-180 °C, with catalyst | Environmentally benign, low toxicity.[2][5] | Requires higher temperatures and often a catalyst.[2][5] |
| Catalytic Methylation | Formaldehyde, H₂ | 70-130 °C, with catalyst (e.g., Ru/C, Ni/NiO@C) | High yields, green (water as byproduct).[1][4] | Requires specialized catalyst and handling of H₂ gas. |
| Simplified Eschweiler-Clarke | Formaldehyde | 130 °C, with a base (e.g., K₂CO₃) | Avoids use of formic acid.[8][10] | May have limitations for certain substrates.[10] |
Visualizations
Caption: Mechanism of the Eschweiler-Clarke Reaction.
Caption: Troubleshooting Workflow for Low Yields.
References
- 1. N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 8. Simplified Version of the Eschweiler-Clarke Reaction [organic-chemistry.org]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. chimia.ch [chimia.ch]
HPLC Analysis of Aminophenols: A Technical Support Center
Welcome to the technical support center for the HPLC analysis of aminophenols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered during the HPLC analysis of aminophenols?
A1: The most frequent challenges in the HPLC analysis of aminophenols include:
-
Peak Tailing: Asymmetrical peaks with a trailing edge are common, often due to interactions between the basic aminophenol compounds and the stationary phase.[1][2][3][4]
-
Poor Resolution: Inadequate separation between aminophenol isomers (ortho, meta, and para) or from other components in the sample matrix is a frequent problem.[5]
-
Ghost Peaks: The appearance of unexpected peaks in the chromatogram can interfere with the quantification of target analytes.[6][7][8][9][10]
-
Retention Time Variability: Fluctuations in retention times can lead to inaccurate peak identification and integration.[11][12][13][14][15]
-
Analyte Degradation: Aminophenols can be susceptible to oxidation, leading to the appearance of degradation products and a decrease in the main analyte peak.[16][17]
Q2: How does the mobile phase pH affect the separation of aminophenols?
A2: The pH of the mobile phase is a critical parameter in the HPLC separation of ionizable compounds like aminophenols.[18][19][20] Adjusting the pH can alter the ionization state of the aminophenol isomers, thereby influencing their retention behavior and selectivity. For basic compounds like aminophenols, increasing the mobile phase pH can suppress their ionization, leading to longer retention times on a reversed-phase column.[20] Conversely, a lower pH will lead to protonation of the amino group, making the molecule more polar and resulting in earlier elution. Careful control of pH is essential for achieving optimal separation and symmetrical peak shapes.[18][19] It is generally recommended to work at a pH that is at least 2 units away from the pKa of the analyte to ensure a single ionic form is present.[20]
Q3: What type of HPLC column is best suited for aminophenol analysis?
A3: The choice of column depends on the specific aminophenol isomers and the sample matrix. Common choices include:
-
Reversed-Phase C18 Columns: These are widely used for the separation of aminophenols.[21] Modern, end-capped C18 columns are preferred to minimize interactions with residual silanol groups, which can cause peak tailing.[4]
-
Mixed-Mode Stationary Phases: Columns with both reversed-phase (like C18) and ion-exchange (like SCX) characteristics can offer enhanced selectivity for the separation of aminophenol isomers.[22][23]
-
Polystyrene-Divinylbenzene Columns: These have also been shown to be effective for the separation of aminophenol positional isomers.[24]
Troubleshooting Guides
Problem 1: Peak Tailing
Symptoms:
-
Asymmetrical peaks with a drawn-out tail.
-
Tailing factor (Tf) significantly greater than 1.[1]
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Interactions with Silanol Groups | Use a modern, high-purity, end-capped C18 column.[4] Alternatively, use a mobile phase with a competing base (e.g., triethylamine) or operate at a lower pH to protonate the silanols.[25] |
| Mobile Phase pH Close to Analyte pKa | Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the aminophenols to ensure they are in a single ionic state.[3][19] |
| Column Overload | Reduce the sample concentration or injection volume.[1][5] |
| Column Contamination or Degradation | Wash the column with a strong solvent. If the problem persists, replace the column.[1] |
| Extra-column Volume | Minimize the length and internal diameter of tubing between the injector, column, and detector. |
Troubleshooting Workflow for Peak Tailing:
A step-by-step workflow for troubleshooting peak tailing issues.
Problem 2: Poor Resolution
Symptoms:
-
Overlapping peaks.
-
Inability to accurately quantify individual aminophenol isomers.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Mobile Phase Composition | Optimize the organic solvent (acetonitrile vs. methanol) and its ratio with the aqueous phase. Adjust the mobile phase pH to alter selectivity.[26] |
| Suboptimal Column Chemistry | Try a different column chemistry (e.g., mixed-mode or a different C18 phase) to exploit different separation mechanisms.[22][23] |
| Incorrect Flow Rate | Lowering the flow rate can sometimes improve resolution, but it will increase the analysis time.[5] |
| High Column Temperature | Increasing the column temperature can decrease mobile phase viscosity and improve efficiency, but it may also alter selectivity.[5][26] |
| Method Development Needed | A systematic method development approach, adjusting one parameter at a time, may be necessary to achieve the desired separation. |
Troubleshooting Workflow for Poor Resolution:
A systematic approach to improving peak resolution in HPLC analysis.
Problem 3: Ghost Peaks
Symptoms:
-
Unexpected peaks appearing in the chromatogram, often in blank runs.[7]
Possible Causes and Solutions:
| Cause | Solution |
| Contaminated Mobile Phase | Use high-purity HPLC-grade solvents and freshly prepared mobile phases.[10] Filter all aqueous buffers. |
| Sample Carryover | Implement a robust needle wash protocol in the autosampler, using a strong solvent.[6] |
| Contaminated Vials or Caps | Use clean vials and septa. Run a blank with just the solvent in a new vial to check for contamination.[8] |
| System Contamination | Flush the entire HPLC system, including the injector and detector, with a strong solvent.[7] |
| Analyte Degradation | Aminophenols can oxidize. Prepare samples fresh and consider adding an antioxidant like ascorbic acid to the sample solvent.[16] |
Troubleshooting Workflow for Ghost Peaks:
A logical sequence for identifying and eliminating ghost peaks.
Problem 4: Retention Time Variability
Symptoms:
-
Inconsistent retention times for the same analyte across multiple injections.
Possible Causes and Solutions:
| Cause | Solution |
| Inadequate Column Equilibration | Ensure the column is fully equilibrated with the mobile phase before starting the analysis, especially after a gradient or mobile phase change.[27] |
| Fluctuations in Column Temperature | Use a column oven to maintain a constant temperature.[12][27] |
| Mobile Phase Composition Changes | Prepare mobile phases accurately and consistently. If preparing online, ensure the pump is mixing correctly.[11][27] |
| Leaks in the System | Check all fittings for leaks, as even small leaks can cause pressure fluctuations and affect retention times.[11] |
| Air Bubbles in the Pump | Degas the mobile phase and purge the pump to remove any trapped air bubbles.[27] |
Troubleshooting Workflow for Retention Time Variability:
A guide to diagnosing and resolving inconsistent retention times.
Experimental Protocols
Protocol 1: Isocratic HPLC Method for the Separation of Aminophenol Isomers
This protocol is a general guideline and may require optimization for specific applications.
-
Column: Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: 15% Methanol and 85% aqueous phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate), with the pH adjusted to 4.85.[22]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 285 nm.[22]
-
Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration (e.g., 10 µg/mL). Filter through a 0.45 µm syringe filter before injection. To prevent oxidation, especially for p-aminophenol, consider adding a small amount of ascorbic acid to the sample solvent.[16]
Protocol 2: Gradient HPLC Method for the Analysis of 4-Aminophenol in the Presence of Paracetamol
This protocol is adapted for the analysis of 4-aminophenol as an impurity in paracetamol.
-
Column: Zorbax SB-Aq, 50 mm x 4.6 mm, 5 µm particle size.[28]
-
Mobile Phase A: 1.1 g/L sodium octanesulfonate in water, pH adjusted to 3.2 with phosphoric acid.[28]
-
Mobile Phase B: Methanol.[28]
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 40% B (linear gradient)
-
15-17 min: 40% B
-
17-18 min: 40% to 5% B (linear gradient)
-
18-20 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[28]
-
Injection Volume: 10 µL.
-
Column Temperature: 40 °C.[28]
-
Detection: UV at 225 nm for 4-aminophenol.[28]
-
Sample Preparation: Accurately weigh and dissolve the sample in a mixture of equal volumes of methanol and water (pH adjusted to 3.5 with phosphoric acid) to achieve a target concentration.[28] Filter through a 0.45 µm syringe filter.
Disclaimer: These protocols are intended as a starting point. Method validation is crucial for ensuring accuracy and reliability for your specific application.
References
- 1. uhplcs.com [uhplcs.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. chromtech.com [chromtech.com]
- 4. mastelf.com [mastelf.com]
- 5. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 6. hplc.eu [hplc.eu]
- 7. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 8. Ghost Peaks in HPLC - 5 common sources - Axion Labs [axionlabs.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 11. silicycle.com [silicycle.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. CN112782332A - HPLC (high performance liquid chromatography) detection method for p-aminophenol impurities in acetaminophen medicine - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. moravek.com [moravek.com]
- 19. veeprho.com [veeprho.com]
- 20. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 21. Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Monitoring of aminophenol isomers in surface water samples using a new HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column | SIELC Technologies [sielc.com]
- 24. Separation of the ortho, meta and para isomers of aminophenol by high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 25. agilent.com [agilent.com]
- 26. mastelf.com [mastelf.com]
- 27. HPLC Troubleshooting Guide [scioninstruments.com]
- 28. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Air-Sensitive Aminophenols
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of air-sensitive aminophenols. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with air-sensitive aminophenols.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Discoloration of solid aminophenol (e.g., turning yellow, brown, or black) | Oxidation due to exposure to air and/or light.[1] | Store the compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, opaque container.[1] For long-term storage, use a desiccator or glovebox. Consider purification by recrystallization if the discoloration is significant.[2] |
| Inconsistent or poor results in reactions | Degradation of the aminophenol reagent. | Assess the purity of the aminophenol using techniques like HPLC or GC-MS before use.[3][4] If impurities are detected, purify the reagent. Ensure all reaction glassware is dry and the reaction is performed under a positive pressure of an inert gas.[5][6] |
| Difficulty dissolving the aminophenol | The compound may have polymerized or degraded into less soluble byproducts. | Try sonicating the sample in the solvent. If solubility issues persist, it may be an indication of significant degradation, and the reagent should be purified or discarded. |
| Precipitate forms unexpectedly in a solution of aminophenol | Oxidation leading to the formation of insoluble polymeric materials. | Filter the solution under inert conditions to remove the precipitate. The remaining solution should be used immediately. To prevent this, prepare solutions of aminophenols fresh for each use and handle them using air-sensitive techniques. |
Frequently Asked Questions (FAQs)
Storage
Q1: What are the ideal storage conditions for air-sensitive aminophenols?
A1: Air-sensitive aminophenols should be stored in a cool, dry, and dark place, under an inert atmosphere such as nitrogen or argon to prevent oxidation.[7][8][9] The container should be tightly sealed. For highly sensitive aminophenols, storage in a glovebox or a desiccator cabinet flushed with inert gas is recommended. Specialized packaging, like Sure/Seal™ bottles, can also provide a convenient way to store and dispense these compounds without exposure to the atmosphere.[5][10][11]
Q2: How does exposure to air affect aminophenols?
A2: Exposure to oxygen in the air can cause aminophenols to oxidize. This degradation is often visible as a change in color, with the compound turning from white or off-white to yellow, brown, or even black.[1] This oxidation can compromise the purity and reactivity of the compound, leading to inconsistent experimental results.
Handling
Q3: What personal protective equipment (PPE) should be worn when handling aminophenols?
A3: When handling aminophenols, it is essential to wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[7][12] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[8][13]
Q4: What are the best practices for handling solid air-sensitive aminophenols?
A4: Solid air-sensitive aminophenols should be handled under an inert atmosphere, for example, inside a glovebox. If a glovebox is not available, you can use a Schlenk line. Weighing and transferring the solid should be done as quickly as possible to minimize exposure to air.
Q5: How should I handle solutions of air-sensitive aminophenols?
A5: Solutions of air-sensitive aminophenols should be prepared using degassed solvents and handled using cannula transfer techniques under an inert atmosphere. Syringes used for transferring solutions should be flushed with an inert gas before use.[10] It is best to prepare these solutions fresh for each experiment.
Troubleshooting and Purity
Q6: My aminophenol has discolored. Can I still use it?
A6: Discoloration indicates oxidation and impurity.[1] For applications that are sensitive to impurities, it is not recommended to use the discolored reagent without purification. The presence of oxidation products can interfere with your reaction.
Q7: How can I purify an oxidized aminophenol?
A7: Oxidized aminophenols can often be purified by recrystallization from an appropriate solvent under an inert atmosphere.[2] Another method involves dissolving the impure aminophenol in an acidic aqueous solution, treating it with a decolorizing agent like activated carbon, and then neutralizing the solution to precipitate the purified aminophenol.[14] Washing the impure solid with a suitable organic solvent in which the impurities are more soluble can also be an effective purification method.[2]
Q8: What analytical methods can be used to check the purity of my aminophenol?
A8: The purity of aminophenols can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method for quantifying the aminophenol and its impurities.[3][15] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for purity assessment and identification of volatile impurities.[4]
Experimental Protocols
Protocol 1: Handling Air-Sensitive Aminophenols Using a Schlenk Line
This protocol outlines the basic steps for transferring a solid air-sensitive aminophenol from its storage container to a reaction flask using a Schlenk line.
-
Glassware Preparation: Ensure all glassware (reaction flask with a sidearm, spatulas) is thoroughly dried in an oven (e.g., at 125°C overnight) and allowed to cool to room temperature under a stream of inert gas (nitrogen or argon).[5][6]
-
System Setup: Assemble the reaction flask on the Schlenk line.
-
Inert Atmosphere: Evacuate the flask using the vacuum on the Schlenk line and then backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere within the flask.
-
Transfer: Briefly remove the stopper from the reaction flask while maintaining a positive pressure of inert gas. Quickly add the solid aminophenol to the flask.
-
Reseal and Purge: Immediately reseal the flask and repeat the evacuate/backfill cycle three more times to remove any air that may have entered during the transfer.
-
Solvent Addition: Add degassed solvent to the reaction flask via a gas-tight syringe or cannula.
Protocol 2: Purity Assessment by HPLC
This protocol provides a general method for determining the purity of a 4-aminophenol sample.
-
Standard Preparation: Accurately weigh a known amount of a high-purity 4-aminophenol standard and dissolve it in a known volume of mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh a sample of the 4-aminophenol to be tested and dissolve it in a known volume of the mobile phase.
-
HPLC Conditions (Example): [3][15]
-
Column: C18 reversed-phase column.
-
Mobile Phase: A mixture of a buffer (e.g., 0.05 M LiCl solution adjusted to pH 4.0 with orthophosphoric acid) and an organic solvent (e.g., methanol).[15]
-
Detection: UV detector at a suitable wavelength or an electrochemical detector.[3][15]
-
Flow Rate: Typically 1 mL/min.
-
Injection Volume: Typically 10-20 µL.
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the sample solution.
-
Quantification: Determine the concentration of 4-aminophenol and any impurities in the sample by comparing the peak areas to the calibration curve.
Visualizations
Caption: Oxidation pathway of air-sensitive aminophenols.
Caption: Workflow for handling air-sensitive aminophenols.
Caption: Troubleshooting decision tree for aminophenol experiments.
References
- 1. kajay-remedies.com [kajay-remedies.com]
- 2. US3658905A - Process for the purification of p-aminophenol - Google Patents [patents.google.com]
- 3. ptfarm.pl [ptfarm.pl]
- 4. irjet.net [irjet.net]
- 5. web.mit.edu [web.mit.edu]
- 6. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 7. technopharmchem.com [technopharmchem.com]
- 8. carlroth.com [carlroth.com]
- 9. experimental chemistry - Storage of air and temperature sensitive reagents - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. ehs.umich.edu [ehs.umich.edu]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. oxfordlabchem.com [oxfordlabchem.com]
- 14. US3717680A - PURIFICATION OF p-AMINOPHENOL - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-(dimethylamino)benzene-1,4-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-(dimethylamino)benzene-1,4-diol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Troubleshooting Guide
This guide addresses common problems encountered during the purification of this compound.
Q1: My purified this compound is discolored (e.g., pink, brown, or dark). What is the cause and how can I fix it?
A1: Discoloration of this compound is typically due to the presence of oxidation products. Aminophenols are susceptible to oxidation, especially in the presence of air and light. The colored impurities are often quinone-type compounds.
Troubleshooting Steps:
-
Work under an inert atmosphere: Whenever possible, perform purification steps such as recrystallization and filtration under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.
-
Use antioxidants: The addition of a small amount of a reducing agent or antioxidant, such as sodium dithionite or sodium sulfite, to the purification solvents can help prevent oxidation.
-
Charcoal Treatment: Decolorizing carbon (charcoal) can be used to adsorb colored impurities. Add a small amount of activated charcoal to the hot solution of your compound before filtration. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.
-
Recrystallization: A carefully performed recrystallization can remove colored impurities. Ensure the product is not heated for an extended period in the hot solvent.
Q2: After recrystallization, my yield of this compound is very low. What are the possible reasons and how can I improve it?
A2: Low recovery after recrystallization can be due to several factors, including the choice of solvent, the amount of solvent used, and the cooling process.
Troubleshooting Steps:
-
Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble in the chosen solvent at low temperatures, the recovery will be poor. You may need to screen for a more suitable solvent or use a two-solvent system.
-
Solvent Volume: Using an excessive amount of solvent will result in a lower yield as more of the product will remain in the solution even after cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals that trap impurities. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Check for Product in the Filtrate: To confirm if a significant amount of product is lost in the mother liquor, you can try to evaporate a small portion of the filtrate to see if more solid precipitates. If so, you may need to concentrate the filtrate and perform a second crystallization.
Q3: I am trying to remove a non-polar impurity from my this compound sample using liquid-liquid extraction, but the separation is poor. What can I do?
A3: Poor separation during liquid-liquid extraction can be caused by emulsion formation or incorrect pH of the aqueous phase.
Troubleshooting Steps:
-
pH Adjustment: this compound is an aminophenol and its solubility is pH-dependent. To separate it from a non-polar impurity, you can dissolve the crude product in an aqueous acid solution (e.g., dilute HCl). This will protonate the amino group, making the compound water-soluble. The non-polar impurity will remain in the organic phase. After separating the layers, the aqueous layer can be basified (e.g., with NaHCO₃ or NaOH) to precipitate the purified product.
-
Breaking Emulsions: Emulsions can form at the interface of the two liquid layers. To break an emulsion, you can try:
-
Adding a small amount of brine (saturated NaCl solution).
-
Gently swirling or stirring the mixture instead of vigorous shaking.
-
Allowing the mixture to stand for a longer period.
-
Filtering the mixture through a bed of Celite.
-
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in this compound?
A1: While specific impurities depend on the synthetic route, common impurities in structurally similar aminophenols, like p-aminophenol, can provide insight. These often arise from the starting materials or side reactions during synthesis. Potential impurities could include:
-
Starting materials: Unreacted precursors from the synthesis.
-
Oxidation products: Quinones and polymeric materials formed by exposure to air.
-
Side-reaction products: Isomers or related compounds formed during the synthesis. For instance, in syntheses analogous to the reduction of nitrobenzene, impurities like aniline and 4,4'-diaminodiphenyl ether could be present.[1]
Q2: What is a good starting point for a recrystallization solvent for this compound?
A2: A good starting point for recrystallization is to test a range of solvents with varying polarities. For a polar compound like this compound, solvents such as water, ethanol, methanol, or mixtures of these with a less polar co-solvent like ethyl acetate or toluene could be effective. Small-scale solubility tests are recommended to identify the optimal solvent or solvent system.
Q3: How can I monitor the purity of my this compound during the purification process?
A3: High-Performance Liquid Chromatography (HPLC) is a highly effective method for monitoring the purity of your compound. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol is a common setup for analyzing aminophenols.[2][3][4] Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative assessment of purity.
Q4: My this compound is degrading during column chromatography. How can I prevent this?
A4: Degradation on a chromatography column is often due to the stationary phase's activity or prolonged exposure to air and light.
-
Deactivate the stationary phase: For silica gel chromatography, you can add a small amount of a base, like triethylamine (e.g., 0.1-1%), to the eluent to neutralize acidic sites on the silica gel, which can cause degradation of basic compounds.
-
Use a different stationary phase: Alumina (neutral or basic) can be a good alternative to silica gel for basic compounds.
-
Work quickly: Minimize the time the compound spends on the column.
-
Protect from light: Wrap the column in aluminum foil to prevent light-induced degradation.
Experimental Protocols
Protocol 1: Recrystallization
This protocol describes a general method for the recrystallization of this compound.
-
Dissolution: In a flask, add the crude this compound and a small amount of the chosen recrystallization solvent. Heat the mixture to the boiling point of the solvent while stirring. Continue adding small portions of the hot solvent until the compound is just dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then heat the mixture back to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Protocol 2: Acid-Base Liquid-Liquid Extraction
This protocol is useful for separating this compound from neutral organic impurities.
-
Dissolution and Acidification: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate). Transfer the solution to a separatory funnel and add an equal volume of dilute aqueous acid (e.g., 1 M HCl).
-
Extraction: Shake the funnel gently to mix the layers. The protonated this compound will move into the aqueous layer. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean flask.
-
Basification and Precipitation: Cool the aqueous layer in an ice bath and slowly add a base (e.g., saturated sodium bicarbonate solution or 1 M NaOH) until the solution is basic and the product precipitates out.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.
Quantitative Data Summary
| Parameter | Method | Recommended Value/Range | Reference/Comment |
| Extraction pH (Acidic) | Liquid-Liquid Extraction | 4.0 - 5.0 | Based on analogous p-aminophenol purification to ensure protonation.[1] |
| Extraction pH (Basic) | Liquid-Liquid Extraction | > 12 | To deprotonate and recover the compound from the aqueous phase.[5] |
| HPLC Mobile Phase | Purity Analysis | Water/Acetonitrile with buffer (e.g., phosphate or perchloric acid) | A common mobile phase for aminophenol analysis.[2][3] |
| HPLC Detection | Purity Analysis | UV at ~275-300 nm | Typical UV absorbance range for aminophenols.[2][3] |
Visualizations
Caption: Workflow for the recrystallization of this compound.
Caption: Acid-base extraction workflow for purifying this compound.
References
- 1. US4440954A - Process for the purification of p-aminophenol - Google Patents [patents.google.com]
- 2. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column | SIELC Technologies [sielc.com]
- 3. phenomenex.com [phenomenex.com]
- 4. Separation of the ortho, meta and para isomers of aminophenol by high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Validation & Comparative
A Comparative Guide to the Antioxidant Potential of Substituted Hydroquinones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant potential of various substituted hydroquinones, supported by experimental data. The information is intended to assist researchers in understanding the structure-activity relationships that govern the antioxidant capacity of these compounds and to aid in the development of new antioxidant-based therapeutic agents.
Structure-Activity Relationship of Hydroquinone Antioxidants
The antioxidant activity of hydroquinones is intrinsically linked to their chemical structure. The core feature responsible for their radical-scavenging ability is the presence of two hydroxyl (-OH) groups on the benzene ring, particularly in the para position (1,4-dihydroxybenzene). This arrangement allows for the ready donation of a hydrogen atom to a free radical, which is stabilized by the formation of a resonance-stabilized semiquinone radical.[1][2]
The nature and position of substituents on the hydroquinone ring significantly modulate its antioxidant potential. Generally, electron-donating groups (such as alkyl, and methoxy groups) enhance antioxidant activity by increasing the electron density on the aromatic ring and facilitating hydrogen atom donation.[3] Conversely, electron-withdrawing groups tend to decrease antioxidant activity. The lipophilicity of the substituents also plays a crucial role, influencing the compound's ability to interact with lipid-soluble radicals and penetrate biological membranes.[1]
Quantitative Comparison of Antioxidant Potential
The antioxidant potential of substituted hydroquinones has been evaluated using various in vitro assays, each with a different mechanism of action. The most common assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the ferric reducing antioxidant power (FRAP) assay. The results are often expressed as the half-maximal inhibitory concentration (IC50) or scavenger concentration (SC50), where a lower value indicates higher antioxidant activity.
Below is a summary of the antioxidant potential of selected substituted hydroquinones from various studies. It is important to note that direct comparison of absolute values between different studies should be done with caution due to variations in experimental conditions.
| Compound | Assay | IC50 / SC50 (µM) | Reference Compound | IC50 / SC50 (µM) | Source |
| Hydroquinone | DPPH | 17.44 | - | - | [1] |
| Hydroquinone | DPPH | 31.96 | Ascorbic Acid | 39.48 | [1][4] |
| Hydroquinone | ABTS | 4.57 | Ascorbic Acid | 10.45 | [1][4] |
| Arbutin (Hydroquinone glucoside) | DPPH | > 100 | - | - | [1] |
| Arbutin (Hydroquinone glucoside) | ABTS | - | - | - | [1] |
| Benzyl 5-O-β-D-glucopyranosyl-2,5-dihydroxybenzoate | ABTS | 0.31 | Ascorbic Acid | 10.45 | [1][4] |
| Prenylated Hydroquinone (E isomer) | Lipid Peroxidation | - | Trolox | - | [1] |
| Prenylated Hydroquinone (Z isomer) | Lipid Peroxidation | - | Trolox | - | [1] |
| 2-(cinnamyl) hydroquinone | DPPH | 14.15 ppm | Gallic Acid | - | [5] |
| Geranylhydroquinone | 15-LOX Inhibition | 0.3 - 1.5 | α-tocopherol acetate | > 21.15 | [1] |
| Plastoquinone Derivative 1 | Lipid Peroxidation | 0.25 | - | - | [1] |
| Plastoquinone Derivative 1 | DPPH | 25.68 | - | - | [1] |
| Plastoquinone Derivative 2 | Lipid Peroxidation | 2.34 | - | - | [1] |
| Chromene Derivative | Lipid Peroxidation | 0.65 | - | - | [1] |
| Chromene Derivative | DPPH | 24.98 | - | - | [1] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and methodologies involved, the following diagrams illustrate the general antioxidant action of hydroquinones and a typical experimental workflow for assessing their potential.
Caption: General mechanism of hydroquinone antioxidant activity.
Caption: Typical workflow for antioxidant potential assessment.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized, and specific parameters may vary between studies.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.
Materials:
-
DPPH solution (typically in methanol or ethanol)
-
Substituted hydroquinone solutions of various concentrations
-
Methanol or ethanol (as solvent)
-
Spectrophotometer
Procedure:
-
A solution of DPPH in a suitable solvent is prepared.
-
A small volume of the substituted hydroquinone solution is added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the hydroquinone derivative.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
Materials:
-
ABTS solution
-
Potassium persulfate solution
-
Substituted hydroquinone solutions of various concentrations
-
Ethanol or phosphate buffer
-
Spectrophotometer
Procedure:
-
The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of ~0.7 at a specific wavelength (e.g., 734 nm).
-
A small volume of the substituted hydroquinone solution is added to the diluted ABTS•+ solution.
-
The absorbance is recorded after a specific incubation time (e.g., 6 minutes).
-
The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay.
-
The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the sample is compared to that of Trolox, a water-soluble vitamin E analog.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is detected by the formation of a colored ferrous-tripyridyltriazine complex, and the change in absorbance is measured.
Materials:
-
FRAP reagent (containing TPTZ, FeCl₃, and acetate buffer)
-
Substituted hydroquinone solutions of various concentrations
-
Spectrophotometer
Procedure:
-
The FRAP reagent is prepared fresh by mixing TPTZ solution, FeCl₃ solution, and acetate buffer.
-
A small volume of the substituted hydroquinone solution is added to the FRAP reagent.
-
The mixture is incubated at a specific temperature (e.g., 37°C) for a defined period.
-
The absorbance of the colored product is measured at a specific wavelength (e.g., 593 nm).
-
The antioxidant capacity is determined by comparing the change in absorbance of the sample with that of a standard, typically FeSO₄. The results are often expressed as mmol Fe²⁺ equivalents per gram of sample.
References
- 1. Antioxidant Activity of Natural Hydroquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant Activity of Natural Hydroquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships for antioxidant activities of a series of flavonoids in a liposomal system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pulsus.com [pulsus.com]
- 5. ijcea.org [ijcea.org]
A Comparative Guide to the Antioxidant Activity of 2-(dimethylamino)benzene-1,4-diol and Hydroquinone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant properties of 2-(dimethylamino)benzene-1,4-diol and the well-characterized antioxidant, hydroquinone. While direct comparative experimental data for this compound is limited in publicly available literature, this document synthesizes existing data on hydroquinone and leverages structure-activity relationship principles to provide a scientifically grounded assessment of its amino-substituted counterpart.
Introduction to the Compounds
Hydroquinone (benzene-1,4-diol) is a phenolic compound widely recognized for its potent antioxidant and reducing properties. It is the structural backbone for many naturally occurring and synthetic antioxidants. Its ability to donate hydrogen atoms from its two hydroxyl groups allows it to effectively neutralize free radicals.[1]
This compound , a derivative of hydroquinone, features a dimethylamino group at the ortho position to one of the hydroxyl groups. This substitution is expected to modulate the electronic properties of the benzene ring and, consequently, its antioxidant activity.
Comparative Antioxidant Activity: A Data-Driven and Theoretical Perspective
Below is a summary of reported antioxidant activity for hydroquinone in common in vitro assays.
| Compound | Assay | IC50 / Activity | Reference |
| Hydroquinone | DPPH | 10.96 µg/mL | [2] |
| Hydroquinone | DPPH | 31.96 µM | [3] |
| Hydroquinone | ABTS | 4.57 µM | [3] |
IC50 (Inhibitory Concentration 50%) is the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay.
Mechanism of Antioxidant Action
The primary mechanism of antioxidant activity for both hydroquinone and its derivatives is hydrogen atom transfer (HAT) . The phenolic hydroxyl groups can donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the radical chain reaction. The resulting phenoxyl radical is relatively stable due to resonance delocalization of the unpaired electron around the aromatic ring.
The introduction of a dimethylamino group in this compound is expected to further stabilize the phenoxyl radical through its electron-donating mesomeric effect, potentially leading to a higher antioxidant activity compared to the parent hydroquinone.
dot graph TD; A[Hydroquinone] --"-H•"--> B(Semiquinone Radical); B --"-H•"--> C(Quinone); subgraph "Radical Scavenging"; direction LR; A; B; C; end style A fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style B fill:#FBBC05,stroke:#FFFFFF,stroke-width:2px,fontcolor:#202124 style C fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF
Hydrogen atom transfer mechanism of hydroquinone.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a common spectrophotometric method for determining the antioxidant activity of compounds.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The decrease in absorbance at a specific wavelength is proportional to the radical scavenging activity of the antioxidant.
Protocol:
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent (e.g., methanol or ethanol).
-
Various concentrations of the test compound (and a standard antioxidant like ascorbic acid or Trolox) are prepared.
-
A fixed volume of the DPPH solution is mixed with the test compound solutions.
-
The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
dot graph LR; subgraph "DPPH Assay Workflow"; A[Prepare DPPH Solution] --> B{Mix with Antioxidant}; B --> C[Incubate]; C --> D[Measure Absorbance]; D --> E[Calculate % Inhibition]; end style A fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style B fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style C fill:#FBBC05,stroke:#FFFFFF,stroke-width:2px,fontcolor:#202124 style D fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style E fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF
Workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay is another widely used spectrophotometric method for assessing antioxidant capacity.
Principle: ABTS is oxidized to its radical cation (ABTS•+) by a strong oxidizing agent, such as potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants that can donate a hydrogen atom or an electron will reduce the ABTS•+, leading to a decolorization of the solution. The extent of color reduction is proportional to the antioxidant's activity.
Protocol:
-
The ABTS radical cation (ABTS•+) is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Various concentrations of the test compound and a standard are added to the diluted ABTS•+ solution.
-
The absorbance is recorded at 734 nm after a fixed incubation time (e.g., 6 minutes).
-
The percentage of inhibition of absorbance is calculated, and the IC50 value is determined as in the DPPH assay.
dot graph LR; subgraph "ABTS Assay Workflow"; A[Generate ABTS•+ Radical] --> B{Mix with Antioxidant}; B --> C[Incubate]; C --> D[Measure Absorbance]; D --> E[Calculate % Inhibition]; end style A fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style B fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style C fill:#FBBC05,stroke:#FFFFFF,stroke-width:2px,fontcolor:#202124 style D fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style E fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF
Workflow for the ABTS radical cation scavenging assay.
Conclusion
Based on established structure-activity relationships, this compound is predicted to exhibit potent antioxidant activity, likely exceeding that of its parent compound, hydroquinone. The electron-donating dimethylamino group is expected to enhance the stability of the resulting phenoxyl radical, thereby facilitating the hydrogen atom transfer process that underlies its radical scavenging capacity.
Further experimental validation is necessary to definitively quantify the antioxidant efficacy of this compound and to fully elucidate its mechanism of action in various in vitro and cellular systems. The detailed experimental protocols provided in this guide offer a foundation for such future investigations. This information is critical for researchers and professionals in drug development seeking to identify and characterize novel antioxidant agents.
References
A Comparative Guide to the Electrochemical Behavior of 2-(dimethylamino)benzene-1,4-diol and p-phenylenediamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the electrochemical behavior of 2-(dimethylamino)benzene-1,4-diol and p-phenylenediamine. The information presented is curated for researchers and professionals in the fields of electrochemistry, analytical chemistry, and drug development, offering insights into the redox properties of these compounds. While extensive experimental data is available for p-phenylenediamine, specific quantitative data for this compound is less prevalent in the literature. Therefore, its electrochemical characteristics are inferred based on the established behavior of substituted hydroquinones.
Executive Summary
p-Phenylenediamine (p-PDA) is an aromatic diamine that undergoes a well-defined, quasi-reversible two-electron, two-proton oxidation to form p-quinonediimine. This process has been extensively studied, and its electrochemical parameters are well-documented.
This compound, a substituted hydroquinone, is also expected to undergo a two-electron, two-proton oxidation to form the corresponding quinone. The presence of the electron-donating dimethylamino group is anticipated to significantly lower its oxidation potential compared to unsubstituted hydroquinone and likely p-phenylenediamine, making it more susceptible to oxidation.
Data Presentation: Electrochemical Parameters
The following table summarizes the key electrochemical parameters for p-phenylenediamine. The values for this compound are estimated based on the known effects of an electron-donating group on the hydroquinone redox system.
| Parameter | p-Phenylenediamine | This compound (Estimated) |
| Oxidation Mechanism | 2e⁻, 2H⁺ transfer | 2e⁻, 2H⁺ transfer |
| Anodic Peak Potential (Epa) | ~0.10 V (vs. Ag/AgCl in 0.1 M PBS, pH 7.0)[1] | < 0.10 V |
| Cathodic Peak Potential (Epc) | ~0.03 V (vs. Ag/AgCl in 0.1 M PBS, pH 7.0)[1] | Lower than p-PDA |
| Formal Potential (E°') | ~0.065 V | Lower than p-PDA |
| Reversibility | Quasi-reversible | Expected to be quasi-reversible to irreversible |
| Key Structural Feature | Two primary amino groups in para position | Hydroxyl and dimethylamino groups in para and ortho positions |
| Effect of Substituent | N/A (unsubstituted) | Electron-donating dimethylamino group |
Electrochemical Oxidation Mechanisms
The electrochemical oxidation of both compounds involves the transfer of two electrons and two protons. However, the specific intermediates and the stability of the oxidized products can differ.
p-Phenylenediamine
The oxidation of p-phenylenediamine proceeds through the formation of a radical cation intermediate, followed by the loss of a second electron and two protons to yield p-quinonediimine[1]. The reaction is quasi-reversible, as indicated by the presence of a cathodic peak in cyclic voltammetry, corresponding to the reduction of the quinonediimine back to p-phenylenediamine[1].
This compound
The oxidation of this compound is expected to follow a similar two-electron, two-proton pathway to form 2-(dimethylamino)-p-benzoquinone. The electron-donating dimethylamino group facilitates the removal of electrons, thus lowering the oxidation potential. The stability of the resulting quinone can be influenced by the substituent, potentially leading to follow-up chemical reactions and a less reversible electrochemical behavior.
Experimental Protocols
The following is a detailed protocol for performing cyclic voltammetry to analyze the electrochemical behavior of these compounds.
Objective: To determine the oxidation and reduction potentials, and to assess the reversibility of the electrochemical process for p-phenylenediamine and this compound.
Materials:
-
Working Electrode: Glassy Carbon Electrode (GCE) or Carbon Paste Electrode (CPE)[1][2]
-
Reference Electrode: Silver/Silver Chloride (Ag/AgCl)
-
Counter Electrode: Platinum wire[2]
-
Electrochemical Analyzer (Potentiostat)
-
Electrochemical Cell
-
p-Phenylenediamine
-
This compound
-
Phosphate Buffer Solution (PBS), 0.1 M, pH 7.0[1]
-
Deionized water
-
Nitrogen gas for deoxygenation
Procedure:
-
Electrode Preparation:
-
If using a GCE, polish the electrode surface with alumina slurry on a polishing pad to a mirror finish. Rinse thoroughly with deionized water and sonicate in deionized water and then ethanol for 5 minutes each to remove any residual polishing material.
-
If using a CPE, prepare the paste by thoroughly mixing graphite powder with a suitable pasting liquid (e.g., mineral oil) in a mortar and pestle. Pack the paste into the electrode holder and smooth the surface.[2]
-
-
Electrolyte Preparation:
-
Prepare a 0.1 M phosphate buffer solution (PBS) and adjust the pH to 7.0.
-
Prepare 1 mM stock solutions of p-phenylenediamine and this compound in the 0.1 M PBS.
-
-
Electrochemical Measurement:
-
Assemble the three-electrode system in the electrochemical cell containing the 1 mM analyte solution in 0.1 M PBS.
-
Deoxygenate the solution by purging with high-purity nitrogen gas for at least 10-15 minutes prior to the experiment, and maintain a nitrogen atmosphere over the solution during the measurement.
-
Connect the electrodes to the potentiostat.
-
Perform cyclic voltammetry by scanning the potential from an initial potential of -0.2 V to a switching potential of 0.8 V and then back to -0.2 V.[1]
-
Set the scan rate to 50 mV/s.[1]
-
Record the resulting voltammogram (current vs. potential).
-
To investigate the effect of scan rate on the electrochemical process, repeat the measurement at various scan rates (e.g., 20, 50, 100, 150, 200 mV/s).
-
Data Analysis:
-
From the cyclic voltammogram, determine the anodic peak potential (Epa) and the cathodic peak potential (Epc).
-
Calculate the formal potential (E°') as (Epa + Epc) / 2.
-
Determine the peak separation (ΔEp = Epa - Epc). For a reversible two-electron process, the theoretical ΔEp is approximately 29.5 mV. Larger values indicate quasi-reversible or irreversible kinetics.
-
Plot the peak currents (ipa and ipc) against the square root of the scan rate. A linear relationship suggests a diffusion-controlled process.
Visualizations
Caption: Simplified oxidation pathways of p-phenylenediamine and this compound.
References
A Comparative Guide to Analytical Methods for Quantifying Aminophenol Isomers
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of aminophenol (AP) isomers (ortho-, meta-, and para-aminophenol) is critical in various fields, including pharmaceutical development, environmental monitoring, and industrial quality control. Due to their structural similarity, the simultaneous determination of these isomers presents a significant analytical challenge.[1] This guide provides a comparative overview of common analytical techniques, supported by experimental data, to assist researchers in selecting the most appropriate method for their specific needs.
Quantitative Performance Comparison
The choice of an analytical method often depends on its quantitative performance characteristics, such as sensitivity, linearity, and precision. The following tables summarize the performance of High-Performance Liquid Chromatography (HPLC), Spectrophotometry, and Capillary Electrophoresis for the quantification of aminophenol isomers.
Table 1: High-Performance Liquid Chromatography (HPLC) & Capillary Electrophoresis (CE)
| Parameter | HPLC (Mixed-Mode)[2][3] | Capillary Electrophoresis (p-Aminophenol)[4] |
| Stationary Phase / System | Duet SCX/C18 | Miniaturized CE with Amperometric Detection |
| Limit of Detection (LOD) | Data not specified | 5.9 x 10⁻⁷ mol/L |
| Limit of Quantification (LOQ) | Data not specified | 1.9 x 10⁻⁶ mol/L (calculated as 3.3 * LOD) |
| Linearity Range | Data not specified | Up to 1.0 x 10⁻³ mol/L |
| Precision (RSD) | Data not specified | ≤ 1.3% (migration time), ≤ 2.3% (peak current) |
| Analysis Time | Not specified | < 150 seconds |
Table 2: Spectrophotometric Methods
| Parameter | Method 1: Prussian Blue Formation[5] | Method 2: NQS Reagent[6] |
| Detection Wavelength (nm) | o-AP: 690, m-AP: 688, p-AP: 704 | o-AP: 488, m-AP: 480, p-AP: 535 |
| Linearity Range (µg/mL) | o-AP: 0.5-10, m-AP: 0.125-8.75, p-AP: 0.125-15 | o-AP: 0.2-10, m-AP: 0.08-7.2, p-AP: 0.08-18 |
| Molar Absorptivity (L·mol⁻¹·cm⁻¹) | o-AP: 1.19x10⁴, m-AP: 2.51x10⁴, p-AP: 1.54x10⁴ | o-AP: 5166.6, m-AP: 6613.6, p-AP: 7673.6 |
| Limit of Detection (LOD) (µg/mL) | Not specified | 0.035 - 0.052 |
| Accuracy / Recovery (%) | 98.60 - 102.71 | 99.14 - 102.5 |
| Precision (RSD) | < 1.2% | < 4.0% |
Methodology Overview and Diagrams
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for separating and quantifying aminophenol isomers. Reversed-phase and mixed-mode chromatography are common approaches.[2][7] A mixed-mode stationary phase containing both strong cation exchange (SCX) and C18 moieties has proven effective for simultaneous determination.[2]
Caption: General workflow for HPLC analysis of aminophenol isomers.
Gas Chromatography (GC)
Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), offers high specificity for isomer determination. Some GC methods may require derivatization to improve the volatility and thermal stability of the aminophenols, though direct injection methods have also been developed.[8][9] A GC-MS method for determining 4-aminophenol in paracetamol tablet formulations has been validated, highlighting its utility in quality control with minimal sample preparation.[8]
Capillary Electrophoresis (CE)
Capillary electrophoresis provides rapid separation with high efficiency and requires minimal sample volume.[10] Micellar electrokinetic chromatography (MEKC), a mode of CE, has been shown to successfully quantify o-aminophenol where some LC methods failed.[1] A miniaturized CE system with amperometric detection has demonstrated fast and sensitive analysis of p-aminophenol and its parent drug, acetaminophen, in under 150 seconds.[4]
Spectrophotometry (UV-Vis)
Spectrophotometric methods are often simple, rapid, and cost-effective. These methods typically involve a chemical reaction to produce a colored product whose absorbance can be measured. One such method involves the oxidation of aminophenols with ferric chloride to form a Prussian blue complex.[5] Another approach uses 1,2-Naphthoquinone-4-sulphonate (NQS) as a reagent in a basic medium to form colored products with distinct absorption maxima for each isomer.[6]
Caption: Logical workflow for spectrophotometric analysis via Prussian blue formation.
Detailed Experimental Protocols
Protocol 1: HPLC-UV for Simultaneous Isomer Determination[2][3]
This method is adapted for the analysis of aminophenol isomers in surface water samples.
-
Chromatographic System:
-
Column: Mixed-mode Duet SCX/C18.
-
Mobile Phase: A mixture of aqueous phosphate buffer (pH 4.85) and methanol in an 85:15 (v/v) ratio.
-
Flow Rate: Isocratic elution at 1.0 mL/min.
-
Detection: UV detector set to 285 nm.
-
Injection Volume: 10 µL.
-
-
Standard Preparation:
-
Prepare individual stock solutions of o-, m-, and p-aminophenol in methanol.
-
Create working standards by diluting the stock solutions to the desired concentrations for building a calibration curve.
-
-
Sample Preparation:
-
Filter water samples to remove particulate matter.
-
If necessary, perform solid-phase extraction (SPE) to concentrate the analytes and remove interfering matrix components.
-
Dilute the final extract with the mobile phase before injection.
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject standards and samples.
-
Identify peaks based on the retention times of the standards.
-
Quantify the isomers using a calibration curve generated from the peak areas of the standards.
-
Protocol 2: Spectrophotometric Determination using Prussian Blue[5]
This protocol describes the quantification of isomers based on their reaction to form a colored complex.
-
Reagent Preparation:
-
Prepare aqueous solutions of ferric chloride (FeCl₃) and potassium ferricyanide (K₃[Fe(CN)₆]).
-
-
Standard Curve Construction:
-
Prepare a series of standard solutions for each aminophenol isomer within their linear range (e.g., 0.125 to 15 µg/mL).
-
To an aliquot of each standard, add the ferric chloride and potassium ferricyanide reagents.
-
Allow the reaction to proceed for a set time at room temperature to form the Prussian blue complex.
-
Measure the absorbance of each solution at the corresponding maximum wavelength (690 nm for o-AP, 688 nm for m-AP, 704 nm for p-AP) against a reagent blank.
-
Plot absorbance versus concentration to generate a calibration curve for each isomer.
-
-
Sample Analysis:
-
Treat the unknown sample with the same reagents under the same conditions as the standards.
-
Measure the absorbance of the sample solution.
-
Determine the concentration of the aminophenol isomer in the sample by interpolating its absorbance on the calibration curve.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Monitoring of aminophenol isomers in surface water samples using a new HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rapid determination of acetaminophen and p-aminophenol in pharmaceutical formulations using miniaturized capillary electrophoresis with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Separation of the ortho, meta and para isomers of aminophenol by high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. irjet.net [irjet.net]
- 9. Gas-chromatographic method for acetaminophen (N-acetyl-p-aminophenol) based on sequential alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Capillary electrophoresis mass spectrometry identifies new isomers of inositol pyrophosphates in mammalian tissues - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Validation of 2-(dimethylamino)benzene-1,4-diol
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of various analytical techniques for validating the purity of 2-(dimethylamino)benzene-1,4-diol, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy. We present a detailed examination of NMR alongside alternative methods such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Elemental Analysis (EA), supported by experimental protocols and data presentation.
Comparison of Analytical Techniques for Purity Determination
The choice of an analytical technique for purity determination depends on several factors, including the chemical nature of the compound, the expected impurities, the required accuracy, and the available instrumentation. Below is a summary of the key performance characteristics of NMR, HPLC, GC-MS, and Elemental Analysis.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Elemental Analysis (EA) |
| Principle | Signal intensity is directly proportional to the number of nuclei. | Separation based on differential partitioning between a mobile and stationary phase. | Separation of volatile compounds followed by mass-based detection. | Determines the percentage composition of C, H, N, S, and O.[1] |
| Selectivity | High for structurally different molecules. Can distinguish between isomers. | High, especially with selective detectors. Isomer separation is a key application.[2][3] | Very high, combines chromatographic separation with mass analysis. | Provides elemental composition, not specific for impurities with the same elemental ratio. |
| Quantification | Absolute quantification using an internal standard.[4][5] | Relative or absolute (with a certified reference standard) quantification. | Relative or absolute (with a certified reference standard) quantification. | Provides the mass fraction of elements.[6] |
| Accuracy | High, often considered a primary ratio method. | Good to high, dependent on the method validation.[7] | Good to high, dependent on the method validation. | Generally accepted deviation is within ±0.4% of the calculated values.[8][9] |
| Precision | High, with good reproducibility. | High, with low relative standard deviation (RSD).[10] | High, with good repeatability. | High for homogeneous samples. |
| Sensitivity | Relatively low compared to MS-based methods.[11][12] | High, especially with sensitive detectors like UV or MS.[13] | Very high, especially with selected ion monitoring (SIM).[14] | Requires milligram quantities of the sample.[1] |
| Sample Throughput | Moderate, sample preparation is relatively simple. | High, suitable for routine analysis of many samples. | Moderate to high, depending on the chromatographic run time. | Low to moderate. |
| Destructive | No | No (sample can be collected after detection) | Yes | Yes |
| Information Provided | Structural information and quantification of all proton-containing species. | Separation and quantification of non-volatile and thermally labile compounds.[15] | Separation and identification of volatile and semi-volatile compounds.[15][16] | Elemental composition and empirical formula.[17] |
Experimental Protocols
Quantitative NMR (qNMR) Protocol for this compound Purity
This protocol outlines the steps for determining the purity of this compound using qNMR with an internal standard.
1. Materials and Instrumentation:
-
Analyte: this compound
-
Internal Standard: A stable, non-reactive compound with a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone). The purity of the internal standard must be certified.
-
Solvent: Deuterated solvent in which both the analyte and internal standard are fully soluble (e.g., DMSO-d6, D2O).
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.[9]
2. Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 10 mg) into a clean vial.
-
Accurately weigh a specific amount of the internal standard (e.g., 10 mg) and add it to the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).
-
Vortex the vial until both the sample and the internal standard are completely dissolved.
-
Transfer the solution to a clean NMR tube.
3. NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the sample.
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons. This is a critical parameter for accurate quantification.[18][19] A D1 of at least 5 times the longest T1 value is recommended.
-
Use a 90° pulse angle to maximize the signal-to-noise ratio.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio for both the analyte and the internal standard signals.[18]
4. Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. Manual correction is often preferred for higher accuracy.
-
Integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte using the following formula:
Where:
-
I_analyte and I_IS are the integral values of the analyte and internal standard signals, respectively.
-
N_analyte and N_IS are the number of protons corresponding to the integrated signals of the analyte and internal standard, respectively.
-
MW_analyte and MW_IS are the molecular weights of the analyte and internal standard, respectively.
-
m_analyte and m_IS are the masses of the analyte and internal standard, respectively.
-
Purity_IS is the certified purity of the internal standard.
-
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is a general guideline for the purity determination of aminophenol compounds.
1. Instrumentation and Columns:
-
An HPLC system with a UV detector is commonly used.
-
A reversed-phase C18 column is often suitable for the separation of aminophenols.[13][20]
2. Mobile Phase and Sample Preparation:
-
The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like methanol or acetonitrile.[2][10] The pH of the buffer can be adjusted to optimize the separation.
-
The sample is dissolved in a suitable solvent, filtered, and injected into the HPLC system.
3. Method:
-
An isocratic or gradient elution can be employed to achieve optimal separation of the main compound from its impurities.[20]
-
The detection wavelength is chosen based on the UV absorbance maximum of this compound.
-
Quantification is typically performed using an area percent method or by using an external standard curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is suitable for volatile and thermally stable compounds. Derivatization may be necessary for polar compounds like aminophenols to increase their volatility.[16]
1. Instrumentation:
-
A GC system coupled to a mass spectrometer.
2. Sample Preparation and Derivatization:
-
The sample may need to be derivatized (e.g., silylation) to make it amenable to GC analysis.
-
The derivatized sample is dissolved in a volatile organic solvent.
3. Method:
-
The sample is injected into the GC, where it is vaporized and separated on a capillary column.
-
The separated components are then introduced into the mass spectrometer for detection and identification based on their mass-to-charge ratio.
-
Purity is determined by comparing the peak area of the main component to the total peak area of all detected components.
Visualizing the Workflow and Comparison
To better illustrate the experimental process and the logical comparison of these methods, the following diagrams are provided.
References
- 1. azom.com [azom.com]
- 2. Monitoring of aminophenol isomers in surface water samples using a new HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. emerypharma.com [emerypharma.com]
- 6. Elemental analysis - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ptfarm.pl [ptfarm.pl]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR - Industry news - News [alwsci.com]
- 16. research.vu.nl [research.vu.nl]
- 17. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 18. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
A Comparative Analysis of Aminophenol Derivatives in Oxidative Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the oxidative coupling of aminophenol derivatives, detailing comparative performance, experimental protocols, and reaction mechanisms.
The oxidative coupling of aminophenol derivatives is a cornerstone of synthetic chemistry, providing a powerful route to a diverse array of heterocyclic compounds, most notably the phenoxazine and phenoxazinone scaffolds. These structures are of significant interest due to their prevalence in biologically active molecules and functional materials. This guide offers an objective comparison of the performance of different aminophenol derivatives—ortho, meta, and para isomers, as well as substituted analogues—in oxidative coupling reactions. The information presented is supported by experimental data, detailed methodologies for key experiments, and visual representations of reaction pathways.
Comparative Performance of Aminophenol Derivatives
The reactivity of aminophenol isomers in oxidative coupling is significantly influenced by the relative positions of the amino and hydroxyl groups, as well as the nature of any substituents on the aromatic ring. The following tables summarize quantitative data from various studies, providing a comparative overview of reaction yields and catalytic performance.
Table 1: Comparison of Reaction Yields for the Oxidative Coupling of Substituted o-Aminophenols to Phenoxazinones
| 2-Aminophenol Derivative | Oxidant/Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| 2-Aminophenol | NaIO₃ | Acetone/Water | 22 h | - | [1] |
| 2-Amino-4-methylphenol | Ferricyanide/Pyridine | Methanol | - | 68.35 | [2] |
| 2-Amino-4-chlorophenol | Ferricyanide/Pyridine | Methanol | - | 59.78 | [2] |
| 2-Amino-4-nitrophenol | Ferricyanide/Pyridine | Methanol | - | 65.59 | [2] |
| 2-Amino-3-hydroxybenzoic acid | NaIO₃ | Methanol/Water | 20 h | - | [1] |
Table 2: Comparison of Catalytic Efficiency (kcat) for the Oxidative Coupling of o-Aminophenol
| Catalyst | kcat (h⁻¹) | Comments | Reference |
| Cobalt(II) Complex 1 | 500.4 | Polypyridine ligand | [3] |
| Cobalt(II) Complex 2 | 508.9 | Polypyridine ligand | [3] |
| Cobalt(II) Complex 3 | 511.2 | Polypyridine ligand | [3] |
| Mixed-valence Co(II)/Co(III) Polymer 1 | 1.2 | bpy ligand | [3] |
| Mixed-valence Co(II)/Co(III) Polymer 2 | 11.5 | phen ligand | [3] |
| Mixed-valence Co(II)/Co(III) Polymer 3 | 2.7 | bpy ligand | [3] |
| Heterometallic Schiff Base Complex | 5129 | - | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are protocols for key experiments in the oxidative coupling of aminophenol derivatives.
Synthesis of 2-Amino-3H-phenoxazin-3-one from 2-Aminophenol
This protocol describes the synthesis of the parent phenoxazinone from o-aminophenol using sodium iodate as the oxidant.[1]
Materials:
-
2-Aminophenol
-
Sodium iodate (NaIO₃)
-
Acetone
-
Deionized water
Procedure:
-
Prepare a solution of 2-aminophenol (250 mg) in acetone (10 mL).
-
In a separate flask, prepare a solution of sodium iodate (430 mg) in deionized water (50 mL).
-
Add the 2-aminophenol solution to the sodium iodate solution with stirring.
-
Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography.
-
Upon completion of the reaction, the product can be isolated by filtration and purified by recrystallization or column chromatography.
Copper-Catalyzed Aerobic Oxidation of 2-Aminophenol
This protocol outlines a general procedure for the copper-catalyzed aerobic oxidation of o-aminophenol to 2-aminophenoxazin-3-one.
Materials:
-
2-Aminophenol
-
Copper(II) salt (e.g., CuCl₂, CuSO₄, or Cu(CH₃COO)₂)
-
Aqueous buffer solution (pH may vary depending on the specific catalyst)
-
Organic solvent (e.g., Methanol)
Procedure:
-
Dissolve the copper(II) catalyst in the aqueous buffer solution.
-
Dissolve the 2-aminophenol in an appropriate organic solvent, such as methanol.
-
Combine the two solutions and stir the mixture vigorously in an open atmosphere (or under an oxygen atmosphere) at room temperature.
-
The reaction progress is monitored by observing the formation of the colored phenoxazinone product, which can be quantified spectrophotometrically.[4]
-
After the reaction is complete, the product is extracted with an organic solvent, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified.
Reaction Mechanisms and Workflows
The oxidative coupling of aminophenols can proceed through various mechanistic pathways, often involving radical intermediates and the formation of quinone imines. The following diagrams, generated using the DOT language, illustrate these complex processes.
References
- 1. Synthesis of Aminophenoxazinones and Evaluation of Their Phytotoxicity in the Search for New Natural Herbicides [mdpi.com]
- 2. CN1321120C - Phenoxazinone compounds and their preparation method and pharmaceutical use - Google Patents [patents.google.com]
- 3. New synthetic approaches for the construction of 2-aminophenoxazinone architectures - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00604J [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
N-Alkylated Aminophenols: A Comparative Guide to Radical Scavenging Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the radical scavenging activity of various N-alkylated aminophenols, offering a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development. The data presented herein, supported by experimental findings, facilitates an objective assessment of these compounds' antioxidant potential and informs the design of novel therapeutic agents.
Comparative Radical Scavenging Activity
The antioxidant capacity of N-alkylated aminophenols is significantly influenced by the nature and length of the N-alkyl substituent. The following tables summarize key quantitative data from studies evaluating their efficacy in various radical scavenging assays.
Table 1: Superoxide Scavenging Activity of p-Alkylaminophenols
| Compound | Alkyl Chain Length | Superoxide Trapping Capability |
| p-methylaminophenol | C1 | Highest |
| p-butylaminophenol | C4 | Lower than C1 |
| p-hexylaminophenol | C6 | Lower than C4 |
| p-octylaminophenol | C8 | Lower than C6 |
| p-decylaminophenol | C10 | Lower than C8 |
| p-dodecylaminophenol | C12 | Lowest |
Table 2: DPPH Radical Scavenging Activity of p-Alkylaminophenols
| Compound | IC50 (µM) |
| p-aminophenol | ~24.5 |
| Acetaminophen (N-acetyl-p-aminophenol) | Significantly higher than p-aminophenol |
Note: Lower IC50 values indicate greater radical scavenging activity. Data for a direct series of N-alkylated aminophenols in a single DPPH assay was not available in the provided search results. The data above provides a comparison between the parent aminophenol and its N-acetylated form.[3]
Table 3: Inhibition of Lipid Peroxidation by p-Alkylaminophenols
| Compound | Alkyl Chain Length | Inhibitory Potency |
| p-methylaminophenol | C1 | Lowest |
| p-butylaminophenol | C4 | Higher than C1 |
| p-hexylaminophenol | C6 | Higher than C4 |
| p-octylaminophenol | C8 | Highest |
Source:[4]
Key Findings and Structure-Activity Relationships
-
Superoxide Scavenging: Studies consistently show that elongation of the N-alkyl chain in p-alkylaminophenols leads to a decrease in superoxide radical scavenging activity.[1][2] The p-methylaminophenol derivative exhibits the highest potency in this regard.
-
Lipid Peroxidation Inhibition: In contrast to superoxide scavenging, the ability of p-alkylaminophenols to inhibit lipid peroxidation increases with the length of the alkyl chain, with p-octylaminophenol being the most potent in the series tested.[4] This suggests that the lipophilicity conferred by the longer alkyl chain enhances the interaction with lipid membranes, where peroxidation occurs.
-
Comparison with Acylaminophenols: p-Alkylaminophenols demonstrate superior superoxide scavenging capabilities compared to their p-acylaminophenol counterparts.[2]
-
General Radical Scavenging (DPPH): While a direct comparison of a series of N-alkylated aminophenols using the DPPH assay is not detailed in the provided results, it is evident that the free amino group is crucial for activity. For instance, p-aminophenol shows significantly higher radical scavenging activity than its N-acetylated derivative, acetaminophen.[3]
Experimental Protocols
Detailed methodologies for the key assays used to assess radical scavenging activity are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Test compounds (N-alkylated aminophenols)
-
Reference standard (e.g., Ascorbic acid, Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The solution should be freshly prepared and protected from light.
-
Preparation of Test Samples: Dissolve the N-alkylated aminophenols and the reference standard in the same solvent as the DPPH solution to prepare a series of concentrations.
-
Reaction Mixture: Add a specific volume of the DPPH solution to each well of a 96-well plate (e.g., 180 µL). Then, add a smaller volume of the test sample or standard solution (e.g., 20 µL). For the control, add the solvent instead of the test sample.
-
Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at the characteristic wavelength of DPPH, which is typically around 517 nm.[5][6]
-
Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is monitored spectrophotometrically.
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Buffer solution (e.g., phosphate-buffered saline, PBS)
-
Test compounds (N-alkylated aminophenols)
-
Reference standard (e.g., Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[7]
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[8]
-
Preparation of Test Samples: Dissolve the N-alkylated aminophenols and the reference standard in the buffer to prepare a series of concentrations.
-
Reaction Mixture: Add a large volume of the ABTS•+ working solution to each well of a 96-well plate (e.g., 190 µL). Then, add a small volume of the test sample or standard solution (e.g., 10 µL).
-
Incubation: Incubate the plate at room temperature for a specific time (e.g., 6 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at 734 nm.[9]
-
Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the same formula as for the DPPH assay.
Visualizing the Process
Experimental Workflow for Radical Scavenging Assays
Caption: Workflow for in vitro radical scavenging assays.
General Mechanism of Radical Scavenging by Aminophenols
Caption: General mechanism of radical scavenging by aminophenols.
References
- 1. Anticancer and superoxide scavenging activities of p-alkylaminophenols having various length alkyl chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant and anticancer activities of novel p-alkylaminophenols and p-acylaminophenols (aminophenol analogues) [pubmed.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Enhancement of antioxidant activity of p-alkylaminophenols by alkyl chain elongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 6. mdpi.com [mdpi.com]
- 7. pubcompare.ai [pubcompare.ai]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
Performance of 2-(dimethylamino)benzene-1,4-diol as a Polymerization Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of 2-(dimethylamino)benzene-1,4-diol as a polymerization inhibitor against common industry alternatives. Due to the limited availability of direct experimental data for this compound in publicly accessible literature, this comparison is based on established structure-activity relationships of substituted hydroquinones and aromatic amines, alongside published data for commercially prevalent inhibitors.
Introduction to Polymerization Inhibition
Uncontrolled polymerization can lead to product degradation, equipment fouling, and hazardous runaway reactions. Polymerization inhibitors are crucial chemical additives that scavenge radical species, effectively quenching the polymerization process and ensuring the stability and safety of reactive monomers during storage, transport, and processing. The selection of an appropriate inhibitor is critical and depends on the monomer type, process conditions, and required shelf life.
Comparative Analysis of Polymerization Inhibitors
This section compares the anticipated performance of this compound with established inhibitors such as Hydroquinone (HQ), Hydroquinone Monomethyl Ether (MeHQ), and Phenothiazine (PTZ).
Table 1: Comparison of Polymerization Inhibitor Performance
| Feature | This compound (Expected) | Hydroquinone (HQ) | Hydroquinone Monomethyl Ether (MeHQ) | Phenothiazine (PTZ) |
| Inhibition Mechanism | Radical scavenging via H-atom donation from hydroxyl groups and potential interaction of the dimethylamino group. | Radical scavenging via H-atom donation from hydroxyl groups.[1] | Radical scavenging via H-atom donation from the hydroxyl group.[2][3] | Radical scavenging via H-atom donation from the amine group.[3] |
| Oxygen Requirement | Likely requires oxygen for optimal performance, similar to other phenolic inhibitors. | Requires oxygen to be effective.[1] | Requires oxygen to be effective.[4] | Effective in the presence and absence of oxygen.[3] |
| Relative Efficiency | Expected to have higher efficiency than HQ due to the electron-donating dimethylamino group, which can stabilize the resulting radical. | Standard efficiency, widely used as a benchmark.[5] | Generally considered less potent than HQ but offers better solubility in some monomers.[2][3] | High efficiency, particularly at elevated temperatures.[3] |
| Operating Temperature | Expected to be effective at ambient to moderate temperatures. Volatility may be a concern at higher temperatures. | Effective at ambient temperatures.[1] | Effective at ambient temperatures.[4] | Effective at higher temperatures, often used in distillation processes.[3] |
| Color Contribution | May impart some color due to the amino group and potential for oxidation products. | Can cause discoloration, especially upon oxidation. | Generally lower color contribution than HQ. | Can cause significant discoloration. |
| Toxicity Profile | Data not readily available, but aminophenols can have specific toxicity concerns. | Moderate toxicity. | Lower toxicity than HQ. | Can have specific health and environmental concerns. |
Experimental Protocols for Inhibitor Evaluation
The following are detailed methodologies for key experiments to evaluate the performance of polymerization inhibitors.
Determination of Induction Period by Differential Scanning Calorimetry (DSC)
-
Objective: To measure the time until the onset of polymerization in the presence of an inhibitor.
-
Apparatus: Differential Scanning Calorimeter (DSC).
-
Procedure:
-
A precise amount of the monomer and the inhibitor at a specified concentration are placed in a DSC pan.
-
A radical initiator (e.g., AIBN) is added to the mixture.
-
The pan is sealed and placed in the DSC instrument.
-
The sample is heated to and held at a constant isothermal temperature.
-
The heat flow is monitored over time. The induction period is the time from the start of the experiment until the exothermic peak of polymerization begins.
-
Gravimetric Determination of Polymer Conversion
-
Objective: To quantify the amount of polymer formed over time in the presence of an inhibitor.
-
Apparatus: Reaction vessel (e.g., sealed ampoules or a stirred reactor), constant temperature bath, vacuum oven.
-
Procedure:
-
Prepare solutions of the monomer containing the inhibitor at various concentrations.
-
Add a radical initiator.
-
Place the solutions in sealed containers and immerse them in a constant temperature bath.
-
At predetermined time intervals, remove a sample and quench the polymerization (e.g., by rapid cooling and addition of a high concentration of a scavenger).
-
Precipitate the polymer by adding a non-solvent (e.g., methanol for polystyrene).
-
Filter, dry the polymer in a vacuum oven to a constant weight.
-
Calculate the percent conversion of monomer to polymer.
-
Spectrophotometric Monitoring of Radical Scavenging
-
Objective: To assess the radical-trapping efficiency of the inhibitor.[2]
-
Apparatus: UV-Vis Spectrophotometer.
-
Procedure:
-
A stable radical species, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH), is dissolved in a suitable solvent to give a known absorbance at a specific wavelength.
-
The inhibitor solution is added to the DPPH solution.
-
The decrease in absorbance of the DPPH solution is monitored over time as the radicals are scavenged by the inhibitor.
-
The rate of absorbance decrease is proportional to the radical scavenging activity of the inhibitor.
-
Signaling Pathways and Logical Relationships
The following diagrams illustrate the mechanism of radical polymerization inhibition and a workflow for inhibitor selection.
Caption: Mechanism of Radical Polymerization Inhibition.
Caption: Workflow for Polymerization Inhibitor Selection.
Conclusion
For researchers and professionals in drug development and polymer science, the selection of an appropriate inhibitor requires rigorous testing. The experimental protocols outlined in this guide provide a framework for the systematic evaluation and comparison of inhibitor performance. It is recommended that this compound be subjected to these tests to quantitatively determine its efficacy and suitability for specific applications in comparison to established inhibitors like HQ, MeHQ, and PTZ.
References
- 1. chempoint.com [chempoint.com]
- 2. Inhibition of acrylic acid and acrylate autoxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Inhibition of acrylic acid and acrylate autoxidation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00265F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Acrylic acid, ester series polymerization inhibitor Hydroquinone [csnvchem.com]
A Comparative Analysis of Substituted Hydroquinones as Inhibitors of Lipid Peroxidation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various substituted hydroquinones as inhibitors of lipid peroxidation, supported by experimental data from peer-reviewed studies. The inhibitory activities of these compounds are crucial in the ongoing search for effective antioxidants to combat oxidative stress-related pathologies.
Quantitative Comparison of Inhibitory Activity
The efficacy of substituted hydroquinones in inhibiting lipid peroxidation varies significantly with the nature and position of their substituents. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a range of hydroquinone derivatives from different studies. Lower IC50 values indicate greater antioxidant potency.
| Compound | Assay System | IC50 (µM) | Reference |
| Hydroquinone | DPPH radical scavenging | 17.44 | [1] |
| 6-Monoenyl derivative of geranylhydroquinone | Ferrous sulphate/cysteine-induced lipid peroxidation in rat liver microsomes | 11.35 | [1] |
| Geranylhydroquinone | Ferrous sulphate/cysteine-induced lipid peroxidation in rat liver microsomes | 0.3 - 1.5 | [1] |
| Plastoquinone derivative 10b | Lipid peroxidation | 0.25 | [1][2] |
| Plastoquinone derivative 10e | Lipid peroxidation | 2.34 | [1][2] |
| Chromene derivative 10f | Lipid peroxidation | 0.65 | [1][2] |
| Prenylated hydroquinone (new natural compound) | Lipid peroxidation | 14.5 | [1] |
| Prenylated hydroquinone 6.2 | Lipid peroxidation | 26.4 | [1] |
| Prenylated hydroquinone 6.3 | Lipid peroxidation | 63.1 | [1] |
| Trolox (Reference) | Lipid peroxidation | 2.6 | [1] |
| α-Tocopherol acetate (Reference) | Ferrous sulphate/cysteine-induced lipid peroxidation in rat liver microsomes | > 21.15 | [1] |
Note: The experimental conditions and assay systems can influence IC50 values. Direct comparison between different studies should be made with caution.
Structure-Activity Relationship
The antioxidant activity of hydroquinones is intrinsically linked to their chemical structure. The presence of the dihydroxy group in the para position is fundamental for their ability to act as antioxidants by transforming into para-quinones.[2] Several structural features influence their efficacy:
-
Alkyl Chains: The presence of alkyl, particularly prenyl, chains is common in potent hydroquinone inhibitors of lipid peroxidation.[1] These lipophilic chains may facilitate the insertion of the molecule into lipid membranes, where peroxidation occurs.[1]
-
Electron-Donating Groups: Substituents that donate electrons to the benzene ring, such as alkyl groups, can enhance the hydrogen-donating ability of the hydroxyl groups, thereby increasing antioxidant activity.[3]
-
Number of Hydroxyl Groups: A higher number of phenolic hydroxyl groups generally leads to stronger antioxidant capability.[3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for assessing the inhibition of lipid peroxidation.
1. Thiobarbituric Acid Reactive Substances (TBARS) Assay
This assay quantifies malondialdehyde (MDA), a major secondary product of lipid peroxidation.
-
Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex, which is measured spectrophotometrically.[4]
-
Procedure:
-
A biological sample (e.g., tissue homogenate, microsomes) is incubated with an pro-oxidant (e.g., FeSO4/ascorbate) in the presence and absence of the test hydroquinone derivative.[5]
-
The reaction is stopped, often by adding a solution like trichloroacetic acid (TCA).
-
The sample is centrifuged, and the supernatant is collected.
-
An equal volume of TBA reagent (e.g., 0.02 M TBA) is added to the supernatant.[4]
-
The mixture is incubated at 95-100°C for a specified time (e.g., 15-60 minutes).[4][6]
-
After cooling, the absorbance of the resulting pink chromogen is measured at 532 nm.[4][6]
-
The percentage inhibition is calculated by comparing the absorbance of the sample with the control (without inhibitor).
-
2. Oxygen Consumption Monitoring
This method directly measures the rate of oxygen uptake during lipid peroxidation, which is inhibited by chain-breaking antioxidants.
-
Principle: The oxidation of lipids is a radical chain reaction that consumes molecular oxygen. Antioxidants that break this chain reaction will slow down the rate of oxygen consumption.
-
Procedure:
-
A lipid substrate, such as methyl linoleate or styrene, is placed in a reaction vessel with a controlled atmosphere and temperature (e.g., 37°C).[7]
-
A radical initiator (e.g., AAPH) is added to start the peroxidation process.
-
The consumption of oxygen is monitored over time using an oxygen electrode.
-
The substituted hydroquinone is added, and the change in the rate of oxygen consumption is measured to determine its inhibitory activity.[7]
-
The antioxidant activity is characterized by the rate constant of the reaction with peroxy radicals (k1) and the stoichiometric factor of inhibition (f).[7]
-
Visualizing Mechanisms and Workflows
Mechanism of Action of Hydroquinone as a Chain-Breaking Antioxidant
The primary mechanism by which hydroquinones inhibit lipid peroxidation is by acting as chain-breaking antioxidants. They donate a hydrogen atom to a lipid peroxyl radical (LOO•), thus terminating the chain reaction.
Caption: Hydroquinone interrupts the lipid peroxidation chain reaction.
Experimental Workflow for TBARS Assay
The following diagram illustrates the key steps involved in the TBARS assay to assess the inhibitory potential of substituted hydroquinones.
Caption: Workflow of the TBARS assay for lipid peroxidation.
References
- 1. Antioxidant Activity of Natural Hydroquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Lipid peroxidation inhibitory assay [bio-protocol.org]
- 5. Antioxidant potential of natural and synthesised polyprenylated hydroquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipid Peroxidation Inhibition Assay [bio-protocol.org]
- 7. Substituted p-hydroquinones as inhibitors of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-(dimethylamino)benzene-1,4-diol: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Treat all quantities of 2-(dimethylamino)benzene-1,4-diol, including unused product, residues, and contaminated materials, as hazardous waste.
-
Do not mix this waste with non-hazardous materials or other incompatible chemical waste streams.
2. Containerization:
-
Place the waste in a clearly labeled, sealed, and chemically compatible container.
-
The label should include:
-
The full chemical name: "this compound"
-
The CAS Number: 50564-14-2
-
The words "Hazardous Waste"
-
Appropriate hazard pictograms (e.g., harmful, irritant, environmentally hazardous).
-
3. Storage:
-
Store the sealed waste container in a designated, secure hazardous waste accumulation area.
-
This area should be cool, dry, and well-ventilated, away from incompatible materials.
4. Professional Disposal:
-
Disposal of this chemical must be conducted through a licensed and approved hazardous waste disposal company.[1][2][3]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal. They will have established procedures and relationships with certified waste management vendors.
-
Never pour this compound down the sink or dispose of it in regular trash.[4]
5. Decontamination of Labware and Surfaces:
-
Thoroughly decontaminate any labware or surfaces that have come into contact with the chemical.
-
Use a suitable solvent (e.g., ethanol or acetone) followed by a thorough wash with soap and water.
-
Dispose of any cleaning materials (e.g., paper towels, wipes) as hazardous waste in the same container as the chemical waste.
Quantitative Data Summary
Due to the lack of a specific SDS for this compound, quantitative disposal limits are not available. However, based on related compounds, the following general information applies.
| Parameter | Guideline | Source (Analogous Compounds) |
| UN Number | Likely UN 2512 (for Aminophenols) | [2] |
| Hazard Class | Likely 6.1 (Toxic) | [1][2] |
| Packing Group | Likely III | [2] |
| Reportable Quantity (RQ) | To be determined by a certified waste disposal professional. | N/A |
| Disposal Method | Incineration in a permitted hazardous waste incinerator. | [2][3] |
Note: The information in this table is based on data for aminophenols and should be used as a general guideline. Final classification and disposal decisions must be made by a qualified professional.
Experimental Protocols: Spill Cleanup
In the event of a spill, follow these procedures immediately:
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area and restrict access.[1]
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.
-
Personal Protection: Don the appropriate PPE, including respiratory protection if the compound is in powdered form.
-
Containment: For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust.[1][2] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill, then place the absorbent material into the hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent and then with soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-(dimethylamino)benzene-1,4-diol
Essential Safety and Handling Guide for 2-(dimethylamino)benzene-1,4-diol
Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS No. 50564-14-2) was not publicly available. The following guidance is based on the safety profiles of structurally similar chemicals, including other dimethylamino-benzene derivatives and benzene-1,4-diol (hydroquinone), as well as standard laboratory safety practices. Researchers must conduct their own risk assessment and consult their institution's Environmental Health & Safety (EHS) department before handling this chemical.
This guide provides essential procedural information for the safe handling, use, and disposal of this compound for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 50564-14-2[1] |
| Molecular Formula | C₈H₁₁NO₂[2] |
| Molecular Weight | 153.18 g/mol [1] |
Potential Hazard Identification
Based on analogous compounds, this chemical should be handled as a hazardous substance. The primary potential hazards include irritation to the skin and eyes and possible toxicity if inhaled or ingested.[3][4][5]
| Hazard Type | Description |
| Skin Corrosion/Irritation | May cause skin irritation.[4][5] Prolonged contact should be avoided. |
| Serious Eye Damage/Irritation | May cause serious eye irritation.[3][4][5] |
| Acute Toxicity (Oral, Inhalation) | May be harmful if swallowed or inhaled.[6] Compounds with similar structures can cause respiratory system irritation.[3] |
| Carcinogenicity/Mutagenicity | Some related benzene-diol compounds are suspected of causing genetic defects or cancer.[5][7] This potential should be considered. |
Personal Protective Equipment (PPE)
Strict adherence to PPE guidelines is mandatory to prevent exposure.[8] Always wear the following equipment when handling this chemical.[4][7]
| Protection Type | Recommended Equipment | Specification |
| Eye & Face Protection | Safety Goggles & Face Shield | Must be worn at all times. Use chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133.[3] A face shield is required when there is a splash hazard. |
| Hand Protection | Chemical-Resistant Gloves | Wear disposable nitrile or neoprene gloves. Inspect gloves for integrity before use and change them immediately if contaminated. |
| Body Protection | Laboratory Coat & Apron | A full-buttoned laboratory coat is required. For tasks with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[3] |
| Respiratory Protection | NIOSH-Approved Respirator | Required if handling the solid outside of a fume hood or if aerosolization is possible. Use a respirator with an organic vapor cartridge and a P100 particulate filter.[4] |
Operational and Disposal Plans
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure an eyewash station and safety shower are accessible and operational.[3] Read all available safety information and prepare all necessary equipment.
-
Engineering Controls: All handling of this compound, including weighing and solution preparation, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[7]
-
Weighing & Transfer: Use non-sparking tools.[7][8] Handle the solid carefully to avoid creating dust. If transferring solutions, use appropriate glassware and secondary containment.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[7][8] Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[3]
-
Decontamination: After use, decontaminate all surfaces, glassware, and equipment with an appropriate solvent (e.g., 70% ethanol) and wash thoroughly. Remove and wash contaminated clothing before reuse.[3]
First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3] |
| Skin Contact | Take off immediately all contaminated clothing.[7] Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[3] |
| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting.[7] Clean mouth with water and drink plenty of water afterwards. Call a poison control center or doctor immediately for treatment advice.[3] |
Step-by-Step Disposal Plan
Chemical waste must be managed as hazardous waste. Do not dispose of it down the drain.
-
Waste Collection: Collect all waste containing this compound (solid residue, contaminated consumables, and solutions) in a dedicated, properly sealed, and compatible hazardous waste container.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and list all contents, including the full chemical name "this compound" and any solvents.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials like strong oxidizing agents.[3]
-
Disposal: Arrange for pickup and disposal through your institution's certified Environmental Health & Safety (EHS) department. Dispose of contents and container to an approved waste disposal plant.[3][7]
Workflow Visualization
The following diagram illustrates the essential workflow for safely handling this compound from preparation through final disposal.
Caption: Safe handling and disposal workflow for this compound.
References
- 1. 50564-14-2|this compound|BLD Pharm [bldpharm.com]
- 2. PubChemLite - this compound (C8H11NO2) [pubchemlite.lcsb.uni.lu]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.fr [fishersci.fr]
- 5. cpchem.com [cpchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. cdn.chemservice.com [cdn.chemservice.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
